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  • Product: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone
  • CAS: 706819-66-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Characterized by a reactive α-bromoketone functional...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Characterized by a reactive α-bromoketone functional group appended to a biologically significant 1-methylpyrazole core, this compound serves as a versatile intermediate for constructing complex molecular architectures. The pyrazole nucleus is a privileged scaffold, present in numerous approved pharmaceuticals, while the α-bromoketone provides a highly electrophilic site for facile nucleophilic substitution.[1][2] This guide offers a comprehensive overview of its chemical properties, details validated synthesis protocols, explores its reactivity and synthetic applications, and provides essential safety information for researchers and drug development professionals.

Part 1: Core Chemical Identity and Physicochemical Properties

The intrinsic value of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone stems from the unique combination of its structural features. The 1-methylpyrazole ring is an aromatic heterocycle known for its metabolic stability and ability to participate in hydrogen bonding, making it a cornerstone in the design of bioactive molecules.[2][3] The attached 2-bromoethanone sidechain introduces a key point of reactivity for further molecular elaboration.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone N/A
CAS Number 706819-66-1 [4][5][6][7]
Molecular Formula C₆H₇BrN₂O [4][6][7]
Molecular Weight 203.04 g/mol [6][7]
Physical Form Solid [8]
Typical Purity ≥95% [7][8]

| Storage Conditions | Store at 2-8°C or Room Temperature, sealed under dry, inert atmosphere. |[6][8] |

Predicted Spectral Data Analysis

While specific experimental spectra require laboratory acquisition, the structure of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone allows for the confident prediction of its key spectral characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to be clean and informative. Key signals would include a singlet for the N-methyl (N-CH₃) protons, a singlet for the methylene protons adjacent to the bromine atom (-CH₂Br), and two distinct singlets for the two protons on the pyrazole ring.

  • ¹³C NMR: The carbon spectrum would show distinct signals for all six carbon atoms: the N-methyl carbon, the electrophilic methylene carbon (-CH₂Br), the carbonyl carbon (C=O), and the three unique carbons of the pyrazole ring.

  • Infrared (IR) Spectroscopy: A prominent and strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound. Two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ would be observed around m/z = 203 and 205, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Part 2: Synthesis and Mechanism

The synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is most logically achieved via a two-step sequence starting from 1-methylpyrazole. This strategy involves the introduction of an acetyl group at the C-4 position of the pyrazole ring, followed by a selective α-bromination of the resulting ketone.

Synthesis_Workflow Start 1-Methylpyrazole Step1 Friedel-Crafts Acylation Start->Step1 Acetyl Chloride, AlCl₃ Intermediate 1-(1-Methyl-1H-pyrazol-4-yl)ethanone Step1->Intermediate Step2 α-Bromination Intermediate->Step2 Br₂ in Acetic Acid or NBS Product 2-Bromo-1-(1-methyl-1H- pyrazol-4-yl)ethanone Step2->Product

Caption: High-level workflow for the synthesis of the title compound.

Step 1: Friedel-Crafts Acylation of 1-Methylpyrazole

Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[9][10] The pyrazole ring is sufficiently electron-rich to undergo this reaction, with substitution occurring selectively at the C-4 position.[11] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the acylating agent (acetyl chloride) by forming a highly electrophilic acylium ion.[9][12]

Experimental Protocol: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and a dry, non-reactive solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5°C.

  • Substrate Introduction: After stirring for 20 minutes, add a solution of 1-methylpyrazole (1.0 eq) in dry DCM dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure ketone intermediate.

Step 2: α-Bromination of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

Causality: The α-position of the ketone is activated towards bromination. The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile and attacks the electrophilic bromine source.[13] Using molecular bromine in acetic acid is a common and effective method for this transformation.

Experimental Protocol: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

  • Dissolution: Dissolve the intermediate ketone (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Bromine Addition: To this solution, add a solution of molecular bromine (Br₂) (1.05 eq) in glacial acetic acid dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The disappearance of the bromine color can indicate reaction completion, which should be confirmed by TLC.

  • Precipitation & Isolation: Pour the reaction mixture into a large volume of ice-cold water. The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a cold, dilute sodium thiosulfate solution to remove any unreacted bromine. The crude product can be dried and further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone lies in its α-bromoketone moiety. The bromine atom is an excellent leaving group, making the adjacent carbon atom a potent electrophile for a wide range of nucleophiles.

Reaction_Pathway Reactant 2-Bromo-1-(1-methyl-1H- pyrazol-4-yl)ethanone Electrophilic Carbon Product 4-(Thiazol-2-yl)-1-methyl- 1H-pyrazole Derivative Reactant:f0->Product Nucleophilic Substitution Nucleophile Thioamide (R-C(S)NH₂) Nucleophile->Reactant:f0

Caption: Reaction of the title compound with a thioamide nucleophile.

Key Application: Hantzsch Thiazole Synthesis

A prime example of its utility is in the Hantzsch synthesis of thiazoles. The reaction with a thioamide or thiourea derivative proceeds via an initial nucleophilic attack by the sulfur atom, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. This reaction is a robust and reliable method for creating pyrazolyl-thiazole scaffolds, which are of significant interest in medicinal chemistry.[13]

Experimental Protocol: Synthesis of a 2-Substituted-4-(1-methyl-1H-pyrazol-4-yl)thiazole

  • Reagent Combination: In a round-bottom flask, combine 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) and the desired thioamide (1.0 eq) in a suitable solvent, such as ethanol.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired pyrazolyl-thiazole.

Role in Drug Discovery

This compound is more than an academic curiosity; it is a key intermediate in the synthesis of advanced pharmaceutical candidates.

  • Erdafitinib Intermediate: It is a documented precursor in a novel synthesis pathway for an intermediate of Erdafitinib, a kinase inhibitor used to treat cancer.[14] The synthesis involves a substitution reaction with 4-bromo-2-nitroaniline followed by a reductive cyclization.[14]

  • Janus Kinase (JAK) Inhibitors: The pyrazole core is a feature in potent and selective JAK inhibitors.[15] While not explicitly named, intermediates like the title compound are crucial for building the complex structures required for selective kinase inhibition. The ability to easily link the pyrazole core to other heterocyclic systems via the bromoacetyl handle is a key synthetic advantage.

Part 4: Safety and Handling

Due to its reactive nature, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone must be handled with appropriate care. It is classified as a corrosive and irritant.

Table 2: GHS Hazard Information

Pictogram(s) Signal Word Hazard Statement(s)
GHS05 (Corrosion) Danger H314: Causes severe skin burns and eye damage.[8]

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[16]H315: Causes skin irritation.[16]H319: Causes serious eye irritation.[16]H335: May cause respiratory irritation.[16] |

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[16] If swallowed or inhaled, seek immediate medical attention.

Part 5: Conclusion

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a high-value chemical intermediate whose utility is firmly established in the field of organic and medicinal chemistry. Its straightforward synthesis, combined with the predictable and versatile reactivity of the α-bromoketone functional group, makes it an indispensable tool for researchers. Its demonstrated role in the synthesis of complex heterocyclic systems and as a key building block for targeted therapeutics underscores its importance in the drug discovery pipeline. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel chemical entities.

References

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | AMERICAN ELEMENTS.

  • 706819-66-1 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone AKSci 0965AC.

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone - Parchem.

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone - CAS:706819-66-1 - Sunway Pharm Ltd.

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone - Kemix Pty Ltd.

  • The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery.

  • Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C.

  • 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] | Request PDF - ResearchGate.

  • Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 - Smolecule.

  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents.

  • Friedel–Crafts reaction - Wikipedia.

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole | ResearchGate.

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone - Sigma-Aldrich.

  • Friedel-Crafts Acylation - Organic Chemistry Portal.

  • 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone - AK Scientific, Inc.

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed.

Sources

Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 706819-66-1): Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document will delve into the synthesis, chemical characteristics, reactivity, and significant applications of this versatile intermediate, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, contribute to favorable pharmacokinetic and pharmacodynamic profiles of pyrazole-containing drugs.[1] Consequently, a significant number of drugs approved by the FDA across various therapeutic areas, such as anti-inflammatory agents (e.g., celecoxib), antipsychotics, and analgesics, feature a pyrazole core.[1][3] The compound 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone serves as a crucial intermediate, providing a reactive handle for the elaboration of more complex, biologically active molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 706819-66-1[4][5]
Molecular Formula C₆H₇BrN₂O[4]
Molecular Weight 203.04 g/mol [6]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in polar organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge

Expected Spectroscopic Data:

While specific experimental spectra are not publicly available, the following are the expected spectroscopic characteristics based on the compound's structure:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm) ~3.9 (s, 3H, N-CH₃)

    • δ (ppm) ~4.2 (s, 2H, Br-CH₂-C=O)

    • δ (ppm) ~7.8 (s, 1H, pyrazole C₅-H)

    • δ (ppm) ~8.0 (s, 1H, pyrazole C₃-H)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ (ppm) ~35 (N-CH₃)

    • δ (ppm) ~38 (Br-CH₂)

    • δ (ppm) ~120 (pyrazole C₄)

    • δ (ppm) ~135 (pyrazole C₅)

    • δ (ppm) ~140 (pyrazole C₃)

    • δ (ppm) ~190 (C=O)

  • Mass Spectrometry (EI-MS):

    • Molecular ion (M⁺) peak at m/z 202/204 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

    • A prominent fragment corresponding to the loss of the bromine atom (M-Br)⁺.

    • A fragment corresponding to the pyrazole moiety.

Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: A Two-Step Approach

The synthesis of the title compound can be logically approached in two main steps: a Friedel-Crafts acylation to install the acetyl group onto the pyrazole ring, followed by a selective bromination at the alpha-position of the ketone.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Bromination 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole Intermediate 1-(1-methyl-1H-pyrazol-4-yl)ethanone 1-methyl-1H-pyrazole->Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ FinalProduct 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Intermediate->FinalProduct Bromination Bromine Bromine G cluster_0 Reactions Target 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Thiazole Thiazole Synthesis Target->Thiazole Hantzsch Thiazole Synthesis Quinoxaline Quinoxaline Synthesis (Erdafitinib Intermediate) Target->Quinoxaline Condensation Other Other Heterocycle Formations Target->Other Various Nucleophiles

Sources

Foundational

Spectroscopic Data for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: A Comprehensive Technical Guide

Abstract: This technical guide provides a detailed overview of the spectroscopic data for the key synthetic intermediate, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Despite a comprehensive search of scientific literat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed overview of the spectroscopic data for the key synthetic intermediate, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not publicly available. This guide will, therefore, focus on the predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with analogous compounds. It will also outline the standard protocols for acquiring this data, serving as a valuable resource for researchers working with this molecule.

Introduction: The Significance of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, with the CAS Number 706819-66-1, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4][5][6] Its structure, featuring a pyrazole ring, a bromoacetyl group, and a methyl substituent, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole moiety is a well-known pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities. The α-bromoketone functionality is a reactive handle that allows for a variety of chemical transformations, making it a valuable precursor for the construction of diverse molecular scaffolds.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any synthetic workflow. This guide aims to provide a predictive framework for its spectroscopic properties and the methodologies to obtain them.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is fundamental to predicting its spectroscopic behavior.

Molecular Formula: C₆H₇BrN₂O[1]

Molecular Weight: 203.04 g/mol

Structure:

G cluster_0 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone C1 C C2 C C1->C2 C4 C C1->C4 N1 N C2->N1 N2 N N1->N2 C3 C N2->C3 C6 C N2->C6 C3->C1 O1 O C4->O1 C5 C C4->C5 Br1 Br C5->Br1

Caption: Molecular structure of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Pyrazole-H (H3/H5)7.5 - 8.5Singlet2HThe two protons on the pyrazole ring are in different electronic environments and are expected to appear as singlets in this region.
-CH₃ (on pyrazole)3.8 - 4.2Singlet3HThe methyl group attached to the nitrogen of the pyrazole ring is expected to be a singlet in this range.
-CH₂Br4.0 - 4.5Singlet2HThe methylene protons adjacent to the bromine and the carbonyl group are expected to be deshielded and appear as a singlet.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
C=O185 - 195The carbonyl carbon is highly deshielded and will appear significantly downfield.
Pyrazole-C (quaternary)130 - 150The quaternary carbon of the pyrazole ring attached to the ethanone moiety.
Pyrazole-CH110 - 140The two CH carbons of the pyrazole ring will have distinct chemical shifts.
-CH₃35 - 45The methyl carbon attached to the nitrogen of the pyrazole.
-CH₂Br30 - 40The methylene carbon attached to the bromine atom.
Predicted Infrared (IR) Spectroscopy

The IR spectrum will highlight the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (ketone)1680 - 1700StrongCharacteristic stretching vibration of a conjugated ketone.
C=N (pyrazole)1500 - 1600MediumStretching vibration of the carbon-nitrogen double bond in the pyrazole ring.
C-H (aromatic)3000 - 3100Medium to WeakStretching vibrations of the C-H bonds on the pyrazole ring.
C-H (aliphatic)2850 - 3000Medium to WeakStretching vibrations of the C-H bonds of the methyl and methylene groups.
C-Br500 - 600StrongStretching vibration of the carbon-bromine bond.
Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 203 and an M+2 peak at m/z 205 of similar intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Patterns:

    • Loss of Br• (m/z 124)

    • Loss of •CH₂Br (m/z 110)

    • Formation of the pyrazolyl cation (m/z 81)

Experimental Protocols for Spectroscopic Analysis

To obtain reliable and high-quality spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram 1: Workflow for NMR Sample Preparation and Analysis

G cluster_workflow NMR Analysis Workflow prep Sample Preparation dissolve Dissolve 5-10 mg in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) prep->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Instrument Setup transfer->instrument shim Shimming instrument->shim acquire Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) shim->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis and Interpretation process->analyze

Caption: Standard workflow for preparing and analyzing a sample via NMR spectroscopy.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR and other desired 2D spectra (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to assign chemical shifts, determine coupling constants, and integrate peak areas.

Infrared (IR) Spectroscopy

Diagram 2: Workflow for ATR-FTIR Analysis

G cluster_workflow ATR-FTIR Analysis Workflow start Start background Collect Background Spectrum (Clean ATR Crystal) start->background sample Place Small Amount of Sample on ATR Crystal background->sample pressure Apply Pressure sample->pressure collect_sample Collect Sample Spectrum pressure->collect_sample clean Clean ATR Crystal collect_sample->clean analyze Analyze Spectrum clean->analyze end End analyze->end G cluster_workflow ESI-MS Analysis Workflow prep Sample Preparation dissolve Dissolve ~1 mg in 1 mL of Solvent (e.g., Methanol or Acetonitrile) prep->dissolve dilute Dilute to ~1-10 µg/mL dissolve->dilute instrument Instrument Setup (Tune and Calibrate) dilute->instrument infuse Infuse Sample via Syringe Pump or Direct Injection instrument->infuse acquire Acquire Mass Spectrum (Full Scan Mode) infuse->acquire analyze Analyze Data (Identify Molecular Ion and Fragments) acquire->analyze

Caption: General workflow for Electrospray Ionization (ESI) Mass Spectrometry analysis.

Protocol (using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. A full scan will provide the molecular ion peak, and tandem MS (MS/MS) can be used to study fragmentation patterns.

  • Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Conclusion and Future Outlook

While experimental spectroscopic data for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is not currently in the public domain, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS characteristics. The detailed experimental protocols outlined herein offer a standardized approach for researchers to obtain high-quality data for this important synthetic intermediate. The availability of such data in the future will be invaluable for the scientific community, facilitating the synthesis and characterization of novel pyrazole-based compounds with potential therapeutic value. It is strongly recommended that researchers who synthesize or utilize this compound publish its full spectroscopic characterization to enrich the collective knowledge base.

References

  • American Elements. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. [Link]

  • Ivy Fine Chemicals. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. [Link]

  • PubChem. 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. [Link]

  • Reagentia. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1 x 250 mg). [Link]

  • Sunway Pharm Ltd. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on Data and a Call for Empirical Validation As a Senior Application Scientist, it is my experience that the journey of a novel compound fro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data and a Call for Empirical Validation

As a Senior Application Scientist, it is my experience that the journey of a novel compound from synthesis to application is paved with precise and reproducible data. The subject of this guide, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, is a key intermediate in the synthesis of various biologically active molecules.[1] While commercially available, a comprehensive, publicly accessible dataset of its physical properties is not yet established. This guide, therefore, serves a dual purpose: to consolidate the currently available information from suppliers and scientific databases, and to provide a robust framework of established methodologies for the empirical determination of its core physical characteristics. The protocols and expected outcomes detailed herein are designed to be self-validating, encouraging the scientific community to contribute to a more complete understanding of this important chemical entity.

Chemical Identity and Core Descriptors

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole derivative. The presence of a reactive bromoacetyl group makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly in the development of pharmaceutical agents.[1] Its fundamental identifiers are summarized in the table below, compiled from various chemical supplier databases.[2][3][4]

PropertyValueSource(s)
Chemical Name 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone[4]
CAS Number 706819-66-1[1]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [3]
Physical Form Solid[5]
Purity ≥95% (typical)[5][6]

Handling, Storage, and Safety

Due to its chemical nature as an α-bromoketone, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is classified as a hazardous substance. Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Storage Recommendations: For long-term stability, the compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at temperatures between 2-8°C.[5] It should be kept in a tightly sealed container in a dry, well-ventilated place.

Safety and Hazard Information: Different suppliers provide slightly varying GHS classifications, which underscores the importance of consulting the specific Safety Data Sheet (SDS) provided with the purchased material. The compound is generally considered to be a skin and eye irritant, and potentially corrosive.

  • Signal Word: Danger[5]

  • GHS Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[5]

    • H290: May be corrosive to metals.[5]

    • Alternative classifications from other sources include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: Standard precautions for handling corrosive and irritating chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.[5][6]

Methodologies for Determining Key Physical Properties

The following sections detail the experimental protocols for determining the primary physical properties of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. These methods are standard in the field of organic chemistry and are designed to yield reliable and reproducible data.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating rate (10-20°C/min) is used for an initial approximate determination.

    • For an accurate measurement, the procedure is repeated with a fresh sample, with the temperature raised quickly to within 15-20°C of the approximate melting point, and then the heating rate is slowed to 1-2°C/min.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Causality Behind Experimental Choices: The use of a slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, which is necessary for an accurate determination. A fast heating rate can lead to a reading that is higher than the true melting point.

Diagram: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Finely powder the solid sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Perform rapid scan for approximate M.P. prep2->meas1 meas2 Use slow heating rate (1-2°C/min) for accurate M.P. meas1->meas2 data1 Record start and end of melting meas2->data1

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

Understanding the solubility of a compound is essential for its application in synthesis, purification, and biological assays. A qualitative solubility profile can be established using a range of common laboratory solvents.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A panel of solvents of varying polarity should be used, such as water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of the compound.

    • Add the chosen solvent dropwise (up to 1 mL) while vortexing or agitating.

    • Visually inspect for dissolution.

  • Classification: The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent. A common threshold for "soluble" is a concentration of at least 20 mg/mL.[7]

Causality Behind Experimental Choices: The choice of solvents with a wide range of polarities provides a comprehensive picture of the compound's solubility characteristics, which is dictated by its molecular structure—in this case, the polar pyrazole ring and carbonyl group, and the less polar bromoalkyl chain.

Diagram: Logical Flow for Solubility Testing

G cluster_solvents Test in Solvents of Varying Polarity start Start with ~20mg of Compound water Water (Polar, Protic) start->water etoh Ethanol (Polar, Protic) start->etoh dcm DCM (Polar, Aprotic) start->dcm hex Hexane (Nonpolar) start->hex end Record Solubility Profile water->end etoh->end dcm->end hex->end

Caption: A parallel process for qualitative solubility testing in various solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show four distinct signals:

  • A singlet for the methyl protons (N-CH₃): Likely to appear in the range of 3.8-4.2 ppm.

  • A singlet for the bromomethyl protons (CH₂Br): Expected to be downfield due to the electron-withdrawing effects of both the bromine and the carbonyl group, likely in the range of 4.4-4.8 ppm.

  • Two singlets for the pyrazole ring protons: These protons are in different chemical environments and will appear as sharp singlets, typically in the aromatic region (7.5-8.5 ppm).

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum should display all six carbon atoms of the molecule:

  • Methyl carbon (N-CH₃): ~35-40 ppm.

  • Bromomethyl carbon (CH₂Br): ~30-35 ppm.

  • Pyrazole ring carbons: Two CH carbons and one quaternary carbon, typically in the range of 110-150 ppm.

  • Carbonyl carbon (C=O): The most downfield signal, expected to be >185 ppm.

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorption Bands:

  • C=O stretch (ketone): A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹. This is one of the most characteristic peaks.

  • C-H stretch (sp² and sp³): Absorptions for the aromatic C-H bonds on the pyrazole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be just below 3000 cm⁻¹.

  • C=N and C=C stretch (pyrazole ring): These will appear in the fingerprint region, typically between 1400-1600 cm⁻¹.

  • C-Br stretch: A weak to medium absorption is expected in the lower frequency region, typically 500-650 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio. The two peaks will correspond to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes, appearing at m/z 202 and 204, respectively.

  • Key Fragmentation Peaks: Common fragmentation pathways would include:

    • Loss of a bromine radical (•Br), leading to a peak at m/z 123.

    • Cleavage of the C-C bond between the carbonyl and the methylene group, resulting in a bromomethyl cation ([CH₂Br]⁺) at m/z 93/95 and a pyrazolyl-carbonyl cation at m/z 123.

    • A peak corresponding to the 1-methyl-1H-pyrazol-4-yl cation at m/z 95.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

Conclusion

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone and establishes a clear, actionable framework for the experimental determination of its yet-to-be-published characteristics. The provided protocols are based on standard, validated laboratory practices and are intended to guide researchers in generating high-quality, reliable data. The collective effort in characterizing such foundational chemical intermediates is paramount to the advancement of synthetic chemistry and drug discovery.

References

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. American Elements.

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Parchem.

  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Benchchem.

  • 706819-66-1 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. AK Scientific, Inc.

  • Synthesis of Pyrazole Compounds by Using Sonication Method. I. J. of Research and Applied Science.

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Sigma-Aldrich.

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Ivy Fine Chemicals.

  • 2-bromo-1-(5-methyl-1-phenyl-1h-pyrazol-4-yl)-1-ethanone. ChemicalBook.

  • 2-Bromo-1-(1-methylpiperidin-4-yl)ethanone. PubChem.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.

  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanol. Sigma-Aldrich.

  • Ethanone, 2-bromo-1-phenyl-. NIST WebBook.

  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. ResearchGate.

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Sunway Pharm Ltd.

  • 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. PubChem.

  • 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. SynHet.

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Molecules.

  • FTIR spectrum of 1 and 2. ResearchGate.

  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry.

  • MultiScreen Solubility Filter Plate. Sigma-Aldrich.

  • Standard Operating Procedure for solubility testing. European Union.

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

  • Solubility Tests Lab. Scribd.

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Foundational

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who handle this compound. The inherent reactivity of the α-bromo ketone functional group, coupled with the properties of the N-methylpyrazole ring, dictates specific handling and storage protocols to ensure the compound's integrity and prevent degradation. Key stability concerns include susceptibility to hydrolysis, photolysis, and thermal decomposition. Adherence to the recommended protocols outlined in this guide is critical for maintaining material purity, ensuring experimental reproducibility, and upholding safety standards in the laboratory.

Introduction to 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic organic compound with the chemical formula C₆H₇BrN₂O.[1] It serves as a versatile building block in medicinal chemistry and drug discovery, primarily due to its bifunctional nature. The molecule consists of two key structural motifs:

  • An N-methylpyrazole ring: This five-membered aromatic heterocycle is a common scaffold in many biologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding.[2] Pyrazole derivatives are known for their good thermostability and biocompatibility.[2]

  • An α-bromo ketone group: This functional group is a potent electrophile, making it highly useful for introducing the pyrazole moiety into larger molecules through nucleophilic substitution reactions.[3] However, this high reactivity is also the primary source of the compound's instability.

Understanding the interplay between these two functional groups is paramount to predicting and mitigating potential degradation.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one[4]
CAS Number 706819-66-1[1]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [5]

Core Chemical Stability Profile

The stability of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is fundamentally governed by the reactivity of the α-bromo ketone moiety. The primary degradation pathways are hydrolysis, photolysis, and thermal decomposition.

Susceptibility to Hydrolysis

The carbon-bromine bond is susceptible to nucleophilic attack by water, leading to the formation of an α-hydroxy ketone and hydrogen bromide (HBr).[6]

  • Causality: The electron-withdrawing carbonyl group polarizes the adjacent C-Br bond, making the α-carbon highly electrophilic and prone to attack by nucleophiles like water.

  • Consequences: The generation of HBr can catalyze further degradation of the compound and other acid-sensitive materials.[6][7] The formation of the α-hydroxy ketone represents a loss of the key reactive handle for subsequent synthetic steps.

Photostability

Like many α-bromo ketones, this compound is sensitive to light, particularly in the UV spectrum.[7]

  • Causality: Exposure to light can induce homolytic cleavage of the C-Br bond, generating radical intermediates.[7] These radicals can initiate a cascade of unwanted side reactions, leading to complex impurity profiles.

  • Consequences: A common indicator of photodegradation is the discoloration of the material, often turning yellow or brown.[7] This is frequently due to the liberation of elemental bromine or HBr.[7]

Thermal Stability

Elevated temperatures accelerate the rate of decomposition.

  • Causality: Heat provides the activation energy for degradation pathways like dehydrobromination, an elimination reaction that forms an α,β-unsaturated ketone and HBr.[6][8] This is a common decomposition pathway for α-halo ketones.[6][9]

  • Consequences: Thermal stress can lead to significant loss of purity, discoloration, and the release of corrosive HBr gas.[6][7] While the pyrazole ring itself is generally thermally stable, the α-bromo ketone functionality is the weak point.[2][10]

Oxidative Stability

While less documented for this specific molecule, the N-methylpyrazole ring and the ketone functionality could be susceptible to strong oxidizing agents. It is prudent to avoid contact with potent oxidizers.

Mechanisms of Degradation

A clear understanding of the degradation mechanisms is essential for designing effective stabilization and storage strategies.

Primary Degradation Pathways Visualization

The two most critical degradation pathways are hydrolysis and dehydrobromination.

G cluster_hydrolysis Hydrolysis Pathway cluster_elimination Dehydrobromination Pathway start_h 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone water + H₂O (Moisture) start_h->water product_h 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone water->product_h SN2 Reaction byproduct_h HBr (acidic gas) product_h->byproduct_h Forms start_e 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone stress Heat or Base start_e->stress product_e 1-(1-methyl-1H-pyrazol-4-yl)ethenone (α,β-Unsaturated Ketone) stress->product_e E2 Elimination byproduct_e HBr (acidic gas) product_e->byproduct_e Forms

Caption: Key degradation routes for the title compound.

Recommended Storage and Handling Protocols

Based on the compound's stability profile, the following integrated protocols are mandatory for maintaining its quality and ensuring user safety.

Storage Conditions

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)[7]To significantly slow the rates of hydrolysis and thermal decomposition.[6][7]
Atmosphere Under an inert gas (Argon or Nitrogen)To displace moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Store in amber glass vials or bottles[7]To protect against photolytic degradation by blocking UV and visible light.[7]
Container Tightly sealed containers with PTFE-lined caps[7]To prevent moisture ingress and leakage of any liberated HBr gas.[7]
Location A cool, dry, and well-ventilated area[11]To ensure a stable external environment and dissipate any potential off-gassing.
Handling Procedures

This compound is classified as a lachrymator, meaning it is a potent eye irritant that causes tearing.[6][12] It is also a skin irritant.[5] Strict adherence to safety protocols is non-negotiable.

Workflow for Safe Handling:

G prep 1. Don PPE (Goggles, Lab Coat, Nitrile Gloves) hood 2. Work in Fume Hood prep->hood weigh 3. Weigh Compound hood->weigh dissolve 4. Dissolve in Anhydrous Solvent weigh->dissolve seal 5. Seal Reaction Vessel dissolve->seal cleanup 6. Decontaminate & Dispose Waste seal->cleanup

Caption: Mandatory workflow for handling the compound.

Step-by-Step Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and disposable nitrile gloves.[11] Standard safety glasses are insufficient.[12]

  • Ventilation: All handling, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11][12]

  • Transfers: Use spatulas and glassware dedicated to this compound to avoid cross-contamination. Avoid creating dust.

  • Spill Management: Have a spill kit ready. Neutralize small spills with sodium bicarbonate before cleaning.

  • Waste Disposal: Dispose of contaminated materials and residual compound in accordance with institutional and local regulations for hazardous chemical waste.[13]

Analytical Methodologies for Stability Assessment

To ensure the purity of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, especially after storage or in formulation studies, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[14]

Recommended HPLC Method

A reversed-phase HPLC method with UV detection is suitable for resolving the parent compound from its primary degradants.

Protocol for Stability-Indicating HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the more polar degradants from the parent compound.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start at 95% A / 5% B

    • Ramp to 5% A / 95% B over 20 minutes

    • Hold for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the pyrazole chromophore (typically 220-270 nm, to be determined empirically). A DAD allows for peak purity analysis.

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a known concentration (e.g., 0.1 mg/mL).

  • Self-Validation: This method is self-validating because the primary hydrolysis product (α-hydroxy ketone) will be significantly more polar and thus have a much shorter retention time than the parent α-bromo ketone. The less polar α,β-unsaturated ketone from dehydrobromination would likely elute near the parent peak, requiring good resolution.

Conclusion

The stability of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is intrinsically linked to the reactivity of its α-bromo ketone functionality. The compound is sensitive to moisture, light, and heat. Degradation leads to a loss of purity and the formation of corrosive byproducts. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, refrigerated storage under an inert atmosphere in light-protecting containers—researchers can ensure the long-term integrity of this valuable synthetic intermediate. All manipulations must be conducted in a fume hood with appropriate PPE due to the compound's lachrymatory nature. Routine purity checks using a validated stability-indicating HPLC method are strongly recommended to guarantee material quality for downstream applications.

References

  • National Center for Biotechnology Information (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PubMed Central. Available at: [Link]

  • Brandeis University. Lachrymators | Laboratory Safety. Brandeis University. Available at: [Link]

  • American Elements. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. American Elements. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated (2025). The MSDS HyperGlossary: Lachrymator. ILPI. Available at: [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Fiveable. Available at: [Link]

  • PubChem. 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1962). The Reactions of α-Bromo Ketones with Primary Amines. Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • McMurry, J. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • National Center for Biotechnology Information (2020). Synthetic Access to Aromatic α-Haloketones. PubMed Central. Available at: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

  • National Center for Biotechnology Information (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • ResearchGate (2022). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS No. 706819-66-1), a key reagent in pharmaceutical research and develo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS No. 706819-66-1), a key reagent in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Chemical Identification and Properties

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound with the molecular formula C₆H₇BrN₂O.[1][2] Its structure, featuring a brominated acetyl group attached to a methylpyrazole ring, makes it a valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 706819-66-1[1][3][4]
Molecular Formula C₆H₇BrN₂O[1][2]
Molecular Weight 203.04 g/mol [5]
Appearance Not explicitly stated, likely a solid
Purity Typically ≥95%[6]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Pictogram:

Signal Word: Warning[6]

Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

The following DOT diagram illustrates the logical flow from the chemical's properties to its GHS classification and the corresponding required personal protective equipment (PPE).

GHS_Classification_and_PPE cluster_chemical Chemical Properties cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment Chemical 2-Bromo-1-(1-methyl-1H- purazol-4-yl)ethanone Skin_Irritation Skin Irritation (H315) Chemical->Skin_Irritation Eye_Irritation Serious Eye Irritation (H319) Chemical->Eye_Irritation Respiratory_Irritation Respiratory Irritation (H335) Chemical->Respiratory_Irritation Gloves Chemical-Resistant Gloves Skin_Irritation->Gloves Lab_Coat Lab Coat Skin_Irritation->Lab_Coat Goggles Safety Goggles Eye_Irritation->Goggles Ventilation Fume Hood / Ventilated Area Respiratory_Irritation->Ventilation

Caption: GHS Hazards and Corresponding PPE Workflow.

Safe Handling and Storage Protocols

Given its irritant nature, meticulous handling and storage are paramount to prevent exposure.

Engineering Controls

All work with 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] This is the primary defense against respiratory exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory:

  • Eye Protection: Chemical splash goggles are required.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Wear chemical-impermeable gloves.[3] Given the lack of specific permeation data for this compound, nitrile gloves are a reasonable starting point, but it is advisable to consult glove manufacturer data for specific chemical resistance.

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[7] Ensure that no skin is exposed. Closed-toe shoes are mandatory in the laboratory.[7]

Handling Procedures
  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling the compound.[8]

  • Avoid contact with skin, eyes, and clothing.[3][9]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][6] Keep it away from incompatible materials such as strong oxidizing agents.[9]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] If skin irritation persists, seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]
Ingestion Do not induce vomiting.[9] Clean the mouth with water and drink plenty of water afterward.[8] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.[3]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3]

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9]

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[8]

The following workflow outlines the appropriate response to a chemical spill of this nature.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood On) ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Decontaminate the Spill Area collect->clean dispose Dispose of Waste According to Institutional Protocols clean->dispose end Spill Response Complete dispose->end

Caption: Chemical Spill Response Workflow.

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide may form.[9]

Toxicological Information

The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.[6] Detailed toxicological studies such as LD50 or LC50 values are not available in the provided search results. The absence of this data underscores the need for cautious handling and the prevention of any direct exposure.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations. It is recommended to use a licensed chemical waste disposal company.[3] Do not allow the material to enter drains or waterways.[3]

Conclusion

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the compound's hazards, is essential for protecting researchers and maintaining a safe laboratory environment.

References

  • American Elements. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Reactivity Profile of Bromoacetyl Pyrazole Derivatives

Abstract Bromoacetyl pyrazole derivatives represent a class of highly versatile synthetic intermediates, pivotal in the fields of medicinal chemistry and materials science. Their reactivity is primarily dictated by the α...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromoacetyl pyrazole derivatives represent a class of highly versatile synthetic intermediates, pivotal in the fields of medicinal chemistry and materials science. Their reactivity is primarily dictated by the α-haloketone moiety, which confers significant electrophilicity upon the α-carbon, rendering it susceptible to a wide array of nucleophilic transformations. The adjacent pyrazole ring, an electron-rich aromatic heterocycle, profoundly modulates this intrinsic reactivity through electronic and steric effects. This guide provides a comprehensive exploration of the reactivity profile of bromoacetyl pyrazoles, detailing the underlying chemical principles, key reaction classes, and the influence of structural and environmental factors. We will delve into canonical nucleophilic substitution and cyclization reactions, providing field-proven experimental protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry to harness the full potential of these valuable building blocks.

Foundational Principles of Reactivity

The chemical behavior of bromoacetyl pyrazole derivatives is a synergistic interplay between the bromoacetyl group and the pyrazole core. Understanding these two components is essential to predicting and controlling reaction outcomes.

The Dominant Influence of the α-Haloketone Moiety

The bromoacetyl group is a classic example of an α-haloketone. The reactivity of this functional group is significantly enhanced compared to a standard alkyl halide due to the powerful electron-withdrawing nature of the adjacent carbonyl group.[1][2]

  • Inductive Effect and Polarization: The carbonyl group exerts a strong inductive effect, pulling electron density away from the α-carbon. This effect polarizes the carbon-bromine (C-Br) bond, increasing the partial positive charge (δ+) on the α-carbon and making it a highly activated electrophilic center.[2]

  • Enhanced Susceptibility to S_N2 Attack: This heightened electrophilicity makes the α-carbon exceptionally prone to bimolecular nucleophilic substitution (S_N2) reactions. The reaction rate with nucleophiles is substantially faster than that of corresponding alkyl halides.[2][3] While nucleophilic attack can also occur at the carbonyl carbon, the primary pathway for many reagents is substitution at the α-carbon.[2]

Modulation by the Pyrazole Ring

The pyrazole ring is not a passive scaffold; its aromatic and electronic properties actively influence the reactivity of the bromoacetyl side chain.

  • Electronic Landscape: Pyrazole is an electron-rich aromatic system. The C4 position is the most electron-rich and nucleophilic, while the C3 and C5 positions are comparatively electron-poor and thus electrophilic.[4][5][6] The overall electron-donating character of the ring can influence the electrophilicity of the attached bromoacetyl group. Substituents on the pyrazole ring can further tune this reactivity; electron-withdrawing groups (EWGs) enhance the electrophilicity of the side chain, while electron-donating groups (EDGs) may slightly diminish it.[4]

  • Steric Hindrance: The positioning of the bromoacetyl group and the presence of bulky substituents on the pyrazole ring can create steric hindrance, impeding the approach of nucleophiles and potentially altering the regioselectivity of reactions.[6][7]

  • Amphoteric Nature: Pyrazoles are amphoteric. The pyrrole-like N1 nitrogen is weakly acidic, while the pyridine-like N2 nitrogen is basic.[4][8] In strongly acidic media, the N2 nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack and can influence the reactivity of the side chain.[6] Conversely, under basic conditions, the N1 proton can be abstracted to form a pyrazolate anion, which can alter the molecule's nucleophilicity and reaction pathways.[4][9]

Caption: Key electrophilic sites and modulating influences in a bromoacetyl pyrazole derivative.

Major Reaction Pathways

The enhanced electrophilicity of the α-carbon dictates the two primary reaction pathways for bromoacetyl pyrazoles: direct nucleophilic substitution and substitution-followed-by-cyclization, which is a cornerstone of heterocyclic synthesis.

Nucleophilic Substitution (S_N2)

This is the most fundamental reaction of bromoacetyl pyrazoles, providing a direct route to functionalized pyrazole derivatives. A wide variety of nucleophiles can be employed to displace the bromide ion.

  • Nitrogen Nucleophiles: Reactions with amines, hydrazines, and other nitrogen-based heterocycles are common, leading to the formation of valuable amine and hydrazone derivatives, which are often precursors for more complex structures.[2]

  • Oxygen Nucleophiles: Alcohols and phenols react to form ether linkages, while carboxylic acids can form ester derivatives.[2]

  • Sulfur Nucleophiles: Thiols and thioureas are excellent nucleophiles for this reaction, readily forming thioethers and isothiouronium salts, respectively. This pathway is critical for the synthesis of sulfur-containing heterocyclic compounds like pyrazolothiazoles.[2][10]

sn2_workflow start Bromoacetyl Pyrazole (Electrophile) ts S_N2 Transition State [Nu---C---Br]⁻ start->ts nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) nucleophile->ts product Substituted Product + Br⁻ ts->product

Caption: Generalized workflow for the S_N2 reaction of bromoacetyl pyrazoles.

Synthesis of Fused Heterocycles via Cyclization

Perhaps the most significant application of bromoacetyl pyrazoles is their use as synthons for constructing fused bicyclic and polycyclic heterocyclic systems. This strategy typically involves a bidentate nucleophile that participates in a two-step sequence: an initial intermolecular S_N2 reaction followed by an intramolecular cyclization.

For instance, the reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-c]pyridazines.[11] Similarly, reaction with thiourea can yield pyrazolo[1,5-a]pyrimidines after initial substitution and subsequent cyclization.[10]

cyclization_pathway start Bromoacetyl Pyrazole + Bidentate Nucleophile (H₂N-X-YH) step1 Step 1: Intermolecular S_N2 (Nucleophilic attack at α-carbon) start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Attack on Carbonyl or Ring) intermediate->step2 product Fused Heterocyclic Product (e.g., Pyrazolo-pyridazine) step2->product

Caption: General pathway for synthesis of fused heterocycles from bromoacetyl pyrazoles.

Experimental Methodologies & Data

Accuracy and reproducibility are paramount. The following protocols are provided as robust starting points for the synthesis and reaction of bromoacetyl pyrazole derivatives.

Synthesis Protocol: Bromination of an Acetylpyrazole

This protocol describes a common method for synthesizing a bromoacetyl pyrazole from its acetyl precursor.

Materials:

  • 1-Aryl-3-methyl-5-acetylpyrazole (1.0 eq)

  • Glacial Acetic Acid (10 vol)

  • Bromine (Br₂) (1.1 eq)

  • Sodium Bicarbonate Solution (Saturated)

  • Ethanol

Procedure:

  • Dissolve the acetylpyrazole starting material in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-cold water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from ethanol to yield the pure bromoacetyl pyrazole derivative.

Reaction Protocol: Synthesis of a Pyrazolyl Thioether

This protocol details a representative S_N2 reaction with a thiol nucleophile.

Materials:

  • Bromoacetyl pyrazole derivative (1.0 eq)

  • 4-Chlorothiophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (5 vol)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of the bromoacetyl pyrazole in DMF, add 4-chlorothiophenol and potassium carbonate.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired pyrazolyl thioether.

Data Summary: Reactivity with Various Nucleophiles
Nucleophile ClassExample NucleophileTypical ConditionsProduct Type
N-Nucleophiles AnilineBase (e.g., K₂CO₃), DMF, RTα-Amino Ketone
Hydrazine HydrateEthanol, RefluxHydrazone / Fused Pyridazine
Sodium AzideAcetone/Water, RTα-Azido Ketone
O-Nucleophiles PhenolBase (e.g., K₂CO₃), Acetone, Refluxα-Aryloxy Ketone
Sodium AcetateAcetic Acid, 80 °Cα-Acetoxy Ketone
S-Nucleophiles ThiophenolBase (e.g., Et₃N), CH₂Cl₂, RTα-Thioether
ThioureaEthanol, RefluxIsothiouronium Salt
C-Nucleophiles MalononitrileBase (e.g., NaH), THF, 0 °C to RTSubstituted Malononitrile

Conclusion and Outlook

Bromoacetyl pyrazole derivatives are powerful and versatile electrophilic building blocks. Their reactivity is reliably governed by the principles of α-haloketone chemistry, allowing for predictable S_N2 functionalization and elegant construction of complex, fused heterocyclic systems. The pyrazole core provides a critical handle for fine-tuning this reactivity through the strategic placement of substituents, thereby influencing electronic and steric parameters. The protocols and principles outlined in this guide serve as a foundational resource for chemists aiming to leverage these synthons in the discovery and development of novel pharmaceuticals and functional materials. Future work will likely focus on developing asymmetric transformations and expanding the scope of their use in multicomponent and flow chemistry reactions.[12]

References

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  • Barrow, A. S., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 284-289. Available at: [Link]

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Exploratory

Foreword: The Pyrazole Ethanone Scaffold - A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide to the Biological Potential of Substituted Pyrazole Ethanones To the dedicated researcher, the pursuit of novel therapeutic agents is a journey of molecular exploration. Within the vast landsc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential of Substituted Pyrazole Ethanones

To the dedicated researcher, the pursuit of novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a core structure consistently found in compounds with significant biological activity.[1][2][3] Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are foundational to numerous pharmaceuticals, from the pioneering analgesic antipyrine to the modern selective COX-2 inhibitor, Celecoxib.[4][5]

This guide focuses on a specific, highly promising class of these compounds: substituted pyrazole ethanones . The incorporation of an ethanone moiety (—COCH₃) onto the pyrazole core introduces a critical pharmacophore, a hydrogen bond acceptor and a reactive ketone group, which can significantly influence molecular interactions with biological targets. This document serves as a technical deep-dive for drug development professionals, synthesizing current knowledge on the synthesis, multifaceted biological activities, and structure-activity relationships of these compelling molecules. We will move beyond simple protocols to explore the causal relationships that govern their therapeutic potential, providing a robust framework for future research and development.

Part 1: The Synthetic Core - Architectural Strategies for Pyrazole Ethanone Derivatives

The biological efficacy of a pyrazole derivative is intrinsically linked to its molecular architecture. The ability to strategically place various substituents on the core scaffold is paramount. The most prevalent and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles, including those with an N-acetyl (ethanone) group, begins with the synthesis of an α,β-unsaturated ketone, commonly known as a chalcone.

The Claisen-Schmidt condensation is the classical method for chalcone synthesis, involving the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.[6] The resultant chalcone serves as a key intermediate. Subsequent cyclization with hydrazine hydrate in an acidic medium, such as acetic acid, leads to the formation of a pyrazoline ring. This intermediate is then acetylated, often in the same reaction vessel, to yield the final 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative.[7][8] Modern approaches frequently employ microwave-assisted synthesis to dramatically reduce reaction times and improve yields.[4][9]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Core Ring Formation cluster_final Final Product A Aromatic Ketone C Chalcone (α,β-Unsaturated Ketone) A->C Claisen-Schmidt Condensation B Aromatic Aldehyde B->C Claisen-Schmidt Condensation E 1-Acetyl-Pyrazoline (N-Substituted Pyrazoline) C->E Cyclization & Acetylation D Hydrazine Hydrate + Acetic Acid D->E F Substituted Pyrazole Ethanone E->F Aromatization (if applicable)

General synthetic workflow for substituted pyrazole ethanones.
Experimental Protocol: Microwave-Assisted Synthesis of a 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone Derivative

This protocol exemplifies a modern, efficient approach to synthesizing the target scaffold.

Step 1: Chalcone Synthesis

  • In a 100 mL round-bottom flask, dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in 20 mL of ethanol.

  • Add 10 mL of a 40% aqueous potassium hydroxide solution dropwise while stirring in an ice bath.

  • Allow the mixture to stir at room temperature for 4-6 hours until a solid precipitate forms.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the resulting chalcone product and verify its purity via Thin Layer Chromatography (TLC).

Step 2: Pyrazole Ethanone Synthesis (Microwave-Assisted)

  • In a microwave-safe reaction vessel, place the synthesized chalcone (5 mmol) and hydrazine hydrate (7.5 mmol) in 15 mL of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 W and 120°C for 5-10 minutes.[4] Monitor reaction progress via TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone.

  • Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Part 2: The Spectrum of Biological Activity

The true value of the pyrazole ethanone scaffold lies in its remarkable versatility. Strategic substitution allows for the tuning of its biological activity, leading to potent agents in several therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular conditions.[4] A primary driver of inflammation is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation).[10] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The key to modern anti-inflammatory drug design is selectivity, aiming to inhibit COX-2 while sparing COX-1 to reduce gastrointestinal side effects.[4]

Substituted pyrazole ethanones have emerged as potent and selective COX-2 inhibitors. The pyrazole core mimics the central ring of arachidonic acid, the natural substrate for COX enzymes, allowing it to bind effectively to the active site.

COX_Pathway cluster_enzymes Enzymatic Action AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflammatory Inhibitor Pyrazole Ethanone (Selective Inhibitor) Inhibitor->COX2

Mechanism of selective COX-2 inhibition by pyrazole ethanones.

Quantitative Data: COX Inhibition by Pyrazole Ethanone Derivatives

Compound IDSubstituentsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib(Standard Drug)>100.04>250[4]
P-013-(CF₃)-5-aryl4.50.02225[4]
P-023,5-diaryl>150.01>1500[4]
P-03Pyrazole-thiazole hybrid-0.03-[4]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo) This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[10][11]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Standard drug (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., pyrazole ethanone derivatives at various doses).

  • Compound Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Anticancer Activity

The search for novel anticancer agents is a global health priority. Pyrazole derivatives have demonstrated significant potential by targeting various cancer hallmarks.[12] Substituted pyrazole ethanones, in particular, have shown cytotoxic effects against a range of human cancer cell lines.[13][14]

The mechanisms of action are diverse and depend on the substitution pattern. Reported mechanisms include:

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis.[13]

  • Kinase Inhibition: The scaffold can be designed to inhibit protein kinases like EGFR or CDKs, which are crucial for cancer cell proliferation and survival.[12]

  • Induction of Apoptosis: Many compounds trigger programmed cell death through various signaling pathways.

Quantitative Data: Cytotoxicity of Pyrazole Ethanone Derivatives

Compound IDSubstituentsCell LineIC₅₀ (µM)Reference
Doxorubicin(Standard Drug)MCF-7 (Breast)1.6-1.9[9]
PE-A11-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[14]
PE-A21-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.72[14]
PE-A3Ferrocene-pyrazole hybridHCT-116 (Colon)3.12[9]
PE-A44-chloro substitution on phenyl ringHeLa (Cervix)4.94[13]

Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[9][15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole ethanone derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrazole-containing compounds have long been investigated for their antibacterial and antifungal properties.[16][17][18] The ethanone moiety can enhance this activity by providing an additional site for interaction with bacterial or fungal enzymes.

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[19]

Quantitative Data: Antimicrobial Activity of Pyrazole Ethanone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Ciprofloxacin(Standard Drug, Bacteria)~1-2-
Fluconazole(Standard Drug, Fungi)~4-8-
PE-M1Imidazothiadiazole-pyrazole hybridS. aureus (MRSA)0.25
PE-M2Pyrazoline-1-thiocarboxamideS. aureusModerate Activity
PE-M3Isonicotinoyl pyrazolineE. coliModerate Activity
PE-M4Thiophene-pyrazole hybridFungiPotent Activity

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed in the well.

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications affect biological activity is the cornerstone of rational drug design. For substituted pyrazole ethanones, several key SAR trends have been identified.

  • N1-Position Substitution: The N-acetyl (ethanone) group is critical. It often serves as an anchor, forming hydrogen bonds within the target's active site. Modifying this group can drastically alter activity.

  • C3 and C5 Aryl Rings: The nature and position of substituents on the phenyl rings at the C3 and C5 positions are major determinants of potency and selectivity.

    • For Anti-inflammatory Activity: A p-sulfonamide or a similar group on one of the aryl rings is a classic feature for COX-2 selectivity, as seen in Celecoxib.

    • For Anticancer & Antimicrobial Activity: The presence of electron-withdrawing groups, such as halogens (Cl, F, Br), or lipophilic groups (CH₃, OCH₃) on the aryl rings often enhances cytotoxic and antimicrobial efficacy.[13][14]

  • The Pyrazole Core: The aromaticity and planarity of the pyrazole ring itself are essential for stacking interactions (e.g., π-π interactions) with aromatic amino acid residues in enzyme pockets.[10]

SAR_Diagram cluster_nodes Scaffold N1 N1 Position: - Ethanone group is key. - H-bond acceptor. N1->Scaffold 1 C3 C3 Aryl Ring: - Electron-withdrawing groups (Cl, F) often increase anticancer/antimicrobial activity. C3->Scaffold 2 C5 C5 Aryl Ring: - Bulky/lipophilic groups can enhance binding. - Sulfonamide group for COX-2 selectivity. C5->Scaffold 3 Core Pyrazole Core: - Essential for π-π stacking and core scaffold rigidity. Core->Scaffold 4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Selective α-Bromination for the Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Introduction 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a critical heterocyclic building block in medicinal chemistry and drug development. As an α-bromo ketone, it serves as a versatile precursor for constructing m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a critical heterocyclic building block in medicinal chemistry and drug development. As an α-bromo ketone, it serves as a versatile precursor for constructing more complex molecular architectures, particularly through reactions at the electrophilic α-carbon. This intermediate is frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds where the pyrazole moiety acts as a crucial pharmacophore.[1][2][3]

Traditional bromination methods using elemental bromine (Br₂) can suffer from poor selectivity, leading to undesired side-products and challenging purifications, alongside significant handling hazards. This application note details a highly selective, efficient, and operationally simple protocol for the α-bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone using copper(II) bromide (CuBr₂). This method offers superior selectivity for the α-position, minimizes side reactions, and simplifies product isolation, making it ideal for research and process development environments.[4][5]

Reaction Principle and Mechanism

The selective α-bromination of ketones using CuBr₂ is a well-established transformation that leverages the mild reactivity and solid-state nature of the reagent.[6] The reaction proceeds via the enol or enolate form of the starting ketone, which then attacks the copper(II) bromide.

Key Mechanistic Steps:

  • Enolization: The starting ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, undergoes acid-catalyzed tautomerization to its enol form. The reaction itself generates HBr, which can catalyze this step.

  • Bromination: The electron-rich enol attacks a molecule of CuBr₂, transferring a bromine atom to the α-carbon.

  • Redox Reaction: In this process, two equivalents of copper(II) are reduced to copper(I), forming the insoluble and stable copper(I) bromide (CuBr). The overall stoichiometry is: 2 CuBr₂ + R-C(O)CH₃ → R-C(O)CH₂Br + 2 CuBr + HBr

The primary advantage of this method is its high selectivity. Unlike molecular bromine, CuBr₂ does not readily participate in electrophilic aromatic substitution, thus preventing bromination of the pyrazole ring.[4] The reaction's progress is conveniently monitored by a distinct color change, as the black, heterogeneous suspension of CuBr₂ is converted to off-white, insoluble CuBr.[4]

G cluster_0 Reaction Initiation Start 1-(1-methyl-1H-pyrazol-4-yl)ethanone Enol Enol Intermediate Start->Enol Tautomerization (H+ catalysis) CuBr2 2x CuBr₂ (Black solid) Product 2-Bromo-1-(1-methyl-1H- pyrazol-4-yl)ethanone Enol->Product Bromine Transfer CuBr 2x CuBr (White solid) HBr HBr (byproduct)

Caption: Reaction mechanism overview.

Experimental Protocol

This protocol outlines the synthesis on a 50 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.QuantityMoles (mmol)
1-(1-Methyl-1H-pyrazol-4-yl)ethanoneC₆H₈N₂O124.1437687-18-66.21 g50.0
Copper(II) BromideCuBr₂223.377789-45-922.34 g100.0
Ethyl AcetateC₄H₈O₂88.11141-78-6150 mL-
ChloroformCHCl₃119.3867-66-3150 mL-
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8~100 mL-
BrineNaCl (aq)58.447647-14-5~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9~10 g-
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen/Argon inlet (optional, but recommended)

  • Buchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow.

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 1-(1-methyl-1H-pyrazol-4-yl)ethanone (6.21 g, 50.0 mmol), followed by ethyl acetate (150 mL) and chloroform (150 mL). Stir until the solid is fully dissolved.

  • Reaction Initiation: Add copper(II) bromide (22.34 g, 100.0 mmol) to the solution. The mixture will turn into a dark black/green suspension.

  • Reflux: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. The reaction is heterogeneous, so efficient stirring is crucial.[4]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. A visual indicator of completion is the disappearance of the black CuBr₂ solid and the formation of a large amount of off-white/grey copper(I) bromide precipitate.[4] This typically takes 3-5 hours.

  • Workup - Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a Buchner funnel to remove the insoluble copper(I) bromide. Wash the solid cake with an additional portion of ethyl acetate (approx. 50 mL) to ensure complete recovery of the product.

  • Workup - Extraction: Transfer the combined filtrate to a 500 mL separatory funnel. Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the HBr byproduct, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a light yellow or brown solid/oil.

  • Purification: The crude material can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/hexanes to afford the pure product.

Characterization and Validation

  • Appearance: Typically a white to light yellow solid upon purification.

  • Molecular Formula: C₆H₇BrN₂O

  • Molecular Weight: 203.04 g/mol [7]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the bromomethyl protons (-CH₂Br) around δ 4.0-4.5 ppm, a singlet for the N-methyl group (-NCH₃) around δ 3.9-4.0 ppm, and two singlets for the pyrazole ring protons in the aromatic region (δ 7.5-8.0 ppm).

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 203.0 and 205.0, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Safety and Handling Precautions

  • General: This procedure must be conducted in a well-ventilated fume hood by trained personnel.[8][9]

  • Reagents: Copper(II) bromide is harmful if swallowed and causes skin and eye irritation. Chloroform is a suspected carcinogen and should be handled with extreme care.

  • Product: The product, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, is an α-bromo ketone. This class of compounds is known to be lachrymatory (tear-inducing) and are potent skin and respiratory irritants.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]

  • Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.

Conclusion

The protocol described provides a reliable and selective method for synthesizing 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. The use of copper(II) bromide as the brominating agent offers significant advantages in terms of selectivity, operational simplicity, and safety compared to other methods.[4] The visual endpoint of the reaction and the straightforward workup make this procedure highly suitable for both academic research and industrial drug development applications, enabling the efficient production of this valuable synthetic intermediate.

References

  • Copper(II) bromide - Wikipedia. (Wikipedia) Available at: [Link]

  • Baxendale Group. Unsaturated ketones via copper(II) bromide mediated oxidation. (Elsevier Ltd.) Available at: [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Available at: [Link]

  • G, S., & al, et. Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. (ResearchGate) Available at: [Link]

  • Copper(II) Bromide: Your Essential Brominating Agent in Organic Synthesis. (NINGBO INNO PHARMCHEM CO.,LTD.) Available at: [Link]

  • Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. (Google Patents)
  • 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. (ResearchGate) Available at: [Link]

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Product Page. (American Elements) Available at: [Link]

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Product Page. (Sunway Pharm Ltd) Available at: [Link]

  • 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE Uses. (LookChem) Available at: [Link]

Sources

Application

The Versatile Intermediate: Application Notes for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in Modern Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry and materials science, the pyrazole moiety stands out as a "privileged scaffold." Its unique electronic proper...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrazole moiety stands out as a "privileged scaffold." Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its role in the design of a multitude of functional molecules. Within this important class of heterocycles, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone emerges as a highly versatile and reactive intermediate. The presence of an α-bromoketone functionality attached to the N-methylated pyrazole core provides a dual handle for synthetic chemists to elaborate complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this valuable building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective and safe utilization. The key properties of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone are summarized below.

PropertyValueReference
CAS Number 706819-66-1[1][2][3]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [4]
Appearance Off-white to pale yellow solidGeneral knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.General laboratory practice

Safety and Handling: As an α-bromoketone, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Intermediate: A Step-by-Step Protocol

The preparation of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is typically achieved through the bromination of its corresponding ketone precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. The following protocol outlines a reliable synthetic route.

Part A: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

The ketone precursor can be synthesized from commercially available 1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 1: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

  • Esterification: To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in methanol, add trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 eq) dropwise at 0 °C. Stir the reaction mixture for 1 hour at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure to obtain the crude methyl 1-methyl-1H-pyrazole-4-carboxylate.[5]

  • Grignard Reaction: Prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Dissolve the crude methyl 1-methyl-1H-pyrazole-4-carboxylate from the previous step in anhydrous tetrahydrofuran (THF) and add it dropwise to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(1-methyl-1H-pyrazol-4-yl)ethanone as a solid.

Part B: α-Bromination to Yield the Final Intermediate

Protocol 2: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in glacial acetic acid.

  • Bromination: From the dropping funnel, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution of the ketone at room temperature. The characteristic red-brown color of bromine should dissipate upon addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone as a solid.

SynthesisWorkflow cluster_partA Part A: Ketone Synthesis cluster_partB Part B: α-Bromination A 1-Methyl-1H-pyrazole-4-carboxylic acid B Methyl 1-methyl-1H-pyrazole-4-carboxylate A->B Esterification (TMS-diazomethane, MeOH) C 1-(1-Methyl-1H-pyrazol-4-yl)ethanone B->C Grignard Reaction (MeMgBr, THF) D 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone C->D Bromination (Br₂, AcOH)

Caption: Synthetic workflow for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Characterization Data

Accurate characterization of the intermediate is crucial for its use in subsequent synthetic steps. Below is a table of expected spectral data.

TechniqueExpected Data
¹H NMR δ (ppm): ~8.0-8.2 (s, 1H, pyrazole-H), ~7.8-8.0 (s, 1H, pyrazole-H), ~4.4 (s, 2H, CH₂Br), ~3.9 (s, 3H, N-CH₃)
¹³C NMR δ (ppm): ~185 (C=O), ~140 (pyrazole-C), ~130 (pyrazole-C), ~125 (pyrazole-C), ~40 (N-CH₃), ~30 (CH₂Br)
Mass Spec (ESI+) m/z: 202.98 [M+H]⁺, 204.98 [M+H]⁺ (isotopic pattern for Br)
IR (KBr) ν (cm⁻¹): ~1690 (C=O stretch), ~1550 (C=N stretch), ~1250 (C-N stretch), ~650 (C-Br stretch)

Applications in Organic Synthesis

The synthetic utility of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone stems from the high reactivity of the α-bromoketone moiety, which readily undergoes nucleophilic substitution and condensation reactions.

Synthesis of Pyrazolyl-Thiazoles via Hantzsch Thiazole Synthesis

A cornerstone application of α-haloketones is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring.[6][7] This reaction is of significant interest as the resulting pyrazolyl-thiazole scaffold is found in numerous biologically active compounds.

QuinoxalineSynthesis A 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone C Substitution Product A->C Nucleophilic Substitution B 4-Bromo-2-nitroaniline B->C D 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline C->D Reductive Cyclization

Caption: Synthesis of a quinoxaline intermediate.

Protocol 4: Synthesis of 1-((4-bromo-2-nitrophenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

  • Reaction Setup: In a reaction vessel, combine 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) and 4-bromo-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or water. [2]2. Reaction: Heat the mixture to reflux (approximately 100-110 °C if using water) and stir for 3-4 hours. [2]Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired substitution product.

This intermediate can then undergo reductive cyclization to form the quinoxaline ring system.

Conclusion

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a strategically important synthetic intermediate that provides a gateway to a wide array of complex molecules, particularly those with therapeutic potential. Its facile synthesis and the predictable reactivity of the α-bromoketone moiety make it an invaluable tool for medicinal and materials chemists. The protocols and insights provided in this guide are intended to facilitate its application in the laboratory and inspire the development of novel synthetic methodologies and functional molecules.

References

  • Hantzsch, A. R. (1887). Ber. Dtsch. Chem. Ges., 20(2), 3118–3132.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Haddad, B., et al. (2017).
  • ResearchGate. (2015). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2, 19-21.
  • American Elements. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • PubChem. (n.d.). 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. Retrieved from [Link]

  • MolecularInfo.com. (n.d.). 2-BROMO-1-(1-METHYL-1H-PYRAZOL-4-YL)ETHANONE molecular information. Retrieved from [Link]

  • Frontiers in Chemistry. (2022).
  • National Center for Biotechnology Information. (2022). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Front. Chem., 10, 869595.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • AFINITICA. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. J. Org. Chem., 76(15), 6033-6045.
  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. J. Drug Deliv. Ther., 9(3), 53-58.
  • MDPI. (2017). Synthesis and Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 22(10), 1645.
  • PubChem. (n.d.). 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. Retrieved from [Link]

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Method

The Strategic Utility of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in Nucleophilic Substitution Reactions

An Application Note for Medicinal and Synthetic Chemists Abstract This guide provides an in-depth analysis of the reactivity and synthetic applications of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

This guide provides an in-depth analysis of the reactivity and synthetic applications of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building block in modern medicinal chemistry. We explore its reactions with a variety of nitrogen, sulfur, and oxygen nucleophiles, grounded in the fundamental principles of α-haloketone reactivity. Detailed, field-tested protocols are provided for key transformations, alongside mechanistic insights and troubleshooting advice to empower researchers in drug discovery and development. The pyrazole scaffold is a privileged structure in pharmaceuticals, and mastering the derivatization of this versatile intermediate is crucial for accessing novel chemical matter with therapeutic potential.[1][2][3]

Introduction: The Pyrazole Scaffold and a Key Intermediate

The pyrazole ring is a five-membered heterocycle that has become a cornerstone in pharmaceutical design.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][3] Consequently, functionalized pyrazoles are highly sought-after building blocks for creating libraries of potential drug candidates.[4][5]

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a particularly valuable intermediate. It combines the desirable pyrazole core with a highly reactive α-bromo ketone moiety, creating a powerful electrophilic handle for introducing diverse functionalities through nucleophilic substitution. This document serves as a comprehensive guide to understanding and exploiting its reactivity.

Foundational Principles: Reactivity of an α-Bromo Pyrazolyl Ketone

The synthetic utility of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone stems from the inherent reactivity of the α-haloketone functional group. Several factors govern its interactions with nucleophiles:

  • Electrophilic Activation: The primary site of reactivity is the α-carbon bearing the bromine atom. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the C-Br bond and significantly increases the electrophilicity of the α-carbon.[6][7] This makes it highly susceptible to attack by nucleophiles.

  • The Sₙ2 Pathway: Nucleophilic substitution on α-haloketones predominantly proceeds via a bimolecular (Sₙ2) mechanism.[8][9] The nucleophile attacks the α-carbon from the backside relative to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. Sₙ1 pathways are strongly disfavored because they would require the formation of a highly unstable α-carbonyl carbocation.[8][10]

  • Potential Side Reactions: While the Sₙ2 pathway is dominant, the choice of nucleophile and reaction conditions can lead to competing reactions.

    • Enolate Formation: Strongly basic nucleophiles (e.g., hydroxides, alkoxides) can deprotonate the α-carbon, forming an enolate.[8] This can lead to undesired side reactions, such as the Favorskii rearrangement, although this is less common with α-bromo ketones compared to α-chloro ketones.

    • Elimination: The use of sterically hindered or strong bases can promote the E2 elimination of HBr, yielding an α,β-unsaturated ketone.[11] This is often an intended synthetic step, but an undesired side reaction if substitution is the goal.

The workflow below illustrates the general synthetic strategy.

G cluster_start Core Building Block cluster_nucleophiles Nucleophile Classes cluster_products Product Scaffolds start 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone N_nuc N-Nucleophiles (Amines, Anilines, Heterocycles) start->N_nuc Sₙ2 Attack S_nuc S-Nucleophiles (Thiols, Thioamides) start->S_nuc Sₙ2 Attack O_nuc O-Nucleophiles (Alcohols, Phenols, Carboxylates) start->O_nuc Sₙ2 Attack N_prod α-Amino Ketones (Precursors to Quinoxalines, etc.) N_nuc->N_prod C-N Bond Formation S_prod α-Thio Ketones (Precursors to Thiazoles, etc.) S_nuc->S_prod C-S Bond Formation O_prod α-Oxy Ketones (Ethers, Esters) O_nuc->O_prod C-O Bond Formation

Caption: General reaction workflow for nucleophilic substitution.

Application Protocols: Key Transformations

The following protocols are designed to be robust and adaptable for a range of substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of an α-Amino Ketone via Reaction with an Aniline Derivative

This protocol describes the synthesis of an intermediate useful for constructing larger heterocyclic systems like quinoxalines.[12] The reaction is performed in water, highlighting a green chemistry approach.

  • Objective: To synthesize 1-(1-methyl-1H-pyrazol-4-yl)-2-[(2-nitro-4-bromophenyl)amino]ethanone.

  • Materials:

    • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)

    • 4-Bromo-2-nitroaniline (1.0 eq)

    • Deionized Water

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 4-bromo-2-nitroaniline (1.0 eq) and deionized water to form a slurry (approx. 10 mL of water per 1 g of aniline).

    • Add 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) to the slurry.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring. The use of a silicone oil bath is recommended for stable temperature control.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-8 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • The product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water, followed by a cold, non-polar solvent like hexanes to remove impurities.

    • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

  • Causality: Using water as a solvent is both environmentally friendly and effective for this specific substitution, as it facilitates the reaction between the polar substrates.[12] Heating is necessary to achieve a reasonable reaction rate. No external base is required as the aniline is sufficiently nucleophilic to displace the bromide.

Protocol 2: Hantzsch Thiazole Synthesis with a Thioamide

This is a classic and highly reliable method for constructing pyrazolyl-thiazole scaffolds, which are common motifs in bioactive molecules.[13]

  • Objective: To synthesize a 2-substituted-4-(1-methyl-1H-pyrazol-4-yl)thiazole.

  • Materials:

    • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)

    • Thioamide derivative (e.g., thiourea, thioacetamide) (1.0 eq)

    • Ethanol (anhydrous)

    • Triethylamine (TEA) (optional, 1.1 eq)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • Dissolve the thioamide (1.0 eq) and 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in anhydrous ethanol in a round-bottom flask.

    • If the thioamide salt is used or if the reaction is slow, add triethylamine (1.1 eq) to the mixture.

    • Heat the mixture to reflux (approx. 78 °C) and stir.

    • Monitor the reaction by TLC. The reaction typically proceeds to completion within 2-6 hours, often indicated by the precipitation of the thiazole product or triethylammonium bromide salt.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.

  • Causality: This reaction is a two-step, one-pot process. First, the sulfur of the thioamide acts as a nucleophile to displace the bromide, forming an S-alkylated intermediate. Second, the nitrogen of the intermediate attacks the ketone carbonyl, followed by dehydration to form the aromatic thiazole ring. Refluxing ethanol is an excellent solvent, and TEA acts as a non-nucleophilic base to neutralize the HBr formed, driving the reaction forward.[13]

The diagram below outlines the key mechanistic decision points and potential pitfalls.

G Start React α-Bromo Ketone with Nucleophile (Nu:) Weak_Base Weakly Basic Nucleophile (e.g., RNH₂, RSH, RCOO⁻) Start->Weak_Base Condition Is Nu: strongly basic? (e.g., RO⁻, OH⁻) Pathway_SN2 Sₙ2 Pathway Condition->Pathway_SN2 No (Preferred Route) Pathway_Enolate Enolate Formation Condition->Pathway_Enolate Yes (Side Reaction Risk) Product_Sub Desired Substitution Product (R-Nu) Pathway_SN2->Product_Sub Product_Side Undesired Side Products (Elimination, Rearrangement) Pathway_Enolate->Product_Side Weak_Base->Condition

Caption: Mechanistic pathways based on nucleophile basicity.

Protocol 3: Synthesis of an α-Phenoxy Ketone (Williamson Ether Synthesis)

This protocol details the formation of an ether linkage at the α-position, a common strategy for introducing aryl groups.

  • Objective: To synthesize 2-phenoxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

  • Materials:

    • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetone or Acetonitrile (anhydrous)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone or acetonitrile.

    • Stir the suspension at room temperature for 15-20 minutes to pre-form the potassium phenoxide salt.

    • Add 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) to the mixture.

    • Heat the reaction to reflux and stir. Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

    • After the reaction is complete, cool to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Wash the filtered solids with a small amount of the reaction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash with 1M NaOH solution to remove excess phenol, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Causality: This is a classic Williamson ether synthesis. Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the phenol to form the nucleophilic phenoxide.[14] Acetone and acetonitrile are excellent polar aprotic solvents for Sₙ2 reactions, as they solvate the cation (K⁺) but not the nucleophile, leaving it highly reactive.

Product Characterization

Unambiguous characterization of the final products is essential. A combination of spectroscopic methods should be employed:

  • ¹H and ¹³C NMR: Provides definitive structural information. Key signals to identify include the pyrazole ring protons/carbons, the new methylene protons at the α-position (which will shift significantly from the starting material), and signals from the newly introduced nucleophilic moiety.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the substitution has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for tracking the reaction. The characteristic C=O stretch of the ketone (approx. 1680-1700 cm⁻¹) will be present in both the starting material and the product, but changes in the fingerprint region will be evident.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Reaction Insufficient temperature; Deactivated nucleophile; Poor solvent choice.Increase reaction temperature. For weak nucleophiles, consider adding a non-nucleophilic base (e.g., K₂CO₃, TEA) to enhance nucleophilicity. Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) to accelerate Sₙ2 reactions.
Multiple Products/Side Reactions Nucleophile is too basic, causing elimination or enolate formation; Nucleophile has multiple reactive sites.Use a milder, non-nucleophilic base (e.g., DIPEA, NaHCO₃). Lower the reaction temperature. If applicable, protect other nucleophilic sites on the attacking molecule.
Recovery of Starting Material Reaction time too short; Insufficient activation.Increase reaction time and monitor carefully by TLC. Ensure reagents are pure and solvents are anhydrous where specified.
Difficult Purification Product and starting material have similar polarity.Optimize the reaction to drive it to completion. Employ a different chromatography system (e.g., different solvent polarity, reverse-phase) or consider recrystallization.

Conclusion

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a robust and versatile electrophile for the synthesis of diverse pyrazole-containing scaffolds. Its reactivity is dominated by the Sₙ2 pathway, allowing for predictable and high-yielding reactions with a wide array of nucleophiles under well-defined conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this key intermediate in the design and synthesis of novel molecules for drug discovery and beyond.

References

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.
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Application

The Versatile Role of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Strategic Importance of the Pyrazole Moiety In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, with its un...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Moiety

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, with its unique electronic and steric properties, is a cornerstone in the design of a multitude of pharmacologically active agents.[1][2] Its synthetic tractability and ability to serve as a bioisosteric replacement for other functional groups have cemented its importance in medicinal chemistry.[1] Pyrazole-containing drugs have demonstrated a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic activities.[2]

Within this context, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone has emerged as a critical and versatile building block. Its structure combines the favorable attributes of the 1-methylpyrazole core with a highly reactive α-bromoketone handle. This reactive site is primed for a variety of chemical transformations, most notably nucleophilic substitution and condensation reactions, allowing for the facile construction of more complex molecular architectures.[3] This guide provides an in-depth exploration of the utility of this key intermediate, complete with detailed protocols and mechanistic insights for its application in the synthesis of kinase inhibitors and other vital therapeutic agents.

Core Reactivity and Mechanistic Rationale

The primary driver of the synthetic utility of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is the α-bromoketone functional group. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for constructing diverse heterocyclic systems.

Furthermore, the 1-methyl-1H-pyrazol-4-yl moiety is not merely a passive scaffold. In the context of kinase inhibition, for instance, the pyrazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[4][5] The nitrogen atoms of the pyrazole can serve as both hydrogen bond donors and acceptors, contributing to the high-affinity binding of the inhibitor to its target.[2] The methyl group at the N1 position can enhance metabolic stability and modulate solubility and lipophilicity, which are crucial pharmacokinetic properties.[6]

Application I: Synthesis of Pyrazolyl-Thiazole Scaffolds as Kinase Inhibitors

The fusion of pyrazole and thiazole rings into a single molecular entity has yielded compounds with significant biological activities, including potent kinase inhibition. The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring from an α-haloketone and a thioamide.[7][8]

Scientific Rationale

The resulting 2-amino-4-(pyrazol-4-yl)thiazole scaffold is a common feature in many kinase inhibitors. The 2-amino group can be further functionalized to interact with the solvent-exposed region of the ATP binding site, while the pyrazole core engages the hinge region. This modular synthesis allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Workflow: Hantzsch Thiazole Synthesis

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Characterization A 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone D Combine reactants in ethanol A->D B Thiourea B->D C Ethanol (Solvent) C->D E Heat mixture to reflux D->E Initiates reaction F Monitor by TLC E->F G Cool to room temperature F->G H Neutralize with aq. Na2CO3 G->H I Filter precipitate H->I J Wash with water I->J K Dry the solid product J->K L Obtain NMR, MS, IR spectra K->L M Determine melting point and yield L->M

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiazole.

Detailed Protocol: Synthesis of 2-Amino-4-(1-methyl-1H-pyrazol-4-yl)thiazole

This protocol describes the synthesis of a key pyrazolyl-thiazole intermediate.

Materials:

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

  • Thiourea

  • Methanol or Ethanol

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware, magnetic stirrer, heating mantle/hot plate, and filtration apparatus (Buchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask or a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) and thiourea (1.5 eq).[3]

  • Solvent Addition: Add methanol or ethanol as the solvent (approximately 5-10 mL per 5 mmol of the starting ketone).[3]

  • Cyclization: Heat the mixture to reflux (around 80-100°C) with vigorous stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction contents into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.[3]

  • Isolation: A precipitate of the product should form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid (filter cake) thoroughly with water to remove any remaining salts. The product is often pure enough for subsequent steps without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm its identity and purity.[9]

Expected Data for 2-Amino-4-(1-methyl-1H-pyrazol-4-yl)thiazole:

  • ¹H NMR (DMSO-d₆): Expect signals for the pyrazole and thiazole ring protons, the N-methyl group, and the amino group protons. The aromatic protons will appear in the downfield region (δ 7-9 ppm), the N-methyl protons as a singlet around δ 3.8-4.0 ppm, and the NH₂ protons as a broad singlet.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the carbons of the pyrazole and thiazole rings, as well as the N-methyl carbon, will be observed.[10]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Application II: Synthesis of a Quinoxaline-Based Kinase Inhibitor Intermediate

This building block is a key component in the synthesis of the fibroblast growth factor receptor (FGFR) kinase inhibitor, erdafitinib. The following protocol outlines the synthesis of the crucial intermediate, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline.[11]

Scientific Rationale

This synthesis involves a nucleophilic substitution reaction followed by a reductive cyclization. The α-bromoketone is attacked by the amino group of 4-bromo-2-nitroaniline. The subsequent reduction of the nitro group and the ketone, followed by intramolecular condensation, yields the quinoxaline ring system. This scaffold serves as the core of erdafitinib, with the pyrazole moiety likely playing a key role in binding to the FGFR kinase.

Reaction Scheme: Synthesis of the Quinoxaline Intermediate

A 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone C Intermediate A (Substitution Product) A->C Substitution Water, 100-110°C B 4-bromo-2-nitroaniline B->C D 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline C->D Reductive Cyclization Indium, HCl

Caption: Two-step synthesis of the quinoxaline intermediate for erdafitinib.

Detailed Protocol: Synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

This protocol is adapted from patent literature.[11]

Part A: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitrophenyl)amino]ethanone

Materials:

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

  • 4-bromo-2-nitroaniline

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a reaction vessel, add 4-bromo-2-nitroaniline (1.0 eq), 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq), and water.[11]

  • Reaction Conditions: Heat the mixture to 100-110°C and maintain reflux with stirring for 3-4 hours.[11]

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate product.

Part B: Synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Materials:

  • 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitrophenyl)amino]ethanone (from Part A)

  • Indium powder

  • Hydrochloric acid (HCl)

  • Methanol or Ethanol

Procedure:

  • Reaction Setup: In a reaction flask, combine the intermediate from Part A (1.0 eq), indium powder (2-3 eq), and a suitable solvent such as methanol or ethanol.[11]

  • Reaction Conditions: Add hydrochloric acid (4-6 eq) to the mixture. Heat the reaction to 50-150°C and stir until the reaction is complete (monitor by TLC).[11]

  • Work-up and Purification: Upon completion, the reaction mixture should be worked up using standard procedures, which may include neutralization, extraction, and purification by column chromatography to yield the final quinoxaline product.

Compound Molecular Formula Molecular Weight CAS Number
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxalineC₁₂H₉BrN₄289.13 g/mol 1083325-87-4

Table 1: Properties of the Quinoxaline Intermediate. [12][13]

Safety and Handling

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion and Future Outlook

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a powerful and versatile building block in medicinal chemistry. Its utility in the construction of diverse heterocyclic systems, particularly those with applications as kinase inhibitors, is well-established. The protocols detailed herein for the synthesis of pyrazolyl-thiazoles and a key quinoxaline intermediate provide a practical foundation for researchers in drug discovery. The continued exploration of new reactions and applications for this valuable intermediate will undoubtedly lead to the development of novel therapeutic agents for a wide range of diseases.

References

  • Molecules. 2023 Jul 12;28(14):5359.
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  • Google Patents. Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.
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Method

Application Note: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone as a Versatile Precursor in the Synthesis of Potent Kinase Inhibitors

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utility of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone , a key heterocyclic building block, in the synthesis of clinically relevant kinase inhibitors. We will explore two primary synthetic routes leveraging this precursor: the synthesis of pyrazolyl-quinoxaline scaffolds, exemplified by intermediates for Fibroblast Growth Factor Receptor (FGFR) inhibitors like Erdafitinib, and the construction of pyrazolyl-thiazole derivatives targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents supporting data to empower researchers in their drug discovery efforts.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of potent kinase inhibitors.[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal anchor for designing selective and high-affinity ligands.[1] Kinase inhibitors containing a pyrazole core often act as "hinge-binders," forming hydrogen bonds with the backbone amide groups of the kinase hinge region, a critical interaction for ATP-competitive inhibition. The N-methylpyrazole motif, in particular, offers advantages in terms of metabolic stability and can be tailored to optimize binding and selectivity.[2]

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is an exemplary starting material for accessing this valuable chemical space. As an α-bromoketone, it possesses two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity allows for the efficient construction of various heterocyclic systems, providing a modular and convergent approach to complex inhibitor scaffolds.

Core Synthetic Pathways and Protocols

This section details two robust synthetic strategies starting from 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone to generate distinct classes of kinase inhibitors.

Pathway A: Synthesis of Pyrazolyl-Quinoxaline Scaffolds (FGFR Inhibitors)

This pathway is exemplified by the synthesis of a key intermediate for Erdafitinib , a potent pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.[3][4][5] The core reaction involves the condensation of the α-bromoketone with a substituted o-phenylenediamine to form the quinoxaline ring system.

Workflow for Pyrazolyl-Quinoxaline Synthesis

A 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone C Substitution & Cyclocondensation A->C B 4-Bromo-1,2-phenylenediamine B->C D 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline C->D Forms quinoxaline core F Nucleophilic Aromatic Substitution (SNAr) D->F E Amine Side Chain (e.g., for Erdafitinib) E->F G Final Kinase Inhibitor (e.g., Erdafitinib) F->G Final product assembly

Caption: Synthetic workflow for pyrazolyl-quinoxaline kinase inhibitors.

Protocol 1: Synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

This protocol describes the synthesis of a key intermediate used in the production of Erdafitinib.[6][7]

Materials:

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)

  • 4-Bromo-1,2-phenylenediamine (1.0 eq)

  • Ethanol (or Tetrahydrofuran)

  • Triethylamine (optional, as an acid scavenger)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1,2-phenylenediamine (1.0 eq) and ethanol to form a solution or suspension.

  • Reagent Addition: Add 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) to the flask. If the diamine starting material is a hydrochloride salt, add triethylamine (2.2 eq) to neutralize.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Note: Refluxing in ethanol provides sufficient thermal energy to drive the initial nucleophilic substitution of the bromine by one of the aniline amines, followed by intramolecular condensation of the second amine onto the ketone, and subsequent oxidation to the aromatic quinoxaline. The choice of solvent can be critical; while ethanol is common, some procedures may specify aprotic solvents like THF to avoid side reactions.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline.

This intermediate is then typically subjected to a nucleophilic aromatic substitution (SNAr) reaction with a desired amine side chain to complete the synthesis of the final kinase inhibitor, such as Erdafitinib.[3][4]

Pathway B: Synthesis of Pyrazolyl-Thiazole Scaffolds (EGFR/VEGFR Inhibitors)

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing thiazole rings.[8] It involves the condensation of an α-haloketone with a thioamide-containing compound. Using 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in this reaction provides a direct route to 2-amino-4-(pyrazolyl)thiazoles, a scaffold found in inhibitors of key kinases like EGFR and VEGFR-2.[1][6]

Hantzsch Thiazole Synthesis Workflow

cluster_reactants Reactants A 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone C Hantzsch Condensation A->C B Thiourea (or substituted thioamide) B->C D Intermediate Thioether C->D SN2 Attack E Intramolecular Cyclization & Dehydration D->E F 2-Amino-4-(1-methyl-1H-pyrazol-4-yl)thiazole E->F Forms thiazole ring G Further Functionalization (Optional) F->G H Final Kinase Inhibitor G->H

Caption: General workflow for the Hantzsch synthesis of pyrazolyl-thiazoles.

Protocol 2: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)thiazol-2-amine

This protocol provides a general procedure for the synthesis of the core pyrazolyl-thiazole scaffold.

Materials:

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or scintillation vial), combine 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add methanol or ethanol as the solvent and a magnetic stir bar.

    • Causality Note: Ethanol and methanol are excellent solvents for this reaction as they readily dissolve the reactants and facilitate the reaction, which typically proceeds through a salt intermediate. The reaction is often high-yielding and clean in these polar protic solvents.

  • Reaction Conditions: Heat the mixture with stirring to reflux (approx. 65-78 °C) for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting α-bromoketone is consumed.[8]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing an aqueous solution of 5% sodium carbonate. This step neutralizes the hydrobromide salt of the aminothiazole product, causing the free base to precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts. The product can be further purified by recrystallization from ethanol if necessary, though often the precipitated product is of high purity.[8]

This core can be further elaborated. For instance, using substituted thioamides in the Hantzsch reaction or subsequent N-acylation or N-arylation of the 2-amino group allows for the introduction of diverse functionalities to optimize kinase inhibitory activity and selectivity.

Target Kinases and Biological Activity

The kinase inhibitors derived from 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone have shown activity against several important oncogenic kinases.

FGFR Signaling Pathway

The pyrazolyl-quinoxaline scaffold is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Aberrant FGFR signaling, caused by gene amplification, mutations, or translocations, is a known driver of various cancers. FGFR activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[3][4][9]

Simplified FGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FGF FGF Ligand FGF->FGFR Binds & Dimerizes Inhibitor Erdafitinib (Pyrazolyl-Quinoxaline) Inhibitor->FGFR Inhibits (ATP-competitive)

Caption: Inhibition of the FGFR signaling cascade by pyrazolyl-quinoxaline inhibitors.

Representative Biological Data

The following table summarizes the inhibitory activities of representative kinase inhibitors containing the pyrazolyl-quinoxaline or pyrazolyl-thiazole core. It is important to note that these are examples from the literature and the exact activity will depend on the full molecular structure.

Compound ClassCore ScaffoldTarget Kinase(s)Representative IC₅₀ (nM)Reference
FGFR InhibitorPyrazolyl-QuinoxalineFGFR1/2/3/41.2 - 2.5 (Erdafitinib)[5]
EGFR/VEGFR-2 InhibitorPyrazolyl-ThiazoleEGFR32.5 - 40.7[6]
EGFR/VEGFR-2 InhibitorPyrazolyl-ThiazoleVEGFR-243.0 - 78.4[6]
TGF-βRI (ALK5) InhibitorPyrazolyl-QuinoxalineALK5280[10][11]

Conclusion and Future Directions

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone stands out as a high-value, versatile precursor for the synthesis of diverse kinase inhibitors. The straightforward and robust protocols based on quinoxaline formation and the Hantzsch thiazole synthesis allow for the rapid generation of compound libraries targeting critical cancer-related kinases like FGFR, EGFR, and VEGFR. The modular nature of these syntheses, where different amines, diamines, or thioamides can be employed, offers extensive opportunities for structure-activity relationship (SAR) studies and the fine-tuning of inhibitor potency and selectivity. This application note provides the foundational protocols and scientific rationale to empower researchers to effectively utilize this building block in their kinase inhibitor discovery programs. Future work may focus on developing one-pot or flow-chemistry-based approaches to further streamline these synthetic pathways and explore novel heterocyclic scaffolds derived from this versatile precursor.

References

  • A new and convergent synthesis of erdafitinib. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Wang, S., Peng, N., Yin, L., Wang, W., Wu, Y., Zhang, D., & Gan, Z. (2024). Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib. Synthetic Communications, 54(24). Retrieved January 3, 2026, from [Link]

  • Abdelsalam, K., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2261. Available at: [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 3, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2020). Molecules, 25(21), 5039. Available at: [Link]

  • Jin, C., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3369. Available at: [Link]

  • Jin, C., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3369. Available at: [Link]

  • Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. (2019). Google Patents.
  • Erdafitinib. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Analysis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone using HPLC-UV and GC-MS

Abstract This comprehensive guide provides detailed, validated analytical protocols for the identification and quantification of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed, validated analytical protocols for the identification and quantification of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, we present two orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for accurate quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and impurity profiling. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for method development choices, ensuring both technical accuracy and practical applicability. All methodologies are designed to be self-validating in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Introduction: The Analytical Imperative

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS No. 706819-66-1) is a heterocyclic building block of significant interest in medicinal chemistry.[3][4] The pyrazole scaffold is a core component of numerous pharmacologically active molecules.[5] As an intermediate, the purity and stability of this compound directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of precise and accurate analytical methods is not merely a procedural step but a fundamental requirement for regulatory compliance and ensuring product integrity.[6][7]

This application note addresses the analytical challenges associated with a reactive brominated ketone pyrazole derivative. We will explore two complementary analytical platforms:

  • RP-HPLC: Ideal for quantifying the analyte in bulk form and as part of stability-indicating assays. Its non-destructive nature and high precision make it the gold standard for assay and purity determinations.

  • GC-MS: A powerful technique for unambiguous identification based on mass-to-charge ratio and characteristic fragmentation patterns. It is exceptionally useful for detecting volatile impurities that may not be resolved by HPLC.

Analyte Profile

ParameterValue
Compound Name 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone
CAS Number 706819-66-1[4]
Molecular Formula C₆H₇BrN₂O[8]
Molecular Weight 203.04 g/mol [4]
Structure

HPLC Method for Quantification and Purity Analysis

The developed Reversed-Phase HPLC (RP-HPLC) method provides excellent separation and quantification of the target analyte. The choice of a C18 column is based on its wide applicability for moderately polar organic compounds, while the acidified mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the interaction of the basic pyrazole nitrogen with residual silanol groups on the silica support.

Experimental Protocol: RP-HPLC

3.1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[9]

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Trifluoroacetic Acid (TFA), and Ultrapure Water.

3.2. Sample and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: A mixture of Acetonitrile and Water (50:50 v/v). The use of a diluent similar to the mobile phase composition prevents peak distortion.[9]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the sample diluent. This concentration is suitable for linearity and assay determination.[9]

  • Sample Preparation: Prepare the test sample at a similar concentration to the working standard using the sample diluent. All solutions must be filtered through a 0.22 µm syringe filter to remove particulates before injection.[10]

3.3. Chromatographic Conditions

ParameterConditionRationale
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)Provides excellent retention and selectivity for pyrazole derivatives.
Mobile Phase Gradient Elution: See Table BelowA gradient is used to ensure elution of the main peak with good shape while clearing any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[9]
Column Temp. 25 °CMaintains consistent retention times and improves method robustness.[9]
Injection Volume 5 µLSmall volume minimizes potential for band broadening.
Detection UV at 245 nmWavelength selected based on the UV absorbance maximum of the pyrazole chromophore.
Run Time 15 minutesSufficient for elution and column re-equilibration.

Gradient Elution Table:

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0.09010
10.01090
12.01090
12.19010
15.09010
HPLC Analysis Workflow

Caption: Workflow for GC-MS analysis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Expected Data and Interpretation
  • Total Ion Chromatogram (TIC): A sharp, single peak corresponding to the analyte at a specific retention time.

  • Mass Spectrum: The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak with nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Predicted Key Mass Fragments:

m/z (Mass/Charge)Ion IdentityInterpretation
202 / 204 [C₆H₇BrN₂O]⁺Molecular Ion (M⁺, M+2) , characteristic bromine isotope pattern
123[M - Br]⁺Loss of a bromine radical
95[C₅H₅N₂]⁺Pyrazole ring fragment after cleavage of the side chain
81[C₄H₅N₂]⁺Methyl-pyrazole cation

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analytical characterization of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. The RP-HPLC method is demonstrated to be suitable for accurate quantification and purity assessment, essential for quality control and stability studies. The orthogonal GC-MS method offers definitive structural confirmation and is highly effective for identifying volatile impurities. Adherence to these protocols will ensure reliable and reproducible data, supporting the development of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 3, 2026.
  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved January 3, 2026, from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved January 3, 2026.
  • Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 3, 2026.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review. Retrieved January 3, 2026.
  • Welch Materials. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved January 3, 2026.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved January 3, 2026.
  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved January 3, 2026.
  • Thermo Fisher Scientific. (n.d.).
  • JPSBR. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Retrieved January 3, 2026.
  • JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved January 3, 2026.
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved January 3, 2026.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved January 3, 2026.
  • University of Florida. (n.d.).
  • LCGC North America. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved January 3, 2026.
  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved January 3, 2026.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • IJPSR. (2020, October 24).
  • NIH. (n.d.).
  • AK Scientific. (n.d.). 706819-66-1 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Retrieved January 3, 2026.
  • SynHet. (n.d.). 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. Retrieved January 3, 2026.
  • An-Najah Journals. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. Retrieved January 3, 2026.
  • Parchem. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Retrieved January 3, 2026.
  • PubChem. (n.d.). 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. Retrieved January 3, 2026, from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone - CAS:706819-66-1. Retrieved January 3, 2026.
  • ResearchGate. (n.d.).

Sources

Method

Topic: One-Pot Synthesis of Functionalized Pyrazole Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide s...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Traditional multi-step syntheses of functionalized pyrazoles are often time-consuming and inefficient. This application note details the principles and protocols for the one-pot synthesis of diverse pyrazole derivatives through multicomponent reactions (MCRs). These methods offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact, making them highly attractive for high-throughput synthesis and drug discovery pipelines.[4][5] We provide detailed, field-proven protocols, explain the underlying reaction mechanisms, and present data to guide researchers in the successful synthesis and functionalization of this critical heterocyclic motif.

Introduction: The Significance of Pyrazoles and One-Pot Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique arrangement confers metabolic stability and versatile binding capabilities, making the pyrazole ring a cornerstone in the design of therapeutic agents.[6] The development of efficient synthetic routes to access structurally diverse pyrazole libraries is therefore a primary objective in pharmaceutical research.

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all starting materials, have emerged as a powerful strategy.[7][8] This approach aligns with the principles of green chemistry by minimizing solvent waste, purification steps, and energy consumption.[4] This guide focuses on common and reliable one-pot strategies for pyrazole synthesis, providing both the theoretical basis and practical protocols for immediate laboratory application.

Core Synthetic Strategies and Mechanistic Insights

The successful implementation of a one-pot synthesis relies on a deep understanding of the underlying reaction cascade. The choice of starting materials, catalyst, and reaction conditions dictates the final structure and substitution pattern of the pyrazole ring.

Three-Component Synthesis of 5-Aminopyrazoles

A widely used and robust MCR involves the condensation of an aldehyde, an active methylene nitrile (e.g., malononitrile), and a hydrazine derivative. This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration.

The initial step is a base- or acid-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient arylidene malononitrile intermediate. Hydrazine then acts as a binucleophile, first undergoing a Michael addition at the β-carbon of the double bond, followed by a nucleophilic attack of the second nitrogen atom onto one of the nitrile groups, leading to cyclization. A final tautomerization and aromatization step yields the stable 5-aminopyrazole product.[9]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aldehyde (R-CHO) C Arylidene Malononitrile (Michael Acceptor) A->C B Malononitrile (CH₂(CN)₂) B->C E Acyclic Intermediate C->E C->E D Hydrazine (R'-NHNH₂) D->E F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack E->F G Functionalized 5-Aminopyrazole F->G Tautomerization

Figure 1: General mechanism for the three-component synthesis of 5-aminopyrazoles.

Four-Component Synthesis of Fused Pyrazoles (Pyrano[2,3-c]pyrazoles)

The complexity and molecular diversity can be further increased by employing four-component reactions. A classic example is the synthesis of dihydropyrano[2,3-c]pyrazoles, which involves an aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate.[9]

The mechanism builds upon the three-component pathway. An initial Knoevenagel condensation between the aldehyde and malononitrile forms the Michael acceptor. Concurrently, the β-ketoester and hydrazine react to form a pyrazolone intermediate. The pyrazolone then acts as the nucleophile in a Michael addition to the arylidene malononitrile, followed by an intramolecular cyclization and tautomerization to yield the final fused heterocyclic system.[9] These complex structures are valuable in drug discovery due to their rigid, three-dimensional architecture.

Experimental Protocols and Workflows

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.

Protocol 1: Green, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

This protocol leverages water as a green solvent and avoids the need for a catalyst, offering a simple, cost-effective, and environmentally benign route to highly functionalized pyrazoles.[9]

Objective: To synthesize a substituted 5-aminopyrazole via a one-pot reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine in an aqueous medium.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-ChlorobenzaldehydeReagentPlus®, ≥99%Sigma-AldrichExample aromatic aldehyde
Malononitrile99%Sigma-AldrichActive methylene compound
Phenylhydrazine hydrochloride99%Sigma-AldrichHydrazine source
Ethanol (EtOH)ACS GradeFisher ScientificReaction solvent
Water (H₂O)Deionized-Reaction medium
Sodium p-toluenesulfonate (NaPTS)98%Alfa AesarOptional catalyst to increase rate
Round-bottom flask (50 mL)--
Magnetic stirrer and stir bar--
Reflux condenser--
Buchner funnel and filter paper--For product isolation

Step-by-Step Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg), malononitrile (1.0 mmol, 66.1 mg), and phenylhydrazine hydrochloride (1.0 mmol, 144.6 mg).

  • Solvent Addition: Add 10 mL of a 1:1 mixture of water and ethanol to the flask. The use of ethanol helps to initially dissolve the reactants.

  • Reaction Execution: Attach a reflux condenser and place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion (as indicated by TLC showing consumption of the aldehyde), remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate will form.

  • Work-up: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with 20 mL of cold water, followed by 10 mL of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight. The resulting 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile should be obtained as a white or pale yellow solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Trustworthiness:

  • Why an aqueous medium? Water is a non-toxic, non-flammable, and inexpensive solvent. It can also promote the reaction through hydrophobic effects, forcing the organic reactants together.[9]

  • Why monitor with TLC? TLC provides a rapid and inexpensive method to visually track the disappearance of starting materials and the appearance of the product, preventing premature or unnecessarily long reaction times. This ensures reproducibility and optimal yield.

General Experimental Workflow Diagram

G start Start reagents 1. Combine Aldehyde, Malononitrile, Hydrazine in Solvent start->reagents reaction 2. Heat and Stir (e.g., 80°C, 2-4h) reagents->reaction tlc 3. Monitor by TLC reaction->tlc complete Reaction Complete? tlc->complete complete->reaction No cool 4. Cool to Room Temp & Ice Bath complete->cool Yes filter 5. Vacuum Filter Product cool->filter wash 6. Wash with Cold H₂O & EtOH filter->wash dry 7. Dry in Vacuum Oven wash->dry characterize 8. Characterize (NMR, HRMS, etc.) dry->characterize end End characterize->end

Figure 2: A typical experimental workflow for one-pot pyrazole synthesis.

Data Presentation: Scope and Efficiency

The utility of a synthetic method is defined by its scope—the range of different starting materials it can accommodate. The three-component synthesis described is highly versatile.

Table 1: Representative Yields for Three-Component Synthesis of 5-Aminopyrazoles (Data synthesized from typical results reported in the literature[7][9])

EntryAldehyde (R-CHO)R-SubstituentTime (h)Yield (%)
1Benzaldehyde-H2.592
24-Chlorobenzaldehyde-Cl (electron-withdrawing)2.095
34-Methoxybenzaldehyde-OCH₃ (electron-donating)3.090
44-Nitrobenzaldehyde-NO₂ (strong e⁻-withdrawing)1.596
5Thiophene-2-carbaldehyde2-Thienyl (heterocyclic)3.588
6Cinnamaldehyde-CH=CHPh (conjugated)4.085

Analysis: The data demonstrates that the reaction is robust and high-yielding for a variety of aromatic and heteroaromatic aldehydes. Electron-withdrawing groups on the aromatic ring (e.g., -Cl, -NO₂) tend to accelerate the reaction by making the aldehyde carbonyl more electrophilic and stabilizing the Knoevenagel intermediate, leading to shorter reaction times.

Conclusion and Future Outlook

One-pot multicomponent reactions represent a paradigm shift in the synthesis of functionalized pyrazole derivatives, offering a powerful toolkit for medicinal chemists and drug development professionals. The protocols and strategies outlined in this guide demonstrate that these methods are not only efficient and high-yielding but also adaptable to a wide range of substrates and aligned with the principles of green chemistry.[4][7] As the demand for novel therapeutic agents continues to grow, the development and refinement of such elegant and practical synthetic methodologies will remain a critical area of research, enabling the rapid generation of diverse molecular libraries for biological screening.[10]

References

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: Molecules URL: [Link]

  • Title: HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Role of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions Source: Bentham Science URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]

  • Title: Recent advances in the multicomponent synthesis of pyrazoles (2024) Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Proposed reaction mechanism of one-pot synthesis of pyrazoline Source: ResearchGate URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules URL: [Link]

  • Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” Source: Molecules URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ResearchGate URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: Journal of Pharmacy & Bioallied Sciences URL: [Link]

  • Title: An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles Source: Hilaris Publisher URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. This molecule is a valuable building block in medicinal chemistry and drug development, frequently used in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. This molecule is a valuable building block in medicinal chemistry and drug development, frequently used in the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients.[1][2][3][4][5] The most common route to this intermediate is the α-bromination of the corresponding ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

This guide is designed for researchers and drug development professionals to troubleshoot common issues and optimize reaction yields. It is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Q: My reaction yield is very low, or I'm only recovering the starting ketone. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to a problem with the core reaction mechanism: the acid-catalyzed α-bromination. The reaction proceeds through an enol intermediate, which is the active nucleophile that attacks the bromine.[6][7][8] If this intermediate is not formed efficiently, the reaction will not proceed.

Here are the key areas to investigate:

  • Inefficient Enol Formation:

    • Causality: The acid catalyst is crucial for promoting the tautomerization of the ketone to its enol form.[6][9] Without sufficient acid, the concentration of the enol at any given time will be too low for the reaction to proceed at a reasonable rate. The rate of halogenation is dependent on the concentration of the ketone and the acid, but not the halogen.[9]

    • Solution: Ensure you are using a suitable acid catalyst, such as glacial acetic acid (which can also serve as the solvent) or a catalytic amount of HBr.[6][7] The quality of the acid is important; anhydrous conditions are generally preferred.

  • Choice and Quality of Brominating Agent:

    • Causality: The electrophilicity of the bromine source is critical. While elemental bromine (Br₂) is the most common reagent, its reactivity can sometimes be difficult to control.[10] N-Bromosuccinimide (NBS) is a milder alternative that provides a low, steady concentration of bromine.[6] Other reagents like pyridinium hydrobromide perbromide or even copper(II) bromide can also be used.[11][12]

    • Solution: If using Br₂, ensure it has not degraded. For better control and potentially fewer side reactions, consider switching to NBS. See the table below for a comparison.

  • Reaction Temperature and Time:

    • Causality: Like most chemical reactions, bromination requires a certain activation energy. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to degradation and side product formation.

    • Solution: Most α-brominations are initiated at a low temperature (0-10 °C) during the addition of bromine to control the initial exotherm and are then allowed to warm to room temperature to proceed to completion.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Table 1: Comparison of Common Brominating Agents
Brominating AgentTypical SolventKey AdvantagesKey Disadvantages
Elemental Bromine (Br₂) Acetic Acid, DichloromethaneHigh reactivity, inexpensive.Highly corrosive and toxic, can lead to over-bromination.[13]
N-Bromosuccinimide (NBS) CCl₄, AcetonitrileEasier to handle (solid), provides a slow release of Br₂, minimizes side reactions.[6]More expensive, requires a radical initiator in some mechanisms (not acid-catalyzed).
Copper(II) Bromide (CuBr₂) Ethyl Acetate, ChloroformSolid reagent, can offer good regioselectivity.[11][12]Stoichiometric amounts are often needed, workup can be more complex.
Problem 2: Formation of Multiple Products & Purification Difficulties

Q: My TLC shows multiple spots, and my final product is an impure oil. What are the common side products and how can I minimize them?

A: The formation of multiple products is typically due to over-bromination or undesired side reactions. The primary culprit is often the formation of a di-brominated species.

  • Di-bromination and Poly-bromination:

    • Causality: The introduction of the first bromine atom can sometimes make the remaining α-proton more acidic, leading to a second bromination event. This is particularly problematic if local concentrations of the brominating agent are too high.[13]

    • Solution: This is best controlled by the slow, dropwise addition of the brominating agent to the ketone solution in a cooled ice bath.[7] This ensures that the bromine is consumed as it is added, preventing a buildup of high local concentrations. Using slightly less than one full equivalent of the brominating agent (e.g., 0.95 eq) can also help, though this will leave some unreacted starting material.

  • Product Degradation:

    • Causality: The product, an α-bromo ketone, is a potent lachrymator and is generally more reactive and less stable than the starting ketone. Prolonged exposure to acidic conditions or high temperatures can cause it to degrade or participate in further reactions. The HBr generated as a byproduct of the reaction can also contribute to degradation.[10]

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. An immediate aqueous workup is critical to remove the acid catalyst and HBr byproduct. Washing with a mild base like sodium bicarbonate solution will neutralize residual acids.

Visualizing the Workflow: From Reaction to Purification

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification A 1. Dissolve Ketone in Acetic Acid B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Br₂ Solution Dropwise with Stirring B->C D 4. Warm to RT & Monitor by TLC C->D E 5. Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO₃ & Brine F->G H 8. Dry (Na₂SO₄) & Evaporate G->H I 9. Recrystallization or Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for α-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acid-catalyzed α-bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone?

A1: The reaction proceeds in three main stages:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H⁺ from HBr or acetic acid). This makes the α-protons more acidic.

  • Enolization: A weak base (like water or another molecule of the ketone) removes an α-proton, leading to the formation of the key enol intermediate. This is the rate-determining step.[9]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (Br₂), forming a new C-Br bond.

  • Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone product and regenerate the acid catalyst.[6][8]

Visualizing the Mechanism

G Ketone Ketone p1 Ketone->p1 + H⁺ ProtonatedKetone Protonated Ketone p2 ProtonatedKetone->p2 - H⁺ Enol Enol Intermediate (Nucleophile) p3 Enol->p3 + Br₂ Bromine Br₂ (Electrophile) Intermediate Oxocarbenium Ion Product α-Bromo Ketone Intermediate->Product - H⁺, -Br⁻ p1->ProtonatedKetone p2->Enol [Rate-Limiting] p3->Intermediate

Caption: Acid-catalyzed α-bromination mechanism.

Q2: How critical is temperature control during the bromine addition?

A2: It is extremely critical. The reaction between the enol and bromine is typically fast and exothermic. Adding the bromine too quickly or at too high a temperature can lead to a rapid temperature increase, promoting side reactions like di-bromination and degradation of the pyrazole ring or the final product.[7][13] Maintaining a low temperature (e.g., 0-5 °C) during the addition ensures the reaction is controlled and selective.

Q3: Can I use a base instead of an acid to catalyze this reaction?

A3: While base-catalyzed halogenation is possible, it is generally not recommended for producing mono-brominated products. Under basic conditions, an enolate is formed. Each successive halogenation makes the remaining α-protons even more acidic, leading to rapid multiple halogenations.[13] For ketones with methyl groups, this can proceed all the way to the haloform reaction. Therefore, acidic conditions are strongly preferred for achieving selective mono-bromination.

Optimized Protocol: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

This protocol is a generalized starting point. Researchers should optimize based on their specific equipment and observations.

Materials:

  • 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (1.0 eq)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of ketone).

  • Cool the solution in an ice-water bath to 0-5 °C.

  • Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid and load it into the dropping funnel.

  • Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. Ensure the temperature of the reaction mixture does not rise above 10 °C. The characteristic red-brown color of bromine should fade as it is consumed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting ketone spot has disappeared.

  • Once complete, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) or by flash column chromatography on silica gel.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2020). Molecules, 25(21), 5046. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6526. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. Available at: [Link]

  • Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. (2020). ACS Catalysis, 10(11), 6214-6220. Available at: [Link]

  • mechanism of alpha-halogenation of ketones. (2019). YouTube. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Electrochemical α-bromination of ketones. (2021). ResearchGate. Available at: [Link]

  • A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. (2010). Google Patents. CN101928208A.
  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. Google Patents. CN106747551A.
  • 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. (2016). Journal of Heterocyclic Chemistry, 54(1). Available at: [Link]

  • Bromoacetone. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (2006). Oriental Journal of Chemistry, 22(2). Available at: [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics, 9(3). Available at: [Link]

  • Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Molbase. Available at: [Link]

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Sunway Pharm Ltd. Available at: [Link]

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. American Elements. Available at: [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. Available at: [Link]

  • 2-Bromo-1-(4-methoxy-phen-yl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Welcome to the dedicated technical support guide for the purification of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS 706819-66-1). This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS 706819-66-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this key synthetic intermediate. As an α-bromoketone derivative of pyrazole, this compound presents unique stability and purification challenges that require careful consideration of methodology to ensure high purity and yield.

This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Q1: What are the primary methods for purifying 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone?

A1: The two most effective and commonly employed purification techniques are:

  • Column Chromatography: This is a versatile method for separating the target compound from starting materials, di-brominated byproducts, and other impurities.[1][2] However, due to the compound's potential sensitivity, modifications to standard silica gel chromatography are often necessary.

  • Recrystallization: If the crude product is a solid and of sufficient initial purity, recrystallization is an excellent and often preferred method. It can be less labor-intensive than chromatography and avoids potential degradation on stationary phases.[3]

Q2: What are the most common impurities I should expect?

A2: The impurity profile largely depends on the synthetic route, but typically includes:

  • Starting Material: Unreacted 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

  • Di-brominated Product: 2,2-Dibromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, which can form with excess brominating agent or prolonged reaction times.[3]

  • Hydrolysis Product: 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone, resulting from exposure to water during workup or purification.[3][4]

  • Residual Bromine: Can lead to a yellow or brown discoloration of the final product.[4]

Q3: Is this compound stable on standard silica gel?

A3: Caution is advised. α-Bromoketones can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis or other decomposition pathways.[3][4] The pyrazole moiety, being basic, can also interact strongly with the acidic silica surface, leading to peak tailing and potential loss of material. It is crucial to assess the compound's stability on a small scale (e.g., 2D TLC) before committing to a large-scale column.[4]

Q4: My purified product is a yellow or brown oil/solid. Is this normal?

A4: While the pure compound is typically a light-colored solid, a yellow or brown tint often indicates the presence of residual bromine from the synthesis.[4] This can usually be remedied with a simple workup step prior to final purification.

II. Troubleshooting Guide: Column Chromatography

This section provides solutions to specific problems encountered during the chromatographic purification of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Problem 1: Low Recovery or No Product Eluting from the Column

Cause: This issue is frequently linked to the degradation of the compound on the silica gel or irreversible adsorption.[4] The acidic nature of silica can hydrolyze the bromoacetyl group, while the basic pyrazole nitrogen can bind tightly to silanol groups.

Solutions:

  • Assess Stability with 2D TLC: Before running a column, perform a two-dimensional thin-layer chromatography experiment. Spot the crude material in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. The appearance of new spots or significant streaking indicates on-plate degradation, which will be magnified on a column.[4]

  • Deactivate the Silica Gel: To mitigate degradation from acidic silica, neutralize the stationary phase. This can be done by preparing the silica slurry in a solvent system containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine.[4][5]

  • Consider Alternative Stationary Phases: If the compound proves highly sensitive even to deactivated silica, consider using a more inert stationary phase.

    • Neutral Alumina: A good alternative for acid-sensitive compounds.[4]

    • Reversed-Phase (C18) Silica: If the compound is stable, this can be an effective option, eluting with a water/acetonitrile or water/methanol gradient.[5]

Workflow for Selecting a Chromatography Strategy

start Start: Crude Product stability_test Perform 2D TLC on Silica Gel start->stability_test degradation Degradation Observed? stability_test->degradation no_degradation No Significant Degradation degradation->no_degradation No deactivate_silica Use Deactivated Silica Gel (0.5-1% Et3N in eluent) degradation->deactivate_silica Yes run_column Proceed with Standard Silica Gel Column no_degradation->run_column end Purified Product run_column->end retest_stability Retest Stability on Deactivated Silica TLC deactivate_silica->retest_stability still_degrades Still Degrades? retest_stability->still_degrades still_degrades->run_column No alternative_phase Use Alternative Phase: - Neutral Alumina - C18 Reversed-Phase still_degrades->alternative_phase Yes alternative_phase->end

Caption: Decision tree for selecting the appropriate chromatographic method.

Problem 2: Product Co-elutes with Impurities

Cause: The solvent system (eluent) is not optimized for the specific separation required. The polarity may be too high, causing components to move too quickly and together down the column.[4]

Solutions:

  • Optimize the Eluent with TLC: The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4.[4] This provides the optimal balance between retention and elution for good separation. Test various ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents.

  • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a lower polarity eluent and gradually increase the percentage of the more polar solvent. This will help resolve compounds with close Rf values.

  • Check Column Loading and Packing:

    • Overloading: Do not load too much crude material onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Proper Packing: Ensure the column is packed uniformly without air bubbles or channels to prevent poor separation.[4]

Protocol: Deactivated Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add the required amount of silica gel to your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine. Stir gently to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Allow the silica to settle, draining the solvent until it is just above the silica bed. Add a thin layer of sand to the top to protect the surface.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is low, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your starting solvent system. Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

III. Troubleshooting Guide: Recrystallization

Problem 3: Product Fails to Crystallize or Oils Out

Cause: The chosen solvent system is not suitable. The compound may be too soluble at room temperature, or the cooling process is too rapid. The presence of significant impurities can also inhibit crystallization.

Solutions:

  • Systematic Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures, ethanol/water mixtures).[5]

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until turbidity (cloudiness) persists. Allow the solution to cool slowly. A common combination is dissolving in hot ethanol or methanol and adding hot water dropwise.[5]

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of the pure product to the supersaturated solution.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Pre-Purification: If the crude material is very impure, crystallization may be difficult. Consider a quick filtration through a small plug of silica or alumina to remove baseline impurities before attempting recrystallization.

IV. General Troubleshooting

Problem 4: Purified Compound is Discolored

Cause: The characteristic yellow or brown color is almost always due to trace amounts of elemental bromine (Br₂) remaining from the synthesis.

Solution:

  • Aqueous Wash with a Reducing Agent: Before committing to chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous solution of a mild reducing agent, such as 5% sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the organic layer becomes colorless.[4] Follow this with a water wash and then a brine wash to remove residual salts before drying and concentrating.[6]

Data Summary: Purification Method Selection
Problem Potential Cause(s) Recommended Primary Technique Key Optimization Steps
Crude is an oil with many impurities Complex reaction mixtureColumn ChromatographyOptimize eluent (Rf ~0.3-0.4), consider deactivated silica/alumina.[4]
Crude is a solid with minor impurities Relatively clean reactionRecrystallizationScreen for a suitable solvent system (e.g., EtOH/water).[5]
Product degradation during purification Acid sensitivity of α-bromoketoneDeactivated Silica/Alumina Chromatography or RecrystallizationAdd Et₃N to eluent[4][5]; avoid silica altogether.[3]
Final product is colored Residual brominePre-purification workupWash with aq. NaHSO₃ or Na₂S₂O₃ solution.[4]

V. References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Retrieved from [Link]

  • Mondal, J., & Neogi, S. (2019). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 21(19), 5346-5355. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone

Here is a technical support center for the bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. Welcome to the technical support guide for the selective bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for the bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Welcome to the technical support guide for the selective bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole heterocycles. Here, we provide field-proven insights, troubleshooting protocols, and in-depth mechanistic explanations to help you navigate the complexities of this reaction and achieve high yields of the desired 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone product.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the electrophilic substitution of the 1,4-substituted pyrazole core.

Q1: What is the expected regioselectivity for the bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone and why?

Electrophilic aromatic substitution on the pyrazole ring is governed by the electronic effects of the existing substituents.[1] The pyrazole ring itself is electron-rich and reactive towards electrophiles.[2] In this specific substrate, we have two key groups influencing the regioselectivity:

  • N1-Methyl Group: This is an electron-donating group, which activates the pyrazole ring towards electrophilic attack.

  • C4-Acetyl Group: This is a meta-directing, electron-withdrawing group that deactivates the ring.

The C4 position, typically the most nucleophilic site in a simple N-methylpyrazole, is blocked.[3][4] The combined electronic effects make the C5 position the most favorable site for electrophilic attack. The intermediate arenium ion formed by attack at C5 is better stabilized by the N1-methyl group than the intermediate formed by attack at C3, which is adjacent to the deactivating pyridine-like nitrogen (N2).

Q2: What are the most common brominating agents for this reaction, and how do I choose the right one?

The choice of brominating agent is critical for controlling selectivity and avoiding side reactions.

ReagentProsConsBest For
Molecular Bromine (Br₂) Inexpensive, highly reactive.Low selectivity, often leads to over-bromination and side reactions.[5] Can require harsh acidic conditions.Reactions where selectivity is not a primary concern or with highly deactivated substrates.
N-Bromosuccinimide (NBS) Mild, highly selective for aromatic bromination.[6] Generates succinimide as a soluble byproduct, simplifying workup.More expensive than Br₂. Can initiate radical reactions if exposed to light or radical initiators.[5]Achieving high selectivity for mono-bromination of activated heterocycles like pyrazoles. This is the recommended reagent for this specific transformation.
Tetrabutylammonium Tribromide (TBABr₃) Solid, non-volatile, and safer to handle than Br₂. Offers good selectivity.Higher molecular weight, leading to lower mass intensity. Can be more expensive.Situations where a solid, easily handled bromine source is preferred for safety and operational simplicity.

Q3: How does the choice of solvent impact the reaction?

The solvent plays a crucial role in modulating reagent reactivity and influencing side reaction pathways.

  • Halogenated Solvents (DCM, Chloroform): Generally inert and good for reactions with mild reagents like NBS. They offer good solubility for the substrate and reagent.

  • Polar Aprotic Solvents (DMF, Acetonitrile): Can facilitate the reaction but may be difficult to remove during workup. DMF, in particular, should be used with caution as it can react with some brominating agents under certain conditions.

  • Protic/Acidic Solvents (Acetic Acid): Can increase the electrophilicity of the brominating agent but may also promote unwanted side reactions, such as bromination of the acetyl group's α-position via enolization.

Visualizing the Reaction Landscape

The following diagram illustrates the primary reaction pathway to the desired C5-bromo product and the two most significant side reactions: over-bromination at the C3 position and α-bromination on the acetyl side chain.

Start 1-(1-methyl-1H-pyrazol-4-yl)ethanone Product Desired Product: 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone Start->Product  NBS (1.0 eq)  DCM or DMF  0 °C to RT  (Selective) Side1 Side Product 1: 1-(3,5-dibromo-1-methyl-1H-pyrazol-4-yl)ethanone (Over-bromination) Start->Side1  Br₂ or  NBS (>1.0 eq)  (Excess Reagent) Side2 Side Product 2: 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (α-Bromination) Start->Side2  Acidic Conditions  (e.g., HBr in AcOH)  (Enolization) Start Unsatisfactory Result P1 Low Yield / Incomplete Reaction Start->P1 P2 Impure Product / Multiple Spots on TLC Start->P2 S1a Action: • Increase reaction time/temp • Check NBS purity P1->S1a S2a Di-bromo impurity detected? P2->S2a S2b α-bromo impurity detected? P2->S2b S2a->S2b  No S2a_yes Action: • Use exactly 1.0 eq NBS • Add NBS portion-wise at 0°C S2a->S2a_yes  Yes S2b_yes Action: • Add non-nucleophilic base • Use neutral solvent (DCM) S2b->S2b_yes  Yes S2_other Action: • Improve purification • Check for starting material degradation S2b->S2_other  No

Caption: Troubleshooting decision workflow for bromination.

Recommended Experimental Protocol

This protocol is a self-validating starting point designed for high selectivity and yield. The causality for each step is explained to ensure scientific integrity.

Objective: To synthesize 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone with high purity.

Materials:

  • 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq, recrystallized)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per mmol of substrate)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq).

    • Dissolve the starting material in anhydrous DCM.

    • Rationale: Using an inert atmosphere and dry solvent prevents side reactions with moisture.

  • Reaction Setup:

    • Cool the solution to 0 °C using an ice-water bath.

    • Rationale: Low temperature is crucial to control the reaction rate and prevent over-bromination. [7]

  • Reagent Addition:

    • Add N-Bromosuccinimide (1.0 eq) to the stirred solution in small portions over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Rationale: Portion-wise addition maintains a low concentration of the electrophile, favoring mono-substitution over di-substitution. [6]

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes eluent) until the starting material is consumed (typically 2-4 hours).

    • Rationale: TLC allows for precise determination of the reaction endpoint, preventing both incomplete reactions and potential degradation from prolonged stirring.

  • Workup & Quenching:

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine species.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the HBr byproduct.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Rationale: Quenching deactivates reactive species, and the basic wash prevents acid-catalyzed degradation during workup.

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone.

    • Rationale: Chromatographic purification is necessary to remove the succinimide byproduct and any trace impurities, ensuring a high-purity final product.

References

  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (n.d.). Benchchem.
  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Barlin, G. B., & Fenn, M. D. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(7), 1413–1423.
  • Finlayson, J., & Hantzsch, A. (1959). Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 37(12), 2049-2055.
  • Santa Maria, M. D., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).
  • Pyrazole. (n.d.).
  • Overcoming over-bromination in pyrrole synthesis. (n.d.). Benchchem.
  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of pyrazole derivatives. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you optimize your reaction conditions and achieve higher yields and purity.

Core Concept: The Knorr Pyrazole Synthesis

One of the most fundamental and widely used methods for synthesizing pyrazoles is the Knorr pyrazole synthesis, first reported in 1883.[1] This reaction typically involves the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3][4] The reaction is valued for its reliability and versatility in creating a wide array of substituted pyrazoles, which are key scaffolds in many pharmaceutical compounds.[4][5]

The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[4][6] Understanding this mechanism is crucial for troubleshooting, as issues often arise from one of these key steps.

G cluster_reactants Reactants cluster_intermediates Intermediates dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (+ Hydrazine) hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic Cyclic Intermediate hydrazone->cyclic Intramolecular Cyclization product Pyrazole Product cyclic->product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Section 1: Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the most common causes?

A: Low yields are a frequent issue and can typically be traced back to one of three areas: reactant quality, reaction conditions, or stoichiometry.

  • Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is critical. Impurities, such as residual mono-carbonyl compounds, can lead to undesired side products, consuming your reactants and lowering the overall yield.[7] Always ensure your starting materials are pure, using recrystallization or distillation if necessary.

  • Reaction Conditions (Time and Temperature): While heating is often required, prolonged exposure to high temperatures can degrade sensitive functional groups on either the reactants or the product.[7] Conversely, insufficient heating may lead to an incomplete reaction. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[7][8] For some systems, microwave-assisted heating can dramatically reduce reaction times and improve yields.[1][9]

  • Stoichiometry: Ensure the correct molar ratios of your reactants. For the Knorr synthesis, an excess of the hydrazine derivative is sometimes used to drive the reaction to completion, but a large excess can complicate purification. A typical starting point is 1.0 equivalent of the dicarbonyl compound to 1.1-1.5 equivalents of the amine.[7]

Q2: How critical is the choice of solvent, and how can I optimize it?

A: Solvent choice is paramount as it influences reactant solubility, reaction rate, and even the reaction pathway. There is no single "best" solvent; the optimal choice depends on the specific substrates.

  • Protic vs. Aprotic Solvents: Polar protic solvents like ethanol, methanol, or isopropanol are commonly used and can enhance the nucleophilicity of the hydrazine group through hydrogen bonding, which helps stabilize the transition state.[10] However, aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to give better results and regioselectivity in some cases, particularly for the cyclocondensation of aryl hydrazines.[11]

  • Acidic Solvents: Glacial acetic acid can serve as both a solvent and a catalyst, often accelerating the reaction.[7][10]

  • Solvent-Free and Greener Conditions: For environmental and efficiency reasons, solvent-free reactions are gaining attention.[12] These conditions can lead to faster reaction rates and reduced energy usage.[12] Additionally, Deep Eutectic Solvents (DESs) are emerging as biodegradable and non-toxic alternatives that can accelerate rates and improve selectivity.[13][14]

Solvent TypeExamplesRecommended Use Cases & Considerations
Polar Protic Ethanol, Methanol, 1-PropanolGeneral purpose; enhances hydrazine nucleophilicity. Often used for standard Knorr synthesis.[8][10]
Aprotic Dipolar DMF, DMAc, NMPCan improve yields and regioselectivity for aryl hydrazines.[11]
Acidic Glacial Acetic AcidActs as both solvent and catalyst, can accelerate the reaction.[7][10]
"Green" Solvents Water, Deep Eutectic Solvents (DESs)Environmentally friendly options. DESs can accelerate reactions and improve selectivity.[13]
Solvent-Free None (neat reaction)Reduces waste and can lead to faster reaction rates.[12]

Q3: My reaction is sluggish. What is the role of the catalyst and how can I optimize its use?

A: The Knorr synthesis is most commonly an acid-catalyzed reaction.[2][4] The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Acid Catalysis: A few drops of a weak acid like glacial acetic acid are often sufficient.[4][8] If the pH is too low (e.g., < 3), you risk promoting the formation of furan by-products, which is a major competing reaction pathway in the related Paal-Knorr synthesis.[7][15]

  • Alternative Catalysts: While acid catalysis is standard, other systems have been developed. Molecular iodine has been used to catalyze the synthesis of 4-sulfonyl pyrazoles.[1] Various metal catalysts, including nickel, ruthenium, and silver-based systems, have also been employed to facilitate pyrazole formation under specific conditions, sometimes enabling novel reaction pathways.[1][16][17]

Section 2: Side Reactions and Regioselectivity

Q4: I'm observing significant by-product formation. What are the likely side reactions?

A: The most common side reaction, especially under strongly acidic conditions, is the formation of furan derivatives.[7] This occurs when the 1,3-dicarbonyl compound undergoes an intramolecular cyclization and dehydration before it can react with the hydrazine. To avoid this, maintain neutral or weakly acidic conditions (pH > 3).[7][15] Another possibility is the formation of Schiff base hydrazones if the cyclization step does not occur.[18]

G start Low Yield Detected check_purity Check Purity of Starting Materials start->check_purity Isolate Issue check_conditions Review Reaction Conditions (T, t, pH) start->check_conditions check_solvent Optimize Solvent start->check_solvent purify_sm Purify/Replace Reagents check_purity->purify_sm Impure? adjust_temp Adjust Temp./Time check_conditions->adjust_temp Suboptimal? adjust_ph Adjust pH (Weakly Acidic) check_conditions->adjust_ph change_solvent Test Alternative Solvents check_solvent->change_solvent Ineffective? monitor_tlc Monitor Reaction by TLC success Yield Improved monitor_tlc->success Reaction Complete purify_sm->monitor_tlc adjust_temp->monitor_tlc adjust_ph->monitor_tlc change_solvent->monitor_tlc

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Q5: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I control the regioselectivity?

A: This is a classic challenge in pyrazole synthesis. When an unsymmetrical dicarbonyl compound is used, the initial attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible regioisomeric products.[6][19]

  • Steric and Electronic Effects: Control is dictated by the relative reactivity of the two carbonyl groups. Generally, the least sterically hindered and most electrophilic carbonyl group will be attacked preferentially.[20] For example, in a β-ketoester, the ketone moiety is more reactive towards nucleophiles than the ester group.[8][20]

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the isomeric ratio. As mentioned, aprotic dipolar solvents like DMAc in an acidic medium have been shown to provide good regioselectivity at room temperature.[1][11] Careful optimization of the reaction conditions is the key to favoring the formation of one isomer over the other.

Section 3: Product Isolation and Purification

Q6: My crude product is an oil and is difficult to crystallize. What should I do?

A: Oiling out is a common problem in crystallization. If your product separates as an oil, it means it is precipitating from the solution above its melting point or as a supersaturated liquid.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Use a Mixed-Solvent System: A highly effective technique is to dissolve the oily product in a small amount of a "good" solvent (one in which it is highly soluble, like ethanol or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, like water or hexane) dropwise until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[21] This controlled decrease in solubility often promotes the formation of crystals rather than oil.

  • Add a Seed Crystal: If you have a small amount of solid product from a previous batch, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

Q7: What are the best general methods for purifying pyrazole compounds?

A: The optimal purification method depends on the specific properties of your pyrazole derivative and the nature of the impurities.

  • Recrystallization: This is the most common and often most effective method for purifying solid products. The key is selecting an appropriate solvent or solvent system.[21] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Column Chromatography: If recrystallization fails or if you need to separate a mixture of regioisomers, silica gel column chromatography is the standard approach.[6] Note that basic pyrazoles can sometimes interact strongly with acidic silica gel. In such cases, deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine can prevent product loss on the column.[22]

  • Acid-Base Extraction: The nitrogen atoms in the pyrazole ring are basic and can be protonated in acidic solutions.[20] This property can be exploited for purification. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the pyrazole can be extracted into the aqueous layer, leaving non-basic impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Recrystallization Solvent/SystemCompound Polarity SuitabilityNotes
Ethanol, Methanol, Isopropanol Polar to moderately polar pyrazolesExcellent general-purpose solvents.[21]
Ethyl Acetate / Hexane Moderately polar pyrazolesA common mixed-solvent system for compounds of intermediate polarity.[21]
Cyclohexane, Petroleum Ether Nonpolar pyrazolesGood for pyrazoles with large, nonpolar substituents.[21]
Ethanol / Water Polar pyrazole derivativesA versatile mixed-protic system.[21]

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Protocol 1: General Procedure for Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of 3-phenyl-1H-pyrazol-5(4H)-one from ethyl benzoylacetate and hydrazine hydrate.[4][8]

  • Reaction Setup: In a 20-mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring to approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the disappearance of the starting ketoester using TLC (e.g., mobile phase of 30% ethyl acetate/70% hexane).[4]

  • Work-up and Precipitation: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with vigorous stirring.

  • Crystallization: Turn off the heat and allow the solution to cool to room temperature while continuing to stir for 30 minutes to facilitate the precipitation of the product.[4][8]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[4] The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: General Purification by Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.[21]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethanol) until the solid just dissolves.

  • Induce Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution remains faintly turbid.

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry them thoroughly.

References

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Method for purifying pyrazoles.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Process for the purification of pyrazoles.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
  • Synthesis of pyrazole under solvent free condition.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
  • detailed experimental protocol for Knorr pyrazole synthesis. BenchChem.
  • solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIV
  • Knorr Pyrazole Synthesis. Chem Help ASAP.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

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Troubleshooting

Technical Support Center: Regioselectivity Control in the Synthesis of Substituted Pyrazoles

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with controlling regiose...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with controlling regioselectivity in the synthesis of substituted pyrazoles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regioisomer with high selectivity.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, appearing in numerous blockbuster drugs and commercial pesticides.[1][2] The classical and most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction first reported by Ludwig Knorr in 1883.[3][4][5]

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomeric pyrazoles can be formed.[3][6][7] The formation of a mixture of regioisomers presents a significant challenge, often requiring tedious and costly separation processes. Controlling the regioselectivity of this reaction is therefore of paramount importance for efficient and scalable synthesis. This guide will provide you with the knowledge and tools to master this control.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction can potentially yield multiple products. In pyrazole synthesis, this arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[6][7] The control of regioselectivity is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. For instance, in drug development, one regioisomer may be a potent therapeutic agent while the other could be inactive or even toxic. Therefore, ensuring the selective synthesis of the desired isomer is a critical aspect of synthetic efficiency and drug safety.

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is a delicate balance of several factors:[6][8]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.[6]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical parameter. Under acidic conditions, the more basic nitrogen atom of the substituted hydrazine is protonated, reducing its nucleophilicity and influencing the initial site of attack.[6][8] Conversely, neutral or basic conditions can favor the attack of the more nucleophilic nitrogen atom.

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of the regioisomeric products.

Q3: My reaction is yielding an inseparable mixture of regioisomers. What is the first thing I should try to optimize?

A3: If you are obtaining a mixture of regioisomers, the most impactful and often simplest parameter to investigate first is the reaction pH . Adding a catalytic amount of acid (e.g., HCl, H₂SO₄) or base (e.g., sodium acetate) can dramatically alter the product ratio.[7] Acid catalysis can change the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, leading to a reversal of selectivity compared to neutral or basic conditions.[6][7] Start by running small-scale screening reactions with varying amounts of a common acid and base to quickly assess the impact on your specific substrates.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: The major regioisomer produced is the undesired one.

This is a common issue when the inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard conditions.[6]

Root Cause Analysis and Solutions:

  • Dominant Electronic Effects: If your 1,3-dicarbonyl contains a strong electron-withdrawing group (e.g., CF₃), the initial attack of the hydrazine will likely occur at the more electrophilic carbonyl carbon. For example, the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine typically yields the 3-CF₃ pyrazole as the major product.[6]

    • Solution 1: Solvent Modification. As demonstrated in the literature, switching to a fluorinated alcohol solvent like HFIP can reverse or significantly enhance the regioselectivity. These solvents can stabilize intermediates through hydrogen bonding, altering the reaction pathway.

    • Solution 2: Use of a 1,3-Dicarbonyl Surrogate. Consider synthesizing your pyrazole from a precursor where the regiochemistry is pre-determined. β-enaminones, for instance, can be used to "lock in" the desired connectivity before the cyclization step, preventing the formation of isomeric mixtures.[3][9]

Problem 2: Regioselectivity is poor and inconsistent between batches.

Inconsistent results often point to a reaction that is highly sensitive to subtle variations in reaction conditions.

Root Cause Analysis and Solutions:

  • Sensitivity to pH: The reaction may be extremely sensitive to trace amounts of acidic or basic impurities in your starting materials or solvent.

    • Solution: Buffered System or Deliberate pH Control. Instead of relying on the inherent pH of the reaction mixture, take active control. Use a buffered system or add a specific amount of a weak acid or base to ensure reproducibility.

  • Kinetic vs. Thermodynamic Control: The product ratio may be dependent on the reaction time and temperature.

    • Solution: Systematic Temperature and Time Study. Run a matrix of experiments at different temperatures (e.g., 0 °C, room temperature, reflux) and for varying durations to determine the optimal conditions for the formation of your desired isomer. It's possible that one isomer is the kinetic product (formed faster at lower temperatures) while the other is the thermodynamic product (more stable and favored at higher temperatures or longer reaction times).

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments aimed at controlling regioselectivity.

Protocol 1: High Regioselectivity using Hexafluoro-2-propanol (HFIP)

This protocol is particularly effective for reactions involving 1,3-diketones with a trifluoromethyl group, often favoring the formation of the 5-aryl/alkyl-3-trifluoromethyl-pyrazole.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • At room temperature, add the substituted hydrazine (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the HFIP solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[6]

Protocol 2: Microwave-Assisted Synthesis from Chalcones

This method provides a rapid synthesis of 1,3,5-trisubstituted pyrazoles from α,β-unsaturated ketones (chalcones) and can favor the thermodynamically more stable product.[10]

Materials:

  • α,β-Unsaturated ketone (chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • In a 10 mL microwave reaction vessel, combine the chalcone (1.0 mmol) and the arylhydrazine (1.1 mmol).

  • Add glacial acetic acid (5 mL), which acts as both the solvent and a catalyst.

  • Securely seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a pre-set temperature (e.g., 120-140 °C) for a specified duration (e.g., 15-20 minutes). Note: Optimal conditions should be determined for each specific substrate combination.[6]

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize or purify by column chromatography as needed.

Data Presentation

The following table summarizes the effect of solvent on the regioselectivity of the reaction between 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione and methylhydrazine, adapted from literature data.

EntrySolventTemperature (°C)Time (h)Ratio of Regioisomers (A:B)
1EthanolReflux240:60
2TFEReflux285:15
3HFIPRoom Temp1>99:1

Regioisomer A: 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Regioisomer B: 3-(2-furyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Visualizations

Diagram 1: Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products R1_CO_CH2_CO_R2 Unsymmetrical 1,3-Dicarbonyl Initial_Attack Initial Nucleophilic Attack (at C1 or C3) R1_CO_CH2_CO_R2->Initial_Attack R3_NH_NH2 Substituted Hydrazine R3_NH_NH2->Initial_Attack Hemiaminal_A Hemiaminal A Initial_Attack->Hemiaminal_A Attack at C1 Hemiaminal_B Hemiaminal B Initial_Attack->Hemiaminal_B Attack at C3 Hydrazone_A Hydrazone A Hemiaminal_A->Hydrazone_A -H₂O Hydrazone_B Hydrazone B Hemiaminal_B->Hydrazone_B -H₂O Cyclization_A Cyclization Hydrazone_A->Cyclization_A Cyclization_B Cyclization Hydrazone_B->Cyclization_B Pyrazole_A Regioisomer A Cyclization_A->Pyrazole_A -H₂O Pyrazole_B Regioisomer B Cyclization_B->Pyrazole_B -H₂O

Caption: Mechanism of Knorr pyrazole synthesis leading to two regioisomers.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Start Start: Poor Regioselectivity Check_pH Is reaction pH controlled? Start->Check_pH Control_pH Screen Acidic vs. Basic Catalysis Check_pH->Control_pH No Change_Solvent Change Solvent (e.g., EtOH to HFIP) Check_pH->Change_Solvent Yes Control_pH->Change_Solvent Optimize_Temp Optimize Temperature (Kinetic vs. Thermodynamic) Change_Solvent->Optimize_Temp Alternative_Route Consider Alternative Synthetic Route (e.g., from enaminones) Optimize_Temp->Alternative_Route Still Poor Success Success: Improved Selectivity Optimize_Temp->Success Improved Alternative_Route->Success

Caption: Decision-making workflow for improving pyrazole synthesis regioselectivity.

References

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.Journal of Organic Chemistry.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.Molecules - MDPI.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.MDPI.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis.Organic Chemistry Portal.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.BenchChem.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.Organic Chemistry Frontiers (RSC Publishing).
  • Knorr Pyrazole Synthesis.J&K Scientific LLC.
  • Recent Advances in the Synthesis of Pyrazoles. A Review.
  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies.International Journal of Pharmaceutical Sciences and Research.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.Organic Chemistry Portal.
  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts.RSC Publishing.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • synthesis of pyrazoles.YouTube.
  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • Knorr pyrazole synthesis.Name-Reaction.com.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Recent advances in the multicomponent synthesis of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing).
  • Knorr Pyrazole Synthesis (M. Pharm).Slideshare.
  • Synthesis of pyrazole derivatives using chalcones.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journal of Organic Chemistry.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.PubMed Central.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Molecules - MDPI.
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
  • Knorr pyrrole synthesis.Wikipedia.
  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VER
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.Molecules - MDPI.
  • Knorr Pyrazole Synthesis.Chem Help ASAP.
  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.Molecules - MDPI.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up of Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazole synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazole synthesis from laboratory to pilot and production scales. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers and troubleshooting advice for common issues encountered during the scale-up of pyrazole synthesis.

Q1: We are observing a significant drop in yield for our Knorr pyrazole synthesis when moving from a gram to a kilogram scale. What are the primary factors to investigate?

A1: A decrease in yield during the scale-up of the Knorr synthesis (the reaction of a 1,3-dicarbonyl compound with a hydrazine) is a frequent challenge.[1][2] The root causes are often tied to physical parameters that do not scale linearly.[1][3]

  • Inadequate Mixing: Homogeneity is critical. In larger reactors, inefficient stirring can create localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products.[1] The mixing dynamics in a large-scale reactor can be vastly different from those in a small laboratory flask.[3]

  • Poor Temperature Control: The condensation reaction is often exothermic.[1] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Uncontrolled temperature spikes can lead to product degradation and the formation of impurities.

  • Reagent Addition Rate: On a larger scale, the rate of hydrazine derivative addition is crucial for managing the reaction's exotherm. Rapid addition can cause dangerous temperature increases and favor side reactions.[1]

  • Solvent Effects: A solvent that performs well on a small scale may not be optimal for a larger batch, particularly concerning the solubility of intermediates and the precipitation of the final product.[1]

Troubleshooting Workflow:

Caption: Workflow for diagnosing low yield in Knorr synthesis scale-up.

Q2: We are struggling with controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. How can we favor the formation of the desired pyrazole regioisomer on a larger scale?

A2: Lack of regioselectivity is a well-documented challenge in pyrazole synthesis, often leading to difficult purification processes and reduced yields of the target isomer.[4][5] Several strategies can be employed to control the formation of regioisomers.[4]

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to enhance the formation of a single isomer.[4]

  • pH Control: Adjusting the pH of the reaction medium is a powerful tool. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[4]

  • Structural Modifications: Introducing bulky substituents or strong electron-withdrawing groups on either the 1,3-dicarbonyl compound or the hydrazine can create a steric or electronic bias, promoting the preferential formation of one regioisomer.[4]

  • Flow Chemistry: Continuous flow processing offers precise control over reaction parameters like temperature, pressure, and reaction time, which can enhance reaction control and selectivity.[6]

Comparative Table of Regioselectivity Control Strategies:
StrategyPrincipleAdvantagesDisadvantages
Solvent Selection Differential solvation of transition statesSimple to implementMay require expensive or specialized solvents
pH Control Alters the nucleophilicity of the hydrazine nitrogensCost-effectiveMay require careful optimization and control
Structural Modification Steric hindrance or electronic effects direct the reactionCan provide high selectivityRequires synthesis of modified starting materials
Flow Chemistry Precise control of reaction parametersImproved safety, scalability, and efficiencyRequires specialized equipment
Q3: During the scale-up of a pyrazole synthesis involving a diazotization step, we are concerned about safety. What are the key safety considerations and how can we mitigate the risks?

A3: Diazotization reactions are notoriously hazardous, and the risks are amplified on a larger scale.[3] The primary concern is the instability of the diazonium species, which can decompose exothermically and rapidly release nitrogen gas, leading to a dangerous pressure buildup.[3]

  • Thermal Stability: It is crucial to maintain a low temperature (typically below 5 °C) to ensure the stability of the diazonium ion.[3] Poor heat transfer in large reactors can make this challenging.

  • Accumulation of Diazonium Species: The isolation and accumulation of diazonium compounds should be avoided as they can be sensitive to shock, friction, heat, or light.[3]

  • Alternative Reagents: Consider substituting sodium nitrite with safer alternatives like tert-butyl nitrite (TBN).[3]

  • Flow Chemistry: Transitioning the diazotization step to a continuous flow process is a highly effective strategy for improving safety.[3][6] Flow chemistry minimizes the volume of hazardous intermediates at any given time, enhancing thermal control and reducing the risk of a runaway reaction.[6]

Safety Protocol for Diazotization:

Safety_Protocol_for_Diazotization cluster_0 Risk Assessment & Mitigation A Identify Hazards: - Exothermic decomposition - Gas evolution - Instability of diazonium salt B Implement Control Measures A->B C Strict Temperature Control (< 5 °C) B->C D Avoid Isolation of Diazonium Intermediate B->D E Consider Safer Reagents (e.g., TBN instead of NaNO2) B->E F Transition to Flow Chemistry B->F G Safe Operating Procedure C->G D->G E->G F->G

Caption: Key safety considerations for scaling up diazotization reactions.

Q4: Our pyrazole product is difficult to purify on a large scale due to persistent impurities. What purification strategies are most effective at scale?

A4: Large-scale purification requires robust and scalable methods. While chromatography can be effective in the lab, it is often not practical or economical for large quantities.

  • Recrystallization: This is a primary method for purifying solid pyrazole compounds. The choice of solvent is critical and often requires screening.[7]

    • Single Solvents: Ethanol, methanol, isopropanol, and acetone are commonly used.[7]

    • Mixed Solvent Systems: A common technique is to dissolve the crude product in a "good" solvent (e.g., ethanol) at an elevated temperature and then add an "anti-solvent" (e.g., water) to induce crystallization upon cooling.[7]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude material in an organic solvent, extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified pyrazole.

  • Salt Formation and Crystallization: Pyrazoles can be converted into their acid addition salts, which can then be crystallized from organic solvents to remove by-products.[8][9]

Troubleshooting "Oiling Out" During Recrystallization:

"Oiling out" occurs when the compound precipitates as a liquid above its melting point.[7] To address this:

  • Increase Solvent Volume: Add more of the "good" solvent to lower the saturation point.[7]

  • Slow Cooling: Allow the solution to cool gradually. Using an insulated container can help.[7]

  • Change Solvent System: Experiment with different solvent combinations.[7]

  • Seed Crystals: Introduce a small crystal of the pure compound to induce crystallization.[7]

II. Experimental Protocols

Protocol 1: General Procedure for Large-Scale Recrystallization of a Pyrazole Derivative
  • Solvent Selection: Based on small-scale trials, select an appropriate single or mixed solvent system.

  • Dissolution: In a suitably sized reactor equipped with a mechanical stirrer and a reflux condenser, add the crude pyrazole product. Add the minimum amount of the hot "good" solvent required to achieve complete dissolution.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed reactor.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[7]

    • Mixed Solvent: While the solution of the pyrazole in the "good" solvent is still hot, slowly add the "anti-solvent" until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by filtration using a Nutsche filter or a large Büchner funnel.[7]

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

III. References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available at: [Link]

  • dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined - Analytical Methods - The Royal Society of Chemistry. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. Available at:

  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at:

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - ResearchGate. Available at: [Link]

  • Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors - CORE. Available at: [Link]

  • synthesis of pyrazoles - YouTube. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC - PubMed Central. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]

Sources

Troubleshooting

Stability issues of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in solution

<Technical Support Center Topic: Stability Issues of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in Solution Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Topic: Stability Issues of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in Solution Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Chemical Solutions

Overview

Welcome to the technical support center for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. This molecule is a valuable building block in medicinal chemistry and drug development. However, its chemical structure, specifically the α-bromoketone moiety, confers a high degree of reactivity that can lead to significant stability challenges in solution. Understanding and mitigating these stability issues is critical for ensuring experimental reproducibility, the integrity of analytical data, and the success of synthetic campaigns.

This guide provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to help you navigate the complexities of working with this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: My analytical results (HPLC, LC-MS) show a new peak appearing over time, and the peak for my starting material is decreasing. What is happening?

A1: This is a classic sign of degradation. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is highly susceptible to nucleophilic substitution at the carbon bearing the bromine atom. The most common culprit in many experimental settings is water, leading to hydrolysis. The α-bromoketone functional group is electrophilic, and the bromine is an excellent leaving group, making the compound reactive towards even weak nucleophiles.[1][2]

Q2: I dissolved the compound in methanol for my reaction, but I'm seeing a new mass ion corresponding to a methoxy-adduct. Is this related to stability?

A2: Yes. This is another example of nucleophilic substitution, known as solvolysis. Alcohols, like methanol or ethanol, can act as nucleophiles and displace the bromide, leading to the formation of 2-methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone. This is particularly prevalent if the solution is heated or stored for an extended period.

Q3: Can my buffer components affect the stability of the compound?

A3: Absolutely. Buffers containing nucleophilic species are a major source of degradation. For example, Tris (tris(hydroxymethyl)aminomethane) has a primary amine that will readily react with the α-bromoketone. Similarly, buffers containing thiols (like DTT), azides, or other common biological nucleophiles should be avoided unless they are intended reactants. Phosphate or HEPES buffers are generally safer choices, but pH control is still critical.

Q4: What is the optimal pH range for storing this compound in an aqueous solution?

A4: The pyrazole ring itself is generally stable, but the α-bromoketone is sensitive to both acidic and basic conditions.[3]

  • Acidic Conditions (pH < 4): Acid can catalyze the keto-enol tautomerism, which is a key step in the mechanism of halogenation and can also facilitate hydrolysis.[1][4]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically much faster. Hydroxide ions are strong nucleophiles. Furthermore, under basic conditions, α-haloketones can be susceptible to side reactions like the Favorskii rearrangement. For short-term studies, a slightly acidic to neutral pH range (pH 4-6.5) is generally recommended to minimize both acid- and base-catalyzed degradation. However, empirical testing is essential.

Q5: I've observed my solution turning yellow/brown upon storage in the light. What causes this?

A5: This is likely due to photodegradation. Ketones and aromatic systems can absorb UV light, leading to the formation of reactive radical species. This can initiate complex degradation pathways, often resulting in colored byproducts. It is imperative to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide: Unexpected Reaction Outcomes

If you are experiencing low yields, unexpected side products, or complete reaction failure, the instability of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a primary suspect. Use the following workflow to diagnose the issue.

TroubleshootingWorkflow Start Start: Unexpected Result (Low Yield, Side Products) CheckPurity 1. Verify Purity of Starting Material (NMR, LC-MS) Start->CheckPurity IsPure Is it pure? CheckPurity->IsPure Purify Action: Purify starting material (Recrystallization, Chromatography) IsPure->Purify No CheckSolvent 2. Examine Solvent & Buffer IsPure->CheckSolvent Yes End Problem Resolved Purify->End IsNucleophilic Is solvent/buffer nucleophilic? (e.g., MeOH, Tris, Amines) CheckSolvent->IsNucleophilic ChangeSolvent Action: Switch to aprotic, non-nucleophilic solvent (e.g., THF, ACN, Dioxane) or non-nucleophilic buffer (Phosphate, HEPES) IsNucleophilic->ChangeSolvent Yes CheckConditions 3. Review Reaction Conditions IsNucleophilic->CheckConditions No ChangeSolvent->End IsHarsh Are conditions harsh? (High Temp > 60°C, Strong Base/Acid) CheckConditions->IsHarsh ModifyConditions Action: Reduce temperature, use milder reagents, shorten reaction time. IsHarsh->ModifyConditions Yes CheckStorage 4. Assess Pre-Reaction Storage IsHarsh->CheckStorage No ModifyConditions->End IsStored Was the compound in solution for an extended period before use? CheckStorage->IsStored FreshPrep Action: Prepare solution immediately before use. Store solid, dry, and cold. IsStored->FreshPrep Yes IsStored->End No FreshPrep->End

Caption: Troubleshooting workflow for experiments.

Key Degradation Pathways

The primary routes of degradation for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in solution involve the reactive α-bromoketone moiety.

Caption: Major degradation pathways in solution.

Best Practices for Handling and Storage

To ensure the integrity of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, adhere to the following guidelines.[5][6][7]

Parameter Recommendation Rationale
Solid Storage Store at 2-8°C or -20°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).Minimizes thermal degradation and prevents reaction with atmospheric moisture.
Solution Storage AVOID. Prepare solutions fresh immediately before use.The compound is highly reactive in nearly all solvents. Pre-made stock solutions will degrade.
Solvent Choice Use dry, aprotic, non-nucleophilic solvents.Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dioxane.
Exclusion Criteria Avoid protic solvents (water, methanol, ethanol) and nucleophilic solvents/reagents (amines, thiols).Prevents solvolysis and nucleophilic substitution reactions.[1][2]
Light Exposure Protect from light at all times.Use amber glass vials or wrap containers with aluminum foil to prevent photodegradation.
Atmosphere Handle solid and prepare solutions under an inert atmosphere where possible.Excludes atmospheric moisture and oxygen, which can contribute to degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of your compound under your specific experimental conditions.[8][9][10] It helps identify potential degradants and establishes a baseline for developing stability-indicating analytical methods.[11][12]

Objective: To assess the stability of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.

Materials:

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (or LC-MS)

  • Amber HPLC vials and clear HPLC vials

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile. This is your Stock A .

  • Stress Sample Preparation:

    • Control: Dilute Stock A with 50:50 ACN:Water to a final concentration of 0.1 mg/mL in an amber vial. Store at 4°C.

    • Acid Hydrolysis: Mix equal parts of Stock A and 0.2 M HCl to get a final solution of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 4 hours in an amber vial.

    • Base Hydrolysis: Mix equal parts of Stock A and 0.2 M NaOH to get a final solution of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature for 1 hour in an amber vial. (Note: Base hydrolysis is often rapid).

    • Oxidative Degradation: Mix equal parts of Stock A and 6% H₂O₂ to get a final solution of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature for 8 hours in an amber vial.

    • Photolytic Degradation: Dilute Stock A with 50:50 ACN:Water to a final concentration of 0.1 mg/mL in a clear vial. Expose to light in a photostability chamber according to ICH guidelines. Run a parallel sample wrapped in foil as a dark control.

  • Sample Analysis:

    • At the designated time points, take an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with your mobile phase.

    • Analyze all samples, including the control, by a suitable HPLC-UV or LC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify the retention times and mass ions (if using LC-MS) of any new peaks, which represent degradation products.

This structured approach will provide a clear picture of the compound's liabilities, allowing you to design more robust experiments and handling procedures.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (PMC - NIH). [Link]

  • Halogenation Of Ketones via Enols. (Master Organic Chemistry). [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (IJNRD). [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (Pharmaceutical Technology). [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (Fiveable). [Link]

  • Alpha Bromination of a Ketone. (Synthetic Map). [Link]

  • Safe Storage and Handling of Reactive Materials. (National Academic Digital Library of Ethiopia). [Link]

  • Alpha Bromination of a Ketone 002. (YouTube). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (PMC - NIH). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (ACD/Labs). [Link]

  • Forced Degradation and Stability Testing. (International Journal of Pharmaceutical Sciences Review and Research). [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (ResearchGate). [Link]

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. (AMERICAN ELEMENTS). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (NIH). [Link]

  • How to Safely Handle Reactive Chemicals. (The Chemistry Blog). [Link]

  • Chapter 5: Highly Reactive Chemicals. (University of Nevada, Reno). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting SN1/SN2 Reactions with Bromoacetyl Compounds

Welcome to the dedicated support center for researchers navigating the complexities of nucleophilic substitution reactions involving bromoacetyl compounds. This guide is designed to provide you, the researcher, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers navigating the complexities of nucleophilic substitution reactions involving bromoacetyl compounds. This guide is designed to provide you, the researcher, scientist, and drug development professional, with in-depth, field-proven insights to troubleshoot and optimize your experiments. We will move beyond simple protocols to explore the causal relationships behind experimental outcomes, ensuring your work is both efficient and robust.

Part 1: Foundational Concepts: The Duality of Bromoacetyl Reactivity

Bromoacetyl compounds are versatile electrophiles, prized for their ability to alkylate a wide range of nucleophiles, including amines, thiols, and carboxylates. Their reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group, which both activates the α-carbon for nucleophilic attack and stabilizes the resulting transition states. However, this enhanced reactivity also introduces a delicate balance between SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleiloc substitution) pathways, often leading to unexpected side products or incomplete reactions. Understanding the factors that govern this balance is paramount to successful synthesis.

The SN2 pathway is generally favored for primary halides like those in bromoacetyl compounds. This reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

In contrast, the SN1 pathway involves the formation of a carbocation intermediate. While less common for primary halides, the resonance stabilization provided by the adjacent carbonyl group can, under certain conditions, make this pathway accessible. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Question: I am reacting N-bromoacetyl-D-glucosamine with a peptide containing a cysteine residue to form a thioether linkage, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: This is a classic scenario where several factors could be at play, primarily revolving around nucleophile availability and reaction conditions.

  • Causality Analysis:

    • pH-Dependent Nucleophilicity of Cysteine: The nucleophilicity of the cysteine thiol is highly dependent on its protonation state. The thiol group (-SH) is a much weaker nucleophile than the thiolate anion (-S⁻). The pKa of the cysteine thiol is approximately 8.3-8.6. If the reaction pH is significantly below this pKa, the majority of the cysteine residues will be protonated, drastically reducing the concentration of the reactive thiolate and thus hindering the SN2 reaction.

    • Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it more available for reaction. Protic solvents, such as water or ethanol, can hydrogen bond with the nucleophile, reducing its reactivity.

    • Steric Hindrance: While less of a concern with the primary bromide of a bromoacetyl group, significant steric bulk on either the nucleophile (the peptide) or the electrophile can impede the backside attack required for an SN2 reaction.

  • Troubleshooting Workflow:

    G start Low Product Yield check_ph Verify Reaction pH (Target: 7.5-8.5) start->check_ph adjust_ph Adjust pH with non-nucleophilic buffer (e.g., HEPES, Phosphate) check_ph->adjust_ph pH < 7.5 check_solvent Evaluate Solvent Choice check_ph->check_solvent pH is optimal adjust_ph->check_solvent change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, MeCN) check_solvent->change_solvent Using protic solvent check_sterics Assess Steric Hindrance check_solvent->check_sterics Solvent is optimal change_solvent->check_sterics modify_linker Consider a longer linker arm on the bromoacetyl compound check_sterics->modify_linker High steric hindrance success Improved Yield check_sterics->success Low steric hindrance modify_linker->success

    Caption: Troubleshooting workflow for low product yield.

  • Detailed Protocol: pH Optimization

    • Prepare a series of small-scale reactions in a buffered solution. Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES, as they are generally non-nucleophilic.

    • Adjust the pH of the reaction buffers to cover a range from 7.0 to 9.0 in 0.5 unit increments.

    • Dissolve your peptide in each buffer to the desired final concentration.

    • Add the bromoacetyl compound (typically dissolved in a minimal amount of a compatible organic solvent like DMF to avoid precipitation).

    • Allow the reactions to proceed for a set amount of time (e.g., 2 hours) at a constant temperature (e.g., room temperature).

    • Quench the reactions and analyze the product formation by a suitable technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Plot the product yield as a function of pH to determine the optimal reaction condition.

Issue 2: Formation of Multiple Products

Question: I am attempting to alkylate a primary amine with 2-bromoacetophenone, but my mass spectrometry results show multiple products, including a di-alkylated species and a potential elimination product. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products points towards a lack of control over the reaction's stoichiometry and potential side reactions.

  • Causality Analysis:

    • Over-alkylation: Primary amines, once mono-alkylated, can still act as nucleophiles, leading to a second alkylation and the formation of a tertiary amine. This is particularly prevalent if an excess of the bromoacetyl compound is used or if the reaction is allowed to proceed for too long.

    • Elimination (E2) Pathway: In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an α,β-unsaturated ketone. While less common with primary bromides, it can be promoted by certain reaction conditions.

    • Hydrolysis of the Bromoacetyl Group: In aqueous solutions, especially at higher pH, the bromoacetyl compound can be susceptible to hydrolysis, leading to the formation of a hydroxyacetyl derivative.

  • Strategies for Improved Selectivity:

StrategyRationale
Control Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile relative to the bromoacetyl compound. This will favor mono-alkylation.
Slow Addition Add the bromoacetyl compound dropwise to the solution of the amine. This maintains a low instantaneous concentration of the electrophile, further suppressing di-alkylation.
Choice of Base If a base is required to deprotonate the amine, use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). This will minimize its participation in substitution or elimination reactions.
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity by favoring the reaction with the lower activation energy, which is typically the desired SN2 pathway.
  • Illustrative Diagram: Competing Reaction Pathways

    G Reactants Primary Amine + Bromoacetyl Compound SN2 Desired Mono-alkylated Product (SN2 Pathway) Reactants->SN2 Controlled Stoichiometry, Low Temperature E2 Elimination Product (E2 Pathway) Reactants->E2 Strong, Hindered Base Hydrolysis Hydrolysis Product Reactants->Hydrolysis Aqueous, High pH DiAlkylation Di-alkylated Product SN2->DiAlkylation Excess Bromoacetyl, High Temperature

    Caption: Competing reaction pathways for bromoacetyl compounds.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a tertiary amine as a catalyst for my SN2 reaction? A1: It is generally not recommended to use tertiary amines like triethylamine (TEA) as a simple base catalyst. While they are not nucleophilic in the traditional sense of forming a stable covalent bond, they can participate in the reaction as a nucleophilic catalyst, forming a reactive quaternary ammonium intermediate that can then be attacked by the intended nucleophile. This can sometimes accelerate the reaction, but it also adds complexity and a potential side reaction pathway. For simple acid scavenging, a non-nucleophilic, sterically hindered base like DIPEA is a safer choice.

Q2: My bromoacetyl compound appears to be degrading upon storage. How can I prevent this? A2: Bromoacetyl compounds can be susceptible to hydrolysis and photodecomposition. They should be stored in a cool, dark, and dry environment. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture. For long-term storage, keeping them in a freezer at -20 °C is recommended. Before use, always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Q3: How can I monitor the progress of my reaction? A3: The choice of monitoring technique depends on the specific reactants and products.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of the reactants and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress. By developing a suitable method, you can track the disappearance of starting materials and the formation of the product over time, allowing for the determination of reaction kinetics.

  • Mass Spectrometry (MS): Can be used to confirm the identity of the product(s) being formed. Techniques like LC-MS combine the separation power of HPLC with the identification capabilities of MS, providing a comprehensive picture of the reaction mixture.

References

  • Cysteine pKa Values: ScienceDirect. (n.d.). Cysteine. Retrieved from [Link]

  • Solvent Effects in SN2 Reactions: LibreTexts Chemistry. (2023, October 29). Solvent Effects on SN1 and SN2 Reactions. Retrieved from [Link]

Troubleshooting

Technical Support Center: Purification of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Welcome to the technical support guide for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. This resource is designed for chemistry professionals engaged in the synthesis and purification of this key intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. This resource is designed for chemistry professionals engaged in the synthesis and purification of this key intermediate. Here, we address common challenges and provide robust, field-tested protocols to help you achieve high purity and yield.

Introduction: The Chemistry of the Challenge

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is typically synthesized via the α-bromination of its ketone precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. While seemingly straightforward, this reaction can generate a constellation of impurities that complicate downstream applications. The primary challenges arise from unreacted starting material, over-bromination, and colored byproducts. This guide provides a systematic approach to identifying and removing these contaminants.

Troubleshooting Guide & FAQs

Question 1: My crude product is a persistent yellow or brown oil/solid. What causes this color and how can I remove it?

Answer:

Causality: The coloration is often due to trace amounts of elemental bromine (Br₂) remaining from the reaction or hydrobromic acid (HBr) that has been air-oxidized. Additionally, minor polymeric or degradation byproducts formed under acidic or heated conditions can contribute to the color.

Troubleshooting Protocol:

  • Aqueous Workup (Quenching): The first line of defense is a thorough aqueous workup immediately following the reaction.

    • Step 1: After the reaction is complete, cool the mixture to room temperature.

    • Step 2: Slowly pour the reaction mixture into a separatory funnel containing a cold, dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted bromine.

    • Step 3: Add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic byproducts like HBr.[1][2] Be cautious of gas evolution (CO₂).

    • Step 4: Extract the product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Activated Carbon Treatment: If the color persists after the workup, treatment with activated carbon can be effective.

    • Step 1: Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., isopropanol or ethanol).

    • Step 2: Add a small amount of activated carbon (typically 1-2% w/w).

    • Step 3: Gently reflux the mixture for 10-15 minutes.

    • Step 4: Perform a hot filtration through a pad of Celite® to remove the carbon.

    • Step 5: Allow the filtrate to cool slowly for recrystallization.

Question 2: My ¹H NMR spectrum shows a singlet at ~2.5 ppm and another at ~8.0 ppm, in addition to my product peaks. What are these impurities?

Answer:

These signals are characteristic of the unreacted starting material, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. The singlet around 2.5 ppm corresponds to the methyl protons of the acetyl group (-COCH₃), and the signals around 8.0 ppm are from the pyrazole ring protons. Your product, the α-bromo ketone, should have a characteristic singlet for the -COCH₂Br protons, typically appearing further downfield around 4.4 ppm.[3]

Removal Strategy: Column Chromatography

Since the starting material is significantly more polar than the brominated product, silica gel column chromatography is the most effective method for separation.

dot

Caption: Workflow for purification via column chromatography.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient elution starting from Hexane/Ethyl Acetate (9:1) to Hexane/Ethyl Acetate (7:3)
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Detailed Protocol:

  • Prepare the Column: Pack a glass column with silica gel slurry in the initial eluent (9:1 Hexane/EtOAc).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the 9:1 Hexane/EtOAc mixture. The less polar product will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Analysis: The starting material will have a lower Rf value (it will move less on the TLC plate) than the desired product.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Question 3: My mass spectrometry data shows a peak at M+78/80 relative to my product, and the melting point of my solid is broad and lower than expected. What is this?

Answer:

This strongly suggests the presence of the dibrominated byproduct , 2,2-Dibromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. The characteristic M+78/80 (for the two bromine isotopes) indicates the addition of a second bromine atom. Over-bromination is a common side reaction, especially if the reaction temperature is too high or if an excess of the brominating agent is used. This impurity often leads to a depressed and broad melting point.

Removal Strategy: Recrystallization

Recrystallization is an excellent method for removing the dibrominated impurity, as its crystal lattice energy and solubility profile will differ from the desired monobrominated product.

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Impurity_Removal Crude Crude Product (Mixture) ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst Wash Aqueous Wash (NaHSO3 / NaHCO3) Crude->Wash SM Starting Material (Polar) Product Desired Product (Medium Polarity) DiBromo Dibromo Impurity (Less Polar) Color Color Impurities ColChrom->SM Removes ColChrom->Product Recryst->Product Recryst->DiBromo Removes Wash->Crude Pre-treats Wash->Color Removes

Caption: Impurity types and their corresponding removal methods.

Solvent SystemComments
Isopropanol (IPA) Good choice for general purification. The product is soluble in hot IPA and sparingly soluble when cold.
Ethanol/Water Dissolve in hot ethanol and add water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Toluene Can be effective for removing more polar impurities.

Detailed Protocol (Isopropanol):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of hot isopropanol until the solid just dissolves.

  • Cooling (Crystal Formation): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Summary of Key Purification Parameters

IssuePrimary ImpurityRecommended TechniqueKey Indicator
Colored Product Residual Br₂ / HBrAqueous Wash / CarbonYellow/Brown Color
Extra NMR Peaks (~2.5 ppm) Starting MaterialColumn Chromatography¹H NMR, TLC (lower Rf)
Low/Broad Melting Point Dibrominated ProductRecrystallizationMass Spec (M+78/80), MP

By methodically addressing each potential impurity with the appropriate technique—starting with a proper aqueous workup, followed by recrystallization or chromatography as needed—researchers can reliably obtain high-purity 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone for their synthetic endeavors.

References

  • Vertex Search Result[1]: Describes a standard workup procedure for a bromination reaction involving washing with water and sodium bicarbonate solution to remove acidic impurities and unreacted reagents.

  • American Elements Product Page[4]: Provides basic chemical properties for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, confirming its identity (CAS 706819-66-1).

  • National Institutes of Health (NIH) - PMC[2]: Details an experimental procedure for the bromination of a similar ketone, including quenching with water and washing with saturated sodium bicarbonate solution.

  • The Royal Society of Chemistry[3]: Provides representative ¹H NMR chemical shifts for α-bromo ketones, showing the characteristic singlet for the -COCH₂Br protons around 4.4 ppm.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Derivative Synthesis

Welcome to the Technical Support Center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection. Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, and their efficient synthesis hinges on choosing the right catalyst.[1][2] This center provides a framework for catalyst selection, troubleshooting for common experimental issues, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Catalyst Selection Framework

Choosing a catalyst is not a one-size-fits-all decision; it's a systematic process based on the desired transformation, substrate scope, and desired reaction characteristics (e.g., yield, regioselectivity, green chemistry principles).

Core Synthesis Strategy: Cyclocondensation vs. C-H Functionalization

The first decision point is the overall synthetic strategy. Are you building the pyrazole ring from acyclic precursors (cyclocondensation), or are you modifying a pre-existing pyrazole core (C-H functionalization)?

  • Cyclocondensation Reactions (e.g., Knorr, Paal-Knorr Synthesis): These classic methods involve the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The primary role of the catalyst is to facilitate the condensation and subsequent cyclization/dehydration.

  • C-H Functionalization: This modern approach allows for the direct formation of C-C or C-heteroatom bonds on the pyrazole ring, avoiding the need for pre-functionalized starting materials.[4][5] These reactions are almost exclusively catalyzed by transition metals.

The flowchart below outlines a general decision-making process for catalyst selection.

Catalyst_Selection_Workflow start Start: Define Synthetic Goal strategy Choose Strategy: Ring Formation or C-H Functionalization? start->strategy ring_formation Ring Formation (e.g., Knorr) strategy->ring_formation Ring Formation ch_func C-H Functionalization strategy->ch_func C-H Func. acid_base Select Catalyst Type: Acid or Base? ring_formation->acid_base bronsted Brønsted Acid (e.g., AcOH, TsOH, H2SO4) acid_base->bronsted Protic Acid Needed lewis Lewis Acid (e.g., Sc(OTf)3, FeCl3, ZnCl2) acid_base->lewis Aprotic/Mild Cond. green Green/Heterogeneous Catalyst (e.g., Amberlyst-70, Nano-ZnO, Clay) acid_base->green Recyclability/Sustainability optimize Optimize Reaction: Solvent, Temp, Loading bronsted->optimize lewis->optimize green->optimize metal Select Transition Metal (Pd, Rh, Cu, Ag) ch_func->metal regio Determine Regioselectivity: C3, C4, or C5 Position? metal->regio c5 C5-Arylation (Common) Pd(OAc)2 + Ligand regio->c5 C5 is most acidic proton c4 C4-Functionalization (Requires specific directing groups) regio->c4 Nucleophilic center c5->optimize c4->optimize

Caption: Decision workflow for pyrazole synthesis catalyst selection.

Catalysts for Cyclocondensation Reactions

The Knorr and Paal-Knorr syntheses are workhorse reactions for building the pyrazole core.[3][6] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, where a catalyst accelerates the key cyclization and dehydration steps.[6]

Causality behind Catalyst Choice:

  • Brønsted Acids (e.g., Acetic Acid, H₂SO₄, TsOH): These protonate a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[7] They are effective and inexpensive but can be harsh, potentially degrading sensitive functional groups.

  • Lewis Acids (e.g., Sc(OTf)₃, FeCl₃, ZnCl₂): These coordinate to the carbonyl oxygen, achieving the same electrophilic activation as Brønsted acids but often under milder conditions.[8][9] Scandium triflate (Sc(OTf)₃), for instance, has shown excellent performance in providing high yields.[8]

  • Heterogeneous & Green Catalysts: Driven by the need for sustainable chemistry, solid-supported catalysts and greener alternatives are gaining prominence.[2][10] These offer advantages like easy separation, recyclability, and often milder reaction conditions.[11][12]

Catalyst TypeExamplesTypical LoadingAdvantagesDisadvantages
Brønsted Acid Acetic Acid, H₂SO₄, TsOHCatalytic to stoichiometricInexpensive, readily availableHarsh conditions, potential for side reactions
Lewis Acid Sc(OTf)₃, Bi(NO₃)₃, FeCl₃1-10 mol%Mild conditions, high yields[8][9]Higher cost, potential metal contamination
Heterogeneous Amberlyst-70, Nano-ZnO, ClaysVaries (mg scale)Recyclable, easy workup, eco-friendly[1][11]Can have lower activity than homogeneous counterparts
Green Catalyst Ammonium Chloride[13], Imidazole[14]2-10 mol%Environmentally benign, inexpensive[13]May require specific solvent systems (e.g., aqueous media)
Catalysts for C-H Functionalization

Direct C-H functionalization is a powerful strategy for late-stage modification of the pyrazole core.[5] This approach typically uses a transition metal catalyst to selectively activate a specific C-H bond for coupling with a reaction partner.

Causality behind Catalyst Choice:

  • Palladium (Pd): The most common choice for C-H arylation. The N2 nitrogen of the pyrazole ring often acts as a directing group, guiding the palladium catalyst to activate the C5-H bond, which is the most acidic proton on the ring.[5][15]

  • Rhodium (Rh) & Copper (Cu): Also used for various C-H functionalizations, including coupling with olefins and alkynes.[8][16] Copper catalysts, in particular, are often cheaper and used in aerobic oxidation reactions.[8]

  • Regioselectivity: Controlling where the new bond forms is critical. The inherent electronic properties of the pyrazole ring favor C5 functionalization due to the acidity of the C5 proton.[5] Achieving C4 functionalization is more challenging and often requires installing a specific directing group on the N1 nitrogen to steer the catalyst to the desired position.[5][15]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during pyrazole synthesis in a question-and-answer format.

Q1: My cyclocondensation reaction yield is very low or I'm getting no product. What should I check?

A1: Low yields in Knorr-type reactions are a frequent issue and can often be resolved by systematically checking several parameters.[17]

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl or hydrazine starting materials can inhibit the reaction. Recommendation: Verify the purity of your reactants by NMR or another suitable method. If necessary, purify them by distillation or recrystallization before use.[17]

  • Catalyst Choice & Loading: The catalyst may be inappropriate for your specific substrates or used at a suboptimal concentration. Recommendation: If using a mild acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., TsOH) or a Lewis acid (e.g., Sc(OTf)₃) which can be more effective.[8][9] Titrate the catalyst loading; start around 5-10 mol% and adjust as needed.

  • Reaction Temperature and Time: The reaction may be too slow at room temperature or, conversely, your product might be degrading at high temperatures.[17] Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[17] First, run the reaction at room temperature and track it for several hours. If no progress is observed, gradually increase the temperature (e.g., to 50-80 °C) while continuing to monitor by TLC to find the optimal balance.

  • Solvent Effects: The solvent is crucial for solubility and reaction kinetics.[17] Recommendation: Ethanol is a common choice. However, if reactants have poor solubility, consider a higher-boiling polar aprotic solvent like DMF or DMSO. For green chemistry approaches, aqueous media with a suitable catalyst can be highly effective.[14][18]

Troubleshooting_Low_Yield start Low/No Yield Detected purity Check Reactant Purity (NMR, Recrystallize) start->purity Step 1 catalyst Evaluate Catalyst (Type & Loading) purity->catalyst If pure... solution Yield Improved purity->solution Impurity Found & Fixed conditions Optimize Conditions (Temp & Time) catalyst->conditions If catalyst is appropriate... catalyst->solution New Catalyst Works solvent Assess Solvent Choice (Solubility & Polarity) conditions->solvent If conditions are optimized... conditions->solution New Conditions Work solvent->solution New Solvent Works

Caption: Systematic troubleshooting for low-yield pyrazole synthesis.

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A2: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[17]

  • Steric and Electronic Control: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The outcome is governed by a combination of sterics (attack at the less hindered carbonyl) and electronics (attack at the more electrophilic carbonyl). Recommendation: Analyze your dicarbonyl substrate. A strongly electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon significantly more electrophilic, favoring attack at that site.

  • Solvent Choice: The solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in pyrazole formation, likely through specific hydrogen-bonding interactions that favor one transition state over another.

  • Catalyst Control: For some transformations, the catalyst itself can direct the regioselectivity. In aza-Michael additions to form N-alkylated pyrazoles, catalysts like Ag₂CO₃ can play a key role in determining which nitrogen atom of an asymmetrical pyrazole attacks the substrate.[19]

  • Separation: If improving selectivity proves difficult, the final recourse is chromatographic separation of the isomers. Recommendation: Flash column chromatography on silica gel is the standard method.[17] A systematic approach, starting with a non-polar eluent (e.g., hexanes) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating most pyrazole regioisomers.[17]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the main differences between a homogeneous and a heterogeneous catalyst for pyrazole synthesis?

A: The key difference lies in the phase of the catalyst relative to the reactants.

  • Homogeneous catalysts (e.g., TsOH, Pd(OAc)₂) are in the same phase as the reactants (usually liquid). This leads to high activity and selectivity due to well-defined active sites and good catalyst-substrate contact.[20] However, separating the catalyst from the product after the reaction can be difficult and costly.[20]

  • Heterogeneous catalysts (e.g., nano-ZnO, Amberlyst-70 resin) are in a different phase (usually solid catalyst in a liquid reaction mixture).[1][11] Their main advantage is ease of separation (simple filtration) and recyclability, which aligns with green chemistry principles.[11][20] However, they can sometimes exhibit lower activity or require higher temperatures due to mass transfer limitations.[20]

Q: Can microwave irradiation improve my pyrazole synthesis?

A: Yes, microwave-assisted synthesis has become a powerful tool for accelerating these reactions.[21] Compared to conventional heating, microwave irradiation can dramatically reduce reaction times (from hours to minutes), often increase yields, and improve product purity.[22][23][24] This is due to efficient and rapid heating of the reaction mixture. Many protocols using both acid catalysts and green catalysts have been adapted for microwave conditions.[21][25]

Q: How do I choose a catalyst for a "green" pyrazole synthesis?

A: A "green" synthesis aims to minimize environmental impact. Key considerations for your catalyst choice are:

  • Use of a Recyclable Catalyst: Heterogeneous catalysts are ideal as they can be recovered and reused for multiple cycles.[11][12]

  • Benign Solvents: Select a catalyst that functions well in green solvents like water or ethanol.[10][13][18] For example, catalysts like imidazole or ammonium chloride have been used effectively in aqueous media.[13][14]

  • Atom Economy: Choose catalysts that promote high-yielding, multicomponent reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste.[2][10]

Section 4: Experimental Protocols

Protocol 4.1: Green Synthesis of 3,5-dimethyl pyrazole using a Heterogeneous Catalyst

This protocol is adapted from a method utilizing ammonium chloride as a green, inexpensive catalyst in a renewable solvent.[13]

Materials:

  • Acetylacetone (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • Ammonium chloride (NH₄Cl) (0.1 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (e.g., 20 mmol, ~2.0 g) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (e.g., 40 mmol, ~2.0 g) followed by the catalyst, ammonium chloride (e.g., 2 mmol, ~0.1 g).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Perform a work-up by adding water to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol/water.

Protocol 4.2: Palladium-Catalyzed C5-H Arylation of 1-Methylpyrazole

This protocol is a general representation of a transition-metal-catalyzed C-H functionalization.

Materials:

  • 1-Methylpyrazole (1 equivalent)

  • Aryl halide (e.g., Iodobenzene) (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2 equivalents)

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure (must be performed under an inert atmosphere, e.g., N₂ or Ar):

  • To a dry, inert-atmosphere flask, add 1-methylpyrazole, the aryl halide, the base, Pd(OAc)₂, and PPh₃.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS. Reactions can take from 4 to 24 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Letters in Organic Chemistry. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. MDPI. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. Available at: [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available at: [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. Available at: [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. Available at: [Link]

  • Homogeneous vs Heterogeneous Catalysts. University of Rochester. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]

  • Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • 2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Request PDF. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Introduction 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a crucial building block in contemporary medicinal chemistry and drug development. Its versatile structure, featuring a reactive α-bromoketone moiety appended...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a crucial building block in contemporary medicinal chemistry and drug development. Its versatile structure, featuring a reactive α-bromoketone moiety appended to a stable pyrazole core, makes it an invaluable intermediate for the synthesis of a diverse range of complex heterocyclic compounds, including kinase inhibitors and other pharmacologically active agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.

This guide provides an in-depth comparison of two primary synthetic routes to 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, offering detailed experimental protocols, comparative data, and expert insights into the practical considerations of each approach. The routes are differentiated by their strategy for introducing the acetyl group onto the pyrazole ring, a key consideration that influences the overall efficiency and applicability of the synthesis.

Route 1: Direct Acylation via Friedel-Crafts Reaction

This route represents the most direct and atom-economical approach, introducing the acetyl group directly onto the pre-formed 1-methyl-1H-pyrazole ring via an electrophilic aromatic substitution, followed by α-bromination.

Scientific Rationale and Mechanistic Insights

The core of this route is the Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic systems.[1] Pyrazoles, being electron-rich heteroaromatics, are generally reactive towards electrophilic substitution, with the C4 position being the most nucleophilic and sterically accessible site for acylation.[2] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (acetyl chloride or acetic anhydride) and generate the highly electrophilic acylium ion.[3] However, the basic nitrogen atoms in the pyrazole ring can complex with the Lewis acid, potentially deactivating both the substrate and the catalyst.[4] Therefore, careful selection of the catalyst and reaction conditions is crucial for achieving high yields.

The subsequent α-bromination of the resulting ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, proceeds via an enol or enolate intermediate. The choice of brominating agent can influence the selectivity and reaction conditions. Copper(II) bromide (CuBr₂) is an effective reagent for the α-bromination of ketones, offering milder conditions compared to elemental bromine.[5] N-Bromosuccinimide (NBS) is another viable alternative, often used for selective benzylic or allylic brominations, but also effective for α-bromination of ketones, particularly with a radical initiator or under acidic conditions.[6][7]

Visualizing the Pathway

Route 1 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination A 1-Methyl-1H-pyrazole B 1-(1-Methyl-1H-pyrazol-4-yl)ethanone A->B Acetyl Chloride, AlCl3 DCM, 0°C to rt C 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone B->C CuBr2, EtOAc/CHCl3 Reflux

Caption: Route 1: Friedel-Crafts acylation followed by α-bromination.

Experimental Protocols

Step 1: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture at 0°C for 30 minutes to form the acylium ion complex.

  • Add a solution of 1-methyl-1H-pyrazole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Step 2: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone via α-Bromination

  • To a solution of 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq.) in a mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq.).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper salts.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone can be used in the next step without further purification or can be purified by recrystallization.

Route 2: Acylation via Carboxylic Acid Precursor

This route builds the target molecule from 1-methyl-1H-pyrazole-4-carboxylic acid, which is first activated and then converted to the methyl ketone before the final bromination step. This multi-step approach offers an alternative when direct acylation of the pyrazole ring is problematic.

Scientific Rationale and Mechanistic Insights

This strategy circumvents the potential issues of the Friedel-Crafts acylation on the pyrazole ring by starting with a C4-functionalized precursor. The key transformation is the conversion of the carboxylic acid to a methyl ketone. A robust and widely used method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The resulting highly reactive acid chloride can then be reacted with a suitable methylating agent. While organolithium and Grignard reagents can be used, they often lead to over-addition to form tertiary alcohols.[10] A more controlled approach is the use of organocuprates (Gilman reagents) or the Weinreb amide synthesis, which resist over-addition.[10] The Weinreb amide, formed from the acid chloride and N,O-dimethylhydroxylamine, is particularly effective as it forms a stable chelated intermediate upon addition of an organometallic reagent, which collapses to the ketone only upon acidic workup.

The final α-bromination step is identical to that in Route 1, employing a suitable brominating agent to introduce the bromine atom at the position alpha to the carbonyl group.

Visualizing the Pathway

Route 2 cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Ketone Formation (Weinreb) cluster_2 Step 3: α-Bromination A 1-Methyl-1H-pyrazole-4-carboxylic acid B 1-Methyl-1H-pyrazole-4-carbonyl chloride A->B SOCl2 or (COCl)2 DMF (cat.), Reflux C 1-(1-Methyl-1H-pyrazol-4-yl)ethanone B->C 1. HN(OMe)Me, Base 2. MeMgBr or MeLi D 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone C->D CuBr2, EtOAc/CHCl3 Reflux

Caption: Route 2: Synthesis via a carboxylic acid precursor.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbonyl chloride

  • To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq.) to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Once complete, cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride. The crude acid chloride is typically used directly in the next step.

Step 2: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (via Weinreb Amide)

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in anhydrous DCM, add triethylamine (2.5 eq.) at 0°C.

  • Slowly add a solution of the crude 1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq.) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude Weinreb amide.

  • Dissolve the crude amide in anhydrous THF and cool to 0°C.

  • Add methylmagnesium bromide (1.5 eq., 3.0 M solution in diethyl ether) dropwise.

  • Stir at 0°C for 2 hours, then quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Step 3: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

This step follows the same procedure as Step 2 in Route 1.

Comparative Analysis

ParameterRoute 1: Direct Friedel-Crafts AcylationRoute 2: Carboxylic Acid Precursor
Number of Steps 23 (from carboxylic acid)
Starting Materials 1-Methyl-1H-pyrazole, Acetyl chloride1-Methyl-1H-pyrazole-4-carboxylic acid
Key Reagents AlCl₃, CuBr₂SOCl₂, N,O-dimethylhydroxylamine, MeMgBr, CuBr₂
Overall Yield Moderate to Good (highly substrate dependent)Good to High (more reliable)
Scalability Potentially problematic due to catalyst complexation and exothermic nature of Friedel-Crafts.More readily scalable, though requires handling of organometallics.
Atom Economy HigherLower due to additional steps and reagents.
Advantages More direct, fewer steps.More reliable, avoids potential Friedel-Crafts issues, starts from a readily available acid.
Disadvantages Yield can be variable, potential for side reactions, catalyst deactivation.Longer route, requires use of sensitive organometallic reagents.

Conclusion and Recommendations

Both routes presented offer viable pathways to the target molecule, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. The choice between them will largely depend on the specific needs and capabilities of the laboratory.

Route 1 is the more elegant and direct approach. For small-scale synthesis and when starting materials are readily available, this is often the preferred method due to its brevity. However, researchers must be prepared to optimize the Friedel-Crafts reaction conditions, as yields can be sensitive to the purity of reagents and the specific pyrazole substrate.

Route 2 provides a more robust and often higher-yielding, albeit longer, alternative. It is particularly advantageous when direct acylation proves to be low-yielding or when scaling up the synthesis, as the individual steps are generally more reliable and controllable. The use of the Weinreb amide protocol significantly improves the safety and selectivity of the ketone formation step compared to other organometallic additions.

For drug development professionals and researchers focused on producing reliable quantities of this key intermediate, Route 2 is recommended as the more dependable and scalable option. While it involves an additional step, the increased reliability and potentially higher overall yield can save significant time and resources in the long run.

References

  • MacMillan, D. W. C., & Doyle, A. G. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Journal of the American Chemical Society, 139(25), 8494–8497.
  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • Li, Q., et al. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 22(11), 1933.
  • Rubottom, G. M., & Kim, C. (1983). Preparation of methyl ketones by the sequential treatment of carboxylic acids with methyllithium and chlorotrimethylsilane. The Journal of Organic Chemistry, 48(10), 1550–1552.
  • Hamilakis, S., et al. (2004). One-pot conversion of a representative series of carboxylic acids to the corresponding methyl ketones.
  • Patil, S. A., et al. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(3), 1439-1445.
  • Wang, X., et al. (2020). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 11(43), 11776-11782.
  • American Elements. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Finar, I. L., & Lord, G. H. (1959). Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic, 3314-3315.
  • El-Aal, H. A. K. A., et al. (2006). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 5(10), 947-953.
  • Gaponik, P. N., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(4), 569-579.
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  • King, F. D. (1986). Selective Bromination with Copper(II) Bromide.
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  • G, S. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 30-36.
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  • El-Sayed, I. E. T., & El-Kafrawy, A. F. (1983). Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II. Journal of the Chemical Society, Perkin Transactions 1, 1473-1476.

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Comparative

A Comparative Guide to Alternative Reagents for the Bromination of Pyrazole Ketones

Introduction: The Enduring Importance of Brominated Pyrazole Ketones In the landscape of modern drug discovery and agrochemical development, pyrazole ketones stand out as privileged scaffolds. Their derivatives form the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Brominated Pyrazole Ketones

In the landscape of modern drug discovery and agrochemical development, pyrazole ketones stand out as privileged scaffolds. Their derivatives form the core of numerous blockbuster pharmaceuticals and advanced crop protection agents. The introduction of a bromine atom onto the pyrazole ring is a critical synthetic transformation, often serving as a versatile handle for subsequent cross-coupling reactions (like Suzuki or Heck reactions) to build molecular complexity.[1][2] However, the classical approach using elemental bromine (Br₂) is fraught with significant safety and environmental challenges, prompting a shift towards safer and more efficient alternatives.[3][4]

This guide provides an in-depth comparison of various reagents for the bromination of pyrazole ketones. We move beyond a simple listing of alternatives to dissect the mechanistic nuances, regiochemical outcomes, and practical considerations that guide reagent selection in a modern research environment. Our focus is on providing actionable insights grounded in experimental data to help researchers optimize their synthetic strategies while adhering to the principles of green chemistry.

The Target Transformation: Regioselectivity in Pyrazole Bromination

The electrophilic aromatic substitution (SEAr) on a pyrazole ring preferentially occurs at the C4 position. This regioselectivity is a well-established principle, driven by the electronic nature of the heterocyclic ring. The C4 position is the most electron-rich and sterically accessible site for attack by an electrophile ("Br⁺").[5][6][7] Our goal is to achieve this transformation cleanly and efficiently, minimizing side reactions and hazardous waste.

Caption: Experimental workflow for pyrazole ketone bromination using NBS.

Methodology:

  • Reaction Setup: To a solution of the 1H-pyrazole ketone (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (approx. 0.1-0.5 M), add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature. Causality: Using a slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water. If any residual bromine color is present, add a few drops of saturated aqueous sodium thiosulfate solution to quench it. Extract the product with an organic solvent such as ethyl acetate (2 x 50 mL). Causality: The aqueous wash removes the succinimide byproduct and any inorganic salts.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-bromopyrazole ketone.

Protocol 2: Green Bromination using a Bromide-Bromate System

This protocol showcases an environmentally friendly approach using in situ generation of the brominating agent in an aqueous medium. [8][9] Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the pyrazole ketone (1.0 eq.), sodium bromide (NaBr, 2.0 eq.), and sodium bromate (NaBrO₃, 0.5 eq.) in a mixture of water and a co-solvent like acetonitrile if needed to aid solubility.

  • Reaction Initiation: Cool the mixture in an ice bath (0-5°C). Slowly add dilute sulfuric acid (e.g., 1 M H₂SO₄) dropwise with vigorous stirring. A yellow-orange color, indicating the formation of bromine, should appear. Causality: The in-situ acid activation of the bromide-bromate couple generates the reactive electrophile BrOH, which efficiently brominates the heterocycle under these mild aqueous conditions.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral and the excess bromine is destroyed (color disappears).

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product as described in Protocol 1.

Conclusion and Recommendations

For the routine, high-selectivity bromination of pyrazole ketones, N-Bromosuccinimide (NBS) remains the superior choice. Its combination of safety, ease of handling, excellent regioselectivity, and mild reaction conditions makes it the most practical and reliable reagent for most laboratory and process chemistry applications.

For researchers focused on developing more sustainable and environmentally benign processes, "green" alternatives like the NaBr/NaBrO₃ system or the H₂O₂/HBr method offer compelling advantages. [8][10]These methods avoid the use of hazardous reagents and chlorinated solvents, aligning with the modern imperatives of green chemistry. While they may require more optimization for a specific substrate, they represent the future direction of synthetic methodology.

The choice of reagent is ultimately a balance of reactivity, safety, cost, and environmental impact. By understanding the causality behind each method, researchers can make informed decisions to achieve their synthetic goals efficiently and responsibly.

References

  • Joshi, G., & Adimurthy, S. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 50(19), 10973–10978. [Link]

  • Smith, C. J., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 86(19), 13538–13551. [Link]

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  • Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

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  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved January 3, 2026, from [Link]

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  • YouTube. (2024). Bromination safety. [Link]

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  • The Journal of Organic Chemistry. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. [Link]

  • Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. [Link]

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  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 3, 2026, from [Link]

  • PubMed Central. (2012). Bromidobis[3-(1H-pyrazol-1-yl-κN 2)propionamide-κO]copper(II) bromide methanol monosolvate. [Link]

  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

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  • PubMed Central. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. [Link]

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Validation

A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Isomers

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a ver...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile template for designing novel therapeutic agents.[1][2][3] However, the biological activity of pyrazole derivatives is not merely a function of the substituents appended to the ring; the very arrangement of these substituents—the isomerism—plays a critical and often nuanced role in determining efficacy and selectivity.[4]

This guide provides an in-depth, objective comparison of the biological activities of pyrazole isomers, drawing on experimental data to illuminate the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental choices and provide detailed protocols to ensure the reproducibility and validation of the findings presented.

The Significance of Isomerism in Pyrazole Bioactivity

The pyrazole ring can be substituted at various positions, leading to a range of positional isomers and regioisomers. The most common points of substitution are the N1, C3, C4, and C5 positions. The relative orientation of substituents can profoundly impact a molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. For instance, the difference between a 1,3,5-trisubstituted pyrazole and its 1,4,5-trisubstituted counterpart can mean the difference between a potent inhibitor and an inactive compound.[5]

Comparative Analysis of Biological Activities

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of pyrazole derivatives is a field of intense investigation, with many compounds demonstrating cytotoxicity against a variety of cancer cell lines.[1][6][7] The isomeric arrangement of substituents on the pyrazole ring has been shown to be a key determinant of this activity.

A compelling example is the comparison of 1,5-diaryl-1H-pyrazoles and their 1,3-diaryl-1H-pyrazole isomers as analogues of the natural anticancer agent Combretastatin A-4. Experimental evidence has demonstrated that compounds with a trimethoxyphenyl group at the N-1 position of the pyrazole ring are generally more potent than their counterparts with this group at the C-5 position.[4] This highlights the critical role of the N-1 substituent's position in orienting the molecule for optimal interaction with its biological target, likely tubulin.

Table 1: Comparative Anticancer Activity of 1,5- and 1,3-Diaryl-1H-Pyrazole Isomers

Compound IDIsomer TypeA-Ring PositionB-Ring SubstituentIC50 (µM) against SGC-7901IC50 (µM) against A549IC50 (µM) against HT-1080Reference
7a 1,5-DiarylN-1H2.53.14.2[4]
8a 1,3-DiarylC-5H>50>50>50[4]
7k 1,5-DiarylN-13-NH2, 4-OCH30.080.120.15[4]
8i 1,3-DiarylC-53-NH2, 4-OCH312.815.618.3[4]

The data clearly indicates that the 1,5-diaryl isomers consistently exhibit significantly lower IC50 values, demonstrating their superior antiproliferative activity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers (typically ranging from 0.01 to 100 µM) for 48-72 hours.[8][9] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph TD; A[Cell Seeding in 96-well plate] --> B{Incubation (24h)}; B --> C[Treatment with Pyrazole Isomers]; C --> D{Incubation (48-72h)}; D --> E[Addition of MTT solution]; E --> F{Incubation (4h)}; F --> G[Solubilization of Formazan Crystals]; G --> H[Absorbance Measurement (570 nm)]; H --> I[Calculation of IC50 values];

end

Workflow for MTT cytotoxicity assay.

Antimicrobial Activity: The Impact of Positional Substitution

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[3][10][11] The position of substituents on the pyrazole ring can influence the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with intracellular targets.

While direct comparative studies of pyrazole isomers against the same panel of microbes are less common in the literature, structure-activity relationship studies often reveal the importance of substituent positioning. For instance, in a series of synthesized pyrazole derivatives, the presence of chloro and bromo substituents was found to increase antimicrobial activity, and the overall substitution pattern dictated the potency against different microbial strains.[12]

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound IDKey Structural FeaturesTest OrganismMIC (µg/mL)Reference
Compound 3 4-nitrophenyl at C4Escherichia coli0.25[13]
Compound 4 4-nitrophenyl at C4Streptococcus epidermidis0.25[13]
Compound 2 4-nitrophenyl at C4Aspergillus niger1.0[13]

Although these compounds are not strict isomers, the data highlights how different substitutions on the same core scaffold can lead to varying antimicrobial profiles.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14]

Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole isomers in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot graph TD; A[Preparation of Pyrazole Isomer Stock Solutions] --> B[Serial Dilution in 96-well Plate]; C[Preparation of Standardized Microbial Inoculum] --> D[Inoculation of Wells]; B --> D; D --> E{Incubation}; E --> F[Visual Inspection for Growth]; F --> G[Determination of Minimum Inhibitory Concentration (MIC)];

end

Broth microdilution workflow for MIC determination.

Anti-inflammatory Activity: The Role of Regioisomers in COX Inhibition

Many pyrazole-containing compounds are known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5][15] The regioisomeric placement of substituents can significantly influence the selectivity and potency of COX inhibition.

For example, a study comparing regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives revealed that the position of the aryl group (at C3 vs. C5) had a profound impact on their COX inhibitory activity and selectivity.[15] This is because the active site of COX enzymes has specific pockets that can accommodate substituents in a particular orientation.

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Regioisomers

Compound IDRegioisomerCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound X 1,3-Disubstituted10.50.2542[15]
Compound Y 1,5-Disubstituted8.21.55.5[15]

Note: Compound IDs are representative and based on the findings of the cited study.

The data suggests that the 1,3-disubstituted regioisomer exhibits both higher potency and greater selectivity for COX-2 inhibition compared to its 1,5-disubstituted counterpart.

The in vitro cyclooxygenase (COX-1 and COX-2) inhibition assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole isomers or a vehicle control in a reaction buffer containing a heme cofactor.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After a specific incubation period (e.g., 10-20 minutes), terminate the reaction by adding a strong acid (e.g., HCl).

  • Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

dot graph TD; A[Enzyme and Compound Pre-incubation] --> B[Addition of Arachidonic Acid]; B --> C{Incubation}; C --> D[Reaction Termination]; D --> E[Quantification of PGE2 via ELISA]; E --> F[Calculation of IC50 for COX-1 and COX-2];

end

In vitro COX inhibition assay workflow.

Conclusion

The biological activity of pyrazole derivatives is intricately linked to their isomeric forms. The position of substituents on the pyrazole ring dictates the molecule's interaction with its biological target, thereby influencing its anticancer, antimicrobial, and anti-inflammatory properties. This guide has provided a comparative analysis of pyrazole isomers, supported by experimental data and detailed protocols, to underscore the importance of considering isomerism in the design and development of new therapeutic agents. As researchers continue to explore the vast chemical space of pyrazole derivatives, a thorough understanding of the structure-activity relationships of their isomers will be paramount in unlocking their full therapeutic potential.

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Comparative

A Guide to the Spectroscopic Analysis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone and a Comparison with Analogous Compounds

Introduction: The Significance of Pyrazole-Containing Compounds in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, pyrazole derivatives hold a prominent position due to their wide rang...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-Containing Compounds in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, pyrazole derivatives hold a prominent position due to their wide range of biological activities. These five-membered heterocyclic compounds are key pharmacophores in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a key building block in the synthesis of more complex pharmaceutical intermediates. The presence of the reactive α-bromo ketone moiety makes it a versatile precursor for introducing the 1-methyl-1H-pyrazol-4-yl group into various molecular scaffolds. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide provides a detailed spectroscopic analysis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, alongside a comparative study with structurally similar compounds, offering a valuable resource for researchers in the field.

Predicted Spectroscopic Profile of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

While a complete, publicly available dataset of the spectra for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is not readily found, its spectroscopic features can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by comparison with analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the methylene protons (-CH₂Br): This signal is anticipated to appear in the range of δ 4.0-4.5 ppm . The electronegative bromine atom and the adjacent carbonyl group will deshield these protons, shifting them downfield.

  • Two singlets for the pyrazole ring protons: The protons at the C3 and C5 positions of the pyrazole ring are expected to appear as sharp singlets. Based on data for similar pyrazole derivatives, their chemical shifts are predicted to be in the region of δ 7.5-8.5 ppm .

  • A singlet for the N-methyl protons (-NCH₃): The methyl group attached to the nitrogen atom of the pyrazole ring will likely produce a singlet at approximately δ 3.8-4.2 ppm .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule:

  • Carbonyl carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 185-195 ppm .

  • Pyrazole ring carbons: The carbon atoms of the pyrazole ring will resonate in the aromatic region. The C4 carbon, attached to the acetyl group, will be significantly downfield, while the C3 and C5 carbons will appear at slightly different chemical shifts.

  • Methylene carbon (-CH₂Br): The carbon atom of the bromomethyl group is expected to appear in the range of δ 30-40 ppm .

  • N-methyl carbon (-NCH₃): The N-methyl carbon signal is anticipated around δ 35-40 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • Carbonyl (C=O) stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ , characteristic of an α-halo ketone.

  • C-N stretching vibrations: These will appear in the fingerprint region, typically between 1000-1350 cm⁻¹ .

  • C-H stretching vibrations: Aromatic and aliphatic C-H stretching bands will be observed around 2900-3100 cm⁻¹ .

  • C-Br stretch: A weak to medium absorption is expected in the lower frequency region, typically between 500-700 cm⁻¹ .

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the masses with the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the acyl group.

Comparative Spectroscopic Analysis

To better understand the spectroscopic features of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a comparison with its non-brominated precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, and another related α-bromo ketone, 2-bromoacetophenone, is highly instructive.

Compound ¹H NMR Data (δ, ppm) ¹³C NMR Data (δ, ppm) Key IR Bands (cm⁻¹)
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (Predicted) ~4.2 (s, 2H, -CH₂Br), ~8.0 (s, 1H, pyrazole-H), ~8.2 (s, 1H, pyrazole-H), ~3.9 (s, 3H, -NCH₃)~190 (C=O), Pyrazole carbons in aromatic region, ~35 (-CH₂Br), ~38 (-NCH₃)~1700 (C=O), ~1500 (C=C, pyrazole), ~600 (C-Br)
1-(1-methyl-1H-pyrazol-4-yl)ethanone ~2.5 (s, 3H, -COCH₃), ~7.9 (s, 1H, pyrazole-H), ~8.1 (s, 1H, pyrazole-H), ~3.9 (s, 3H, -NCH₃)~195 (C=O), Pyrazole carbons in aromatic region, ~27 (-COCH₃), ~38 (-NCH₃)~1670 (C=O), ~1510 (C=C, pyrazole)
2-Bromoacetophenone [1]~4.4 (s, 2H, -CH₂Br), ~7.5-8.0 (m, 5H, Ar-H)~191 (C=O), ~134 (Ar-C), ~128-129 (Ar-CH), ~31 (-CH₂Br)~1690 (C=O), ~1590, 1450 (C=C, aromatic), ~690 (C-Br)

Key Observations from the Comparison:

  • Effect of Bromination on ¹H NMR: The replacement of the methyl protons in 1-(1-methyl-1H-pyrazol-4-yl)ethanone with a bromomethyl group in the target compound results in a significant downfield shift of the methylene protons (~4.2 ppm) compared to the methyl protons (~2.5 ppm). This is due to the strong electron-withdrawing effect of the bromine atom.

  • Effect of Bromination on ¹³C NMR: Similarly, the carbon of the bromomethyl group is expected to be more deshielded than the methyl carbon of the precursor.

  • Effect of Bromination on IR: The carbonyl stretching frequency in α-bromo ketones is typically higher than in their non-halogenated counterparts due to the inductive effect of the halogen.

  • Comparison with 2-Bromoacetophenone: The chemical shifts of the bromomethyl protons and the carbonyl carbon in the target compound are predicted to be in a similar range to those observed for 2-bromoacetophenone, a well-characterized α-bromo ketone. The key difference lies in the signals corresponding to the pyrazole ring versus the phenyl ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 512 or more).

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

Workflow and Structural Diagrams

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Comparison Comparison with Analogs Structure->Comparison

Caption: General workflow for the spectroscopic analysis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Structural_Comparison cluster_target Target Compound cluster_precursor Non-brominated Precursor cluster_analog Aromatic Analog Target Precursor Analog

Caption: Structural comparison of the target compound and its analogs.

Conclusion

The spectroscopic analysis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, while based on predictive data, provides a solid framework for the identification and characterization of this important synthetic intermediate. The comparative analysis with its non-brominated precursor and an aromatic analog clearly illustrates the influence of the bromine atom and the pyrazole ring on the spectroscopic properties. The detailed experimental protocols provided in this guide offer a practical approach for researchers to obtain high-quality spectroscopic data. This comprehensive guide serves as a valuable resource for scientists and professionals in drug development, facilitating the efficient and accurate use of this versatile building block in the synthesis of novel therapeutic agents.

References

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Validation

A Comparative Guide to the Purity Assessment of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone by Quantitative NMR (qNMR)

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For an intermediate such as 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, supported by a detailed experimental framework for its application.

The Principle and Power of qNMR in Purity Determination

Traditional methods for purity analysis, such as High-Performance Liquid Chromatography (HPLC), often rely on comparing the analyte's response to that of a chemically identical reference standard. This dependency can be a significant bottleneck, especially for novel compounds where a certified standard may not exist.

Quantitative NMR (qNMR) operates on a fundamentally different and more direct principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2][3] This unique characteristic establishes ¹H qNMR as a primary ratio method of measurement, capable of determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of a different chemical structure.[1][4] This eliminates the need for a specific reference standard for the compound of interest, accelerating analysis and providing a high degree of accuracy.[3][5]

Key Advantages of qNMR:

  • Universality of Detection: Provides a near-universal response for all protons, allowing for quantification without compound-specific calibration.

  • Structural Confirmation: Delivers quantitative data and qualitative structural information in a single experiment.[6]

  • Speed and Simplicity: Reduces method development time compared to chromatography and involves straightforward sample preparation.

  • Non-Destructive: The sample can be recovered unchanged after analysis.[5]

Experimental Design: A Self-Validating qNMR Protocol

The trustworthiness of a qNMR purity assessment hinges on a meticulously planned experimental design. Every choice, from the internal standard to the acquisition parameters, is made to ensure the integrity and accuracy of the final result.

Causality Behind Core Choices

A. Selection of the Internal Standard (IS): The Anchor of Accuracy

The internal standard is the backbone of the qNMR experiment.[7] Its selection is the most critical decision in method development. For the analysis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, Maleic Anhydride is an excellent choice.

  • Why Maleic Anhydride?

    • High Purity & Traceability: It is readily available as a Certified Reference Material (CRM) with a well-documented purity value traceable to primary standards (e.g., from NIST or NMIJ), which is essential for metrological traceability.[8][9]

    • Spectral Simplicity: It produces a sharp singlet in the ¹H NMR spectrum, minimizing the chance of signal overlap and integration errors.[8]

    • Chemical Inertness: It is stable and does not react with the analyte or the solvent under the experimental conditions.

    • Signal Separation: Its proton signal (~7.3 ppm in DMSO-d₆) is in a region that typically does not overlap with the signals from 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (which appear at ~8.4 ppm, ~8.0 ppm, ~4.8 ppm, and ~3.9 ppm). This spectral clarity is crucial for reliable integration.[10]

    • Solubility: It is soluble in common deuterated solvents like DMSO-d₆, which also effectively dissolves the analyte.[10]

B. Choice of Solvent: Ensuring a Homogeneous Solution

The solvent must completely dissolve both the analyte and the internal standard. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected due to its excellent solvating power for a wide range of organic compounds, including the analyte and maleic anhydride.

C. Selection of Quantification Signals: The Basis for Calculation

For accurate quantification, we must select signals that are well-resolved, free from any overlap with other analyte, impurity, or solvent signals.

  • Analyte Signal: The singlet at ~8.4 ppm, corresponding to the single proton on the pyrazole ring (C5-H), is ideal for quantification.

  • Internal Standard Signal: The sharp singlet from the two equivalent protons of Maleic Anhydride at ~7.3 ppm is used.

Workflow for qNMR Purity Assessment

The following diagram illustrates the logical flow of the qNMR experiment, from sample preparation to the final purity calculation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh Analyte (m_x) weigh_is Accurately weigh Internal Standard (IS) (m_std) dissolve Dissolve both in a precise volume of DMSO-d6 in an NMR tube weigh_is->dissolve nmr_setup Set Quantitative Parameters (d1 ≥ 5*T1, 90° pulse, ns ≥ 64) dissolve->nmr_setup acquire Acquire 1H NMR Spectrum nmr_setup->acquire processing Apply Fourier Transform, Manual Phase and Baseline Correction acquire->processing integrate Integrate selected signals (Analyte: I_x, IS: I_std) processing->integrate purity_calc Calculate Purity using the qNMR Equation integrate->purity_calc

Caption: Experimental workflow for qNMR purity determination.

Step-by-Step Experimental Protocol

This protocol is designed to achieve high accuracy and precision, with a relative standard deviation typically below 1%.[1]

A. Sample Preparation

  • Using a calibrated analytical microbalance (readability ±0.01 mg), accurately weigh approximately 20 mg of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone into a clean, dry vial. Record the mass (mₓ).

  • Into the same vial, add approximately 10 mg of the Maleic Anhydride certified internal standard. Accurately record the mass (mₛₜᏧ).

  • Add approximately 0.7 mL of DMSO-d₆ to the vial and vortex until both components are fully dissolved.

  • Transfer the solution to a high-quality 5 mm NMR tube.

B. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Key Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker: zg30 or zg, JEOL: s1pul).[11]

    • Pulse Angle (p1): 90°. This maximizes the signal-to-noise ratio per scan. A calibrated 90° pulse is critical.

    • Relaxation Delay (d1): ≥ 60 seconds. This is the most critical parameter for quantification. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons being integrated to ensure complete relaxation and avoid signal saturation, which would lead to inaccurate integrals.[2][9]

    • Acquisition Time (aq): ≥ 3 seconds. This ensures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[3]

    • Number of Scans (ns): ≥ 64. This is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest, which is required for precision better than 1%.[2]

    • Temperature: Regulated at 25 °C.

C. Data Processing

  • Apply a Fourier Transform to the FID with minimal line broadening (e.g., 0.1-0.3 Hz).

  • Crucially, perform manual phase and baseline corrections. Automated routines can introduce significant errors. The baseline must be perfectly flat across the integrated regions.[2]

  • Integrate the selected signals: the analyte singlet at ~8.4 ppm (Iₓ) and the internal standard singlet at ~7.3 ppm (IₛₜᏧ).

Purity Calculation and Data Presentation

The purity of the analyte (Pₓ) is calculated as a weight percentage (w/w %) using the following equation[12]:

Purityₓ (%) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (MWₓ / MWₛₜᏧ) * (mₛₜᏧ / mₓ) * PₛₜᏧ

Where:

Parameter Description Value for this Experiment
Iₓ Integral of the analyte's quantification signal Measured
IₛₜᏧ Integral of the internal standard's quantification signal Measured
Nₓ Number of protons for the analyte's signal 1
NₛₜᏧ Number of protons for the internal standard's signal 2
MWₓ Molecular Weight of the Analyte (C₆H₇BrN₂O) 203.04 g/mol
MWₛₜᏧ Molecular Weight of the Internal Standard (C₄H₂O₃) 98.06 g/mol
mₓ Mass of the Analyte Measured
mₛₜᏧ Mass of the Internal Standard Measured

| PₛₜᏧ | Purity of the Internal Standard (from CRM certificate) | e.g., 99.9% |

Table 1: Example Experimental Data and Purity Calculation

ParameterValue
Mass of Analyte (mₓ)20.15 mg
Mass of IS (mₛₜᏧ)10.08 mg
Purity of IS (PₛₜᏧ)99.9 %
Integral of Analyte (Iₓ)1.00
Integral of IS (IₛₜᏧ)1.03
Calculated Purity (Pₓ) 98.7 %

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Each technique offers unique advantages and limitations.

FeatureQuantitative NMR (qNMR) HPLC-UV Gas Chromatography (GC-FID) Differential Scanning Calorimetry (DSC)
Principle Signal intensity is proportional to the number of nuclei.Differential partitioning between mobile and stationary phases.Partitioning of volatile compounds between gas and stationary phases.Measures heat flow during melting based on the van't Hoff equation.[13]
Reference Standard Requires a certified internal standard of a different structure.Requires a certified standard of the same structure for accurate assay.Requires a certified standard of the same structure.No reference standard needed (absolute method).
Selectivity High; based on unique chemical shifts. Can resolve structural isomers.High; based on retention time. Can resolve compounds with different polarity.High; based on boiling point and polarity.Low; measures total eutectic impurities. Cannot distinguish between different impurities.
Applicability Broadly applicable to soluble compounds.Broadly applicable to soluble, non-volatile compounds with a UV chromophore.Only for volatile and thermally stable compounds.Only for crystalline, thermally stable compounds with >98% purity.[13]
Information Provides quantitative, structural, and qualitative impurity data.Provides quantitative and qualitative data based on retention time.Provides quantitative and qualitative data for volatile impurities.Provides purity data and thermal properties (melting point).
Key Limitation Lower sensitivity compared to chromatography for trace impurities.Impurities without a chromophore are not detected by UV.Not suitable for non-volatile or thermally labile compounds.Impurities forming solid solutions are not detected.
Logical Comparison of Analytical Techniques

The choice of analytical method depends on the specific question being asked. The following diagram outlines the decision-making process for selecting an appropriate purity assessment technique.

G node_result node_result start Need to assess purity of a pharmaceutical intermediate is_volatile Is the analyte or are impurities volatile? start->is_volatile is_crystalline Is the analyte highly crystalline (>98%) and thermally stable? is_volatile->is_crystalline No node_result_gc Use Gas Chromatography (GC) for residual solvents and volatile impurities is_volatile->node_result_gc Yes need_structure Need absolute purity and simultaneous structural info without an identical standard? is_crystalline->need_structure No node_result_dsc Use Differential Scanning Calorimetry (DSC) for absolute purity of the main component is_crystalline->node_result_dsc Yes need_trace Need to quantify known trace impurities with high sensitivity? need_structure->need_trace No node_result_qnmr Use Quantitative NMR (qNMR) as a primary method need_structure->node_result_qnmr Yes node_result_hplc Use High-Performance Liquid Chromatography (HPLC) with a reference standard need_trace->node_result_hplc Yes node_result_qnmr_2 Use Quantitative NMR (qNMR) as a primary method need_trace->node_result_qnmr_2 No, need general purity assessment

Caption: Decision tree for selecting a purity assessment method.

Conclusion

For the purity assessment of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, quantitative NMR emerges as a superior primary analytical method. It provides a direct, accurate, and robust means of determining absolute purity without the dependency on a chemically identical reference standard. Its ability to deliver simultaneous structural confirmation and quantification in a single, rapid experiment makes it an exceptionally efficient tool in the fast-paced environment of drug development.

While chromatography remains the gold standard for detecting and quantifying trace impurities, qNMR provides an orthogonal and metrologically traceable value for the main component that is invaluable for material certification, stability testing, and quality control. By integrating qNMR into the analytical workflow, researchers and drug development professionals can enhance confidence in their chemical intermediates, ensuring a foundation of quality for the medicines of tomorrow.

References

  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. PubMed.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
  • Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024-02-09).
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. (2024-01-20).
  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. (2023-09-13).
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. (2021-01-18).
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Quantitative NMR Spectroscopy. University of California, Irvine.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. (2025-12-29).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. (2014-06-20).
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Pure Chemical Corporation.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich. (2017-02-08).
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PubMed Central.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. (2022-09-22).
  • Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. Springer.
  • What is qNMR and why is it important?. Mestrelab Resources.
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. (2016-06-30).
  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. American Elements.
  • Let's try doing quantitative NMR. JEOL Ltd..
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  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. (2023-01-12).
  • QNMR – a modern alternative to HPLC. Almac Group.
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Comparative

A Researcher's Guide to the Reactivity of 2-bromo-1-(pyrazol-4-yl)ethanone Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, pyrazole-containing compounds are recognized as privileged scaffolds due to their prevalence in a wide array of therapeutic agents. Their synthetic versatility allows for t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, pyrazole-containing compounds are recognized as privileged scaffolds due to their prevalence in a wide array of therapeutic agents. Their synthetic versatility allows for the generation of diverse molecular libraries crucial for drug discovery programs. Among the many valuable pyrazole-based building blocks, 2-bromo-1-(pyrazol-4-yl)ethanone and its derivatives are particularly noteworthy. The presence of a reactive α-bromoketone moiety attached to a tunable pyrazole core makes these compounds potent electrophiles and versatile precursors for a variety of heterocyclic structures.

This guide provides an in-depth comparison of the reactivity of substituted 2-bromo-1-(pyrazol-4-yl)ethanone derivatives. We will delve into the electronic factors governing their reactivity, offer a standardized protocol for comparative analysis, and present expected reactivity trends based on fundamental chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful intermediates in their synthetic endeavors.

The Decisive Role of Substituents: An Electronic Perspective

The reactivity of the α-bromoacetyl group in 2-bromo-1-(pyrazol-4-yl)ethanone derivatives is intrinsically linked to the electronic nature of the substituents on the pyrazole ring. The reaction at the α-carbon, typically a nucleophilic substitution (SN2) or a condensation reaction (e.g., Hantzsch thiazole synthesis), is highly sensitive to the electrophilicity of this carbon. The substituents on the pyrazole ring modulate this electrophilicity through inductive and resonance effects.

Electron-withdrawing groups (EWGs) on the pyrazole ring increase the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. This enhancement of electrophilicity leads to a faster rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the α-carbon, resulting in a slower reaction rate.

A study on the reactivity of N-acyl pyrazoles as inhibitors of serine hydrolases provides a strong parallel. It was observed that pyrazoles with electron-withdrawing substituents at the C4 position were more reactive and thus more potent inhibitors[1]. This principle can be directly applied to the 2-bromo-1-(pyrazol-4-yl)ethanone system, where the pyrazole acts as a large "substituent" on the bromoacetyl moiety.

Below is a diagram illustrating the electronic influence of substituents on the reactivity of the α-carbon.

G cluster_0 Reactivity Modulation EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -Cl) Pyrazole Pyrazole Ring EWG->Pyrazole Attached to Electrophilicity Increased α-Carbon Electrophilicity EWG->Electrophilicity EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3, -NH2) EDG->Pyrazole Attached to DecreasedElectrophilicity Decreased α-Carbon Electrophilicity EDG->DecreasedElectrophilicity Pyrazole->Electrophilicity Influences Pyrazole->DecreasedElectrophilicity Influences Reactivity Reactivity with Nucleophiles Electrophilicity->Reactivity Increases DecreasedElectrophilicity->Reactivity Decreases

Caption: Electronic effects of substituents on the pyrazole ring on the reactivity of the α-carbon.

Comparative Reactivity: A Qualitative Assessment

DerivativeSubstituent on Pyrazole RingElectronic EffectExpected Reactivity
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone-CH₃ (at N1)Electron-donatingModerate
2-Bromo-1-(1H-pyrazol-4-yl)ethanone-HNeutral (Reference)Baseline
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone-Cl (at C4)Electron-withdrawingHigh
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethanone-Phenyl (at N1)Weakly withdrawingModerate to High
2-Bromo-1-(1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone (hypothetical)-NO₂ on Phenyl (at N1)Strongly withdrawingVery High
2-Bromo-1-(1-(4-methoxyphenyl)-1H-pyrazol-4-yl)ethanone (hypothetical)-OCH₃ on Phenyl (at N1)Donating (resonance)Low to Moderate

Standardized Protocol for Comparative Reactivity Analysis

To enable researchers to quantitatively assess the reactivity of different 2-bromo-1-(pyrazol-4-yl)ethanone derivatives, we propose the following standardized experimental protocol. This protocol is designed for a model reaction with a common nucleophile, thiourea, to form a 2-aminothiazole ring, a common transformation for these substrates.

Experimental Workflow

G start Start prep Prepare Stock Solutions - Pyrazole Derivative (0.1 M in Ethanol) - Thiourea (0.1 M in Ethanol) start->prep reaction Reaction Setup - Equimolar amounts of reactants - Constant temperature (e.g., 50 °C) prep->reaction monitoring Reaction Monitoring - TLC or LC-MS at set time intervals (e.g., 15, 30, 60, 120 min) reaction->monitoring quench Quench Reaction - Add cold water monitoring->quench workup Work-up - Extract with ethyl acetate - Dry organic layer quench->workup analysis Analysis - ¹H NMR or GC-MS to determine  conversion/yield workup->analysis end End analysis->end

Caption: Workflow for comparative reactivity study.

Step-by-Step Methodology
  • Preparation of Reactants:

    • Prepare a 0.1 M stock solution of each 2-bromo-1-(pyrazol-4-yl)ethanone derivative to be tested in absolute ethanol.

    • Prepare a 0.1 M stock solution of thiourea in absolute ethanol.

  • Reaction Setup:

    • In a series of identical reaction vials equipped with stir bars, add 1.0 mL (0.1 mmol) of a pyrazole derivative stock solution.

    • Place the vials in a pre-heated reaction block or oil bath set to a constant temperature (e.g., 50 °C).

    • To initiate the reaction, add 1.0 mL (0.1 mmol) of the thiourea stock solution to each vial simultaneously (if possible) and start a timer.

  • Monitoring and Quenching:

    • At predetermined time points (e.g., 15, 30, 60, and 120 minutes), remove a vial from the heat source and immediately quench the reaction by adding 5 mL of ice-cold water.

  • Work-up:

    • Extract the aqueous mixture with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine (1 x 5 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Analysis:

    • Dissolve the residue in a known amount of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Acquire a ¹H NMR spectrum and determine the ratio of product to starting material by integrating characteristic peaks. Alternatively, analyze the crude product by GC-MS to determine the relative peak areas.

    • Plot the percentage conversion against time for each derivative to visualize the reactivity differences.

This self-validating system, by keeping all other parameters constant, ensures that any observed differences in reaction rate are directly attributable to the structure of the 2-bromo-1-(pyrazol-4-yl)ethanone derivative.

Conclusion

The reactivity of 2-bromo-1-(pyrazol-4-yl)ethanone derivatives is a critical parameter for their effective use in the synthesis of novel compounds for drug discovery. By understanding the electronic influence of substituents on the pyrazole ring, researchers can make informed decisions about which derivatives are best suited for their specific synthetic needs. The provided qualitative comparison and standardized experimental protocol offer a robust framework for both predicting and quantifying the reactivity of these valuable synthetic intermediates. This approach fosters a deeper understanding of the underlying chemical principles and facilitates the rational design of efficient synthetic routes.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. ResearchGate. [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]

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Validation

In-Silico Modeling of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Interactions with Fibroblast Growth Factor Receptor 1 (FGFR1): A Comparative Guide

This guide provides a comprehensive, in-silico examination of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key chemical intermediate in the synthesis of the potent pan-FGFR inhibitor, erdafitinib.[1] While direct expe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-silico examination of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key chemical intermediate in the synthesis of the potent pan-FGFR inhibitor, erdafitinib.[1] While direct experimental data on the biological interactions of this specific bromo-pyrazole intermediate is not extensively published, its structural role as a precursor to a known kinase inhibitor strongly implies a potential interaction with the Fibroblast Growth Factor Receptor (FGFR) family.[2]

Herein, we present a hypothetical, yet robust, in-silico workflow to model the interaction of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone with the ATP-binding site of FGFR1. This guide is designed for researchers, scientists, and drug development professionals to illustrate the power of computational techniques in elucidating the potential bioactivity of synthetic intermediates.

We will objectively compare the predicted binding of our target molecule against three established kinase inhibitors with known activity against FGFRs: the multi-targeted inhibitors Ponatinib and Pazopanib , and the selective pan-FGFR inhibitor Infigratinib . This comparative approach will provide a framework for evaluating the potential of novel pyrazole-based scaffolds in kinase inhibitor design.

The Rationale for Targeting FGFR1

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and angiogenesis.[3] Dysregulation of this pathway through mutations, amplifications, or fusions is a known driver in various cancers.[3] Erdafitinib, the final product derived from our target intermediate, is a potent inhibitor of FGFRs 1, 2, 3, and 4.[4] Therefore, a logical starting point for our in-silico investigation is the kinase domain of an FGFR protein. For this guide, we have selected the high-resolution (1.63 Å) crystal structure of the FGFR1 kinase domain in complex with JNJ-42756493 (the internal designation for erdafitinib), available from the Protein Data Bank (PDB ID: 5EW8). This structure provides a highly relevant and validated representation of the target binding site.

Comparative Ligand Overview

To contextualize the predicted binding of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, we have selected three comparator molecules with varying potencies and specificities against FGFR1.

CompoundTypeTarget(s)FGFR1 IC50 (nM)
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Synthetic IntermediatePredicted: FGFRsUnknown
Ponatinib Multi-targeted Kinase InhibitorABL, VEGFR, FGFR, etc.2.2[5]
Infigratinib (BGJ398) Selective pan-FGFR InhibitorFGFR1/2/30.9[6][7]
Pazopanib Multi-targeted Kinase InhibitorVEGFRs, PDGFR, FGFR, c-Kit74[8]

In-Silico Modeling Workflow: A Step-by-Step Guide

Our in-silico analysis will follow a multi-step workflow, beginning with molecular docking to predict binding affinity and pose, followed by pharmacophore modeling to identify key interaction features, and culminating in molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output Receptor_Prep Receptor Preparation (PDB: 5EW8) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Target & Comparators) Ligand_Prep->Docking Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Binding_Energy Binding Energy & Pose Docking->Binding_Energy Interaction_Features Key Interaction Features Pharmacophore->Interaction_Features MD_Sim Molecular Dynamics (GROMACS) Complex_Stability Complex Stability (RMSD) MD_Sim->Complex_Stability Binding_Energy->MD_Sim Comparative_Analysis Comparative Analysis Binding_Energy->Comparative_Analysis Interaction_Features->Comparative_Analysis Complex_Stability->Comparative_Analysis

In-silico modeling workflow for comparative analysis.

Experimental Protocol 1: Molecular Docking with AutoDock Vina

Objective: To predict the binding affinity and binding mode of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone and comparator compounds within the ATP-binding site of FGFR1.

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] The scoring function of the docking program provides an estimate of the binding affinity, which can be used to rank different compounds. We utilize AutoDock Vina for its efficiency and accuracy in virtual screening.[9]

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of FGFR1 (PDB ID: 5EW8) from the RCSB PDB database.

    • Using AutoDock Tools (ADT), remove water molecules and the co-crystallized ligand (JNJ-42756493).

    • Add polar hydrogens and compute Gasteiger charges for the protein.

    • Save the prepared receptor in the .pdbqt format.

  • Ligand Preparation:

    • Obtain the SMILES strings for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, Ponatinib, Infigratinib, and Pazopanib from PubChem or a chemical database.[10][11][12][13]

    • Use a tool like Open Babel to convert the SMILES strings to 3D structures in .pdb format.

    • In ADT, assign polar hydrogens, compute Gasteiger charges, and define rotatable bonds for each ligand.

    • Save the prepared ligands in the .pdbqt format.

  • Grid Box Definition:

    • In ADT, define the grid box to encompass the entire ATP-binding site. The coordinates of the co-crystallized ligand in 5EW8 can be used to center the grid box. A size of 25 x 25 x 25 Å is typically sufficient.

  • Running AutoDock Vina:

    • Create a configuration file specifying the receptor, ligand, and grid box parameters.

    • Execute the Vina docking command from the terminal.

    • The output will be a .pdbqt file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Analysis:

    • Visualize the docking results using a molecular visualization tool like PyMOL or Chimera.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the key residues in the FGFR1 active site.

Experimental Protocol 2: Structure-Based Pharmacophore Modeling

Objective: To identify the essential chemical features required for binding to the FGFR1 active site based on the docked poses of the most potent comparator, Infigratinib.

Rationale: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[8] By generating a pharmacophore model from a potent inhibitor's binding mode, we can create a 3D query to screen for other molecules with similar interaction potential.

Methodology:

  • Model Generation:

    • Use the lowest energy docked pose of Infigratinib within the FGFR1 active site from the previous step.

    • Employ pharmacophore modeling software (e.g., LigandScout, MOE, or Pharmit) to automatically identify key interaction features. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic (AR) rings

  • Pharmacophore Refinement:

    • Manually inspect and refine the generated pharmacophore based on a visual analysis of the key interactions between Infigratinib and FGFR1. For instance, ensure that features align with critical residues in the hinge region of the kinase.

  • Hypothesis Validation:

    • Map the docked poses of the other ligands (Ponatinib, Pazopanib, and our target bromo-pyrazole) onto the generated pharmacophore model.

    • Assess how well each molecule satisfies the pharmacophoric features. A higher fit score suggests a greater likelihood of binding in a similar manner to the potent inhibitor.

G cluster_pharmacophore Pharmacophore Features HBA H-Bond Acceptor HBD H-Bond Donor HY Hydrophobic AR Aromatic Ring FGFR1_Pocket FGFR1 Binding Pocket FGFR1_Pocket->HBA interacts with FGFR1_Pocket->HBD interacts with FGFR1_Pocket->HY interacts with FGFR1_Pocket->AR interacts with

Key features of a pharmacophore model.

Experimental Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the docked complex of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone with FGFR1 over time.

Rationale: While molecular docking provides a static snapshot of the binding interaction, MD simulations offer insights into the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[14] This allows for an assessment of the stability of the predicted binding pose and interactions.

Methodology:

  • System Preparation:

    • Use the lowest energy docked pose of the 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone-FGFR1 complex.

    • Generate a topology and parameter files for the ligand using a tool like the CGenFF server.

    • Use GROMACS to solvate the complex in a water box with appropriate ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD Run:

    • Run a production MD simulation for a suitable duration (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation to assess conformational stability.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Predicted Outcomes and Comparative Analysis

Based on the described in-silico workflow, we can anticipate the following outcomes, which will be compiled for a comprehensive comparative analysis.

Table 2: Predicted Molecular Docking and MD Simulation Results

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Average RMSD of Ligand (Å) during MD
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone To be determinedTo be determinedTo be determined
Ponatinib To be determinedHinge region, DFG motifTo be determined
Infigratinib To be determinedHinge region, DFG motifTo be determined
Pazopanib To be determinedHinge region, DFG motifTo be determined

The binding affinity of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is expected to be modest compared to the optimized inhibitors, given its smaller size and lack of extensive functional groups designed for optimal interaction. However, its pyrazole core is a known scaffold in many kinase inhibitors and is anticipated to form key hydrogen bonds with the hinge region of FGFR1.[15]

The comparator compounds, particularly Infigratinib and Ponatinib, are expected to show strong binding affinities and stable interactions throughout the MD simulations, consistent with their low nanomolar IC50 values.[5][6] Pazopanib, with its higher IC50, may exhibit a slightly lower binding affinity in the docking study.[8]

The pharmacophore analysis based on Infigratinib will likely highlight the importance of a hydrogen bond acceptor interacting with the hinge region, a hydrophobic group occupying a specific pocket, and potentially an aromatic feature for pi-stacking interactions. The degree to which our target bromo-pyrazole and the other comparators match this pharmacophore will provide a qualitative measure of their potential as FGFR1 inhibitors.

Conclusion

This guide outlines a comprehensive in-silico strategy to model the interactions of a synthetic intermediate, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, with its putative biological target, FGFR1. By employing a combination of molecular docking, pharmacophore modeling, and molecular dynamics simulations, we can generate predictive data on its binding affinity, interaction patterns, and complex stability.

The comparison with established FGFR inhibitors—Ponatinib, Infigratinib, and Pazopanib—provides a critical benchmark for interpreting these predictions. While in-silico models are predictive and require experimental validation, this workflow demonstrates a powerful, resource-efficient approach to prioritize and guide the early stages of drug discovery. It allows researchers to hypothesize the biological relevance of chemical intermediates and understand the structural basis for the activity of the final drug product.

References

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  • APExBIO. (n.d.). Pazopanib Hydrochloride - Multi-Targeted Kinase Inhibitor.
  • Selleck Chemicals. (n.d.). FGFR1 Selective Inhibitors.
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  • Mohammadi, M., et al. (1998). Crystal structure of the tyrosine kinase domain of fibroblast growth factor receptor 1 in complex with SU4984 inhibitor. RCSB PDB. [Link]

  • Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a Multitargeted Pan-FGFR Inhibitor with Activity in Multiple FGFR-Amplified or Mutated Cancer Models. Molecular Cancer Therapeutics.
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Comparative

A Senior Application Scientist's Guide to Catalysts for Pyrazole Synthesis: A Comparative Study

Introduction: The Enduring Significance of the Pyrazole Nucleus The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its derivatives are prolific scaffolds in a vast array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, and exhibit a wide spectrum of biological activities.[1] The development of efficient, selective, and sustainable methods for pyrazole synthesis is therefore a critical endeavor for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various catalytic systems for pyrazole synthesis, offering insights into their performance, mechanistic underpinnings, and practical applications. We will delve into metal-based catalysts, organocatalysts, and the rapidly evolving field of nanocatalysts, supported by experimental data to inform your selection of the most suitable catalytic system for your research needs.

Catalytic Strategies for Pyrazole Synthesis: A Comparative Overview

The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental and widely used method for constructing the pyrazole core.[2][3] The choice of catalyst in this and related synthetic strategies is paramount, influencing reaction rates, yields, regioselectivity, and overall process sustainability. This guide will focus on a comparative analysis of three major classes of catalysts.

Metal-Based Catalysts: Efficiency and Versatility

Transition metal catalysts, particularly those based on copper, nickel, and ruthenium, have been extensively explored for pyrazole synthesis.[4][5][6] These catalysts often exhibit high efficiency and can operate under mild reaction conditions.

Copper catalysts, for instance, are well-regarded for their ability to promote the condensation of 1,3-dicarbonyls with hydrazines, often under acid-free conditions and at room temperature.[4] The mechanism of copper-catalyzed pyrazole synthesis is believed to involve the coordination of the dicarbonyl compound to the copper center, enhancing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. Subsequent intramolecular condensation and dehydration lead to the aromatic pyrazole ring.

Nickel-based heterogeneous catalysts have also emerged as a robust and environmentally friendly option, enabling one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazines at room temperature.[6] A key advantage of these heterogeneous catalysts is their ease of separation and potential for recyclability.

Ruthenium catalysts have shown promise in the dehydrogenative coupling of 1,3-diols with hydrazines, offering an alternative route to pyrazoles.[4]

Table 1: Comparative Performance of Selected Metal-Based Catalysts for Pyrazole Synthesis

CatalystSubstratesConditionsCatalyst LoadingReaction TimeYield (%)ReusabilityReference
Cu(OTf)₂ Alkenyl hydrazonesToluene, 80 °C, air10 mol%2 hup to 46%Not Reported[5]
Ni-based heterogeneous catalyst Acetophenone, Benzaldehyde, HydrazineEthanol, RT10 mol%3 hGood to ExcellentUp to 7 cycles[6]
Ru₃(CO)₁₂/NHC-diphosphine 1,3-diols, ArylhydrazinesToluene, 120 °CLow loadingsNot SpecifiedGoodNot Reported[4]
Silver-catalyzed Trifluoromethylated ynones, HydrazinesNot SpecifiedNot SpecifiedNot SpecifiedModerate to ExcellentNot Reported[7]

Experimental Protocol: Copper-Catalyzed Synthesis of Pyrene-Pyrazole Pharmacophores

This protocol is adapted from a procedure for the synthesis of methyl 1-phenyl-5-(pyren-1-yl)-1H-pyrazole-3-carboxylate.[5]

  • To a solution of the starting alkenyl hydrazone (1 mmol) in toluene (3 mL), add copper(II) triflate (Cu(OTf)₂) (10 mol%).

  • Stir the reaction mixture at 80 °C under an air atmosphere for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Pass the resulting solution through a short pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the desired pyrazole derivative.

Organocatalysts: A Green and Metal-Free Approach

Organocatalysis has gained significant traction as a sustainable alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive metals.[8][9] For pyrazole synthesis, solid acid resins like Amberlyst-70 and secondary amines have proven to be effective.

Amberlyst-70, a polystyrene sulfonic acid resin, efficiently catalyzes the condensation of 1,3-diketones with hydrazines in an aqueous medium at room temperature.[8] The acidic sites on the resin protonate a carbonyl oxygen of the 1,3-dicarbonyl, activating it for nucleophilic attack by the hydrazine. A key advantage of this heterogeneous organocatalyst is its simple recovery by filtration and its potential for reuse.[8]

Secondary amines can act as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, yielding highly substituted pyrazoles with excellent regioselectivity.[9]

Table 2: Performance of Representative Organocatalysts in Pyrazole Synthesis

CatalystSubstratesConditionsCatalyst LoadingReaction TimeYield (%)ReusabilityReference
Amberlyst-70 1,3-Dicarbonyl, Hydrazine/HydrazideWater, 30 °C0.050 g per mmol5-30 minup to 94%Up to 5 cycles[8]
Secondary Amines Carbonyl compounds, DiazoacetatesRoom TemperatureNot SpecifiedNot SpecifiedHighNot Reported[9]

Experimental Protocol: Amberlyst-70 Catalyzed Aqueous Synthesis of Pyrazoles

This protocol is based on the procedure described for the synthesis of pyrazoles using Amberlyst-70.[8]

  • In a round-bottom flask, suspend the 1,3-dicarbonyl compound (1 mmol), hydrazine or hydrazide (1.1 mmol), and Amberlyst-70 (0.050 g) in water (15 mL).

  • Stir the reaction mixture at 30 °C for 5-30 minutes.

  • Monitor the completion of the reaction using TLC.

  • Upon completion, separate the catalyst by simple filtration.

  • The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated to yield the pyrazole product. For solid products, filtration of the reaction mixture may be sufficient for isolation.

  • The recovered Amberlyst-70 can be washed with ether, dried at 60 °C for 4 hours, and reused for subsequent reactions.[8]

Nanocatalysts: The Frontier of Catalytic Efficiency

Nanocatalysts represent a significant advancement in catalysis, offering high surface-area-to-volume ratios, which often translates to enhanced catalytic activity and reduced catalyst loading.[10][11][12][13][14] In pyrazole synthesis, various nanocatalysts, including nano-ZnO and bimetallic nanocomposites, have demonstrated remarkable performance.

Nano-zinc oxide (nano-ZnO) has been employed as an efficient, heterogeneous, and reusable catalyst for the one-pot, four-component synthesis of pyranopyrazoles in aqueous media.[10] The large surface area of the nanoparticles is believed to contribute to the high yields and short reaction times observed.[10]

More complex core-shell nanocatalysts, such as lanthanum-doped and silver-coated ZnO (Ag/La-ZnO), have been developed for the solvent-free synthesis of pyrazole derivatives under grinding conditions at room temperature.[11][13] This approach aligns with the principles of green chemistry by minimizing solvent waste.

Recyclable tin(II) oxide-cerium(IV) oxide (SnO-CeO₂) nanocomposites have also been shown to be highly effective heterogeneous catalysts for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water, with the catalyst maintaining its activity over multiple cycles.[14]

Table 3: Comparative Performance of Selected Nanocatalysts for Pyrazole Synthesis

CatalystSubstratesConditionsCatalyst LoadingReaction TimeYield (%)ReusabilityReference
Nano-ZnO Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrateWater5 mol%60-90 min82-94%Recyclable[10]
Ag/La-ZnO core-shell Aryl aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrileSolvent-free, grinding, RTNot Specified10-25 minHighRecyclable[11][13]
SnO–CeO₂ nanocomposite Malononitrile, phenylhydrazine, substituted aromatic aldehydesWaterNot SpecifiedShorter than conventional81-96%Up to 5 cycles[14]

Experimental Protocol: Ag/La-ZnO Nanoparticle Catalyzed Solvent-Free Synthesis of Pyrazoles

This protocol is a general representation based on the solvent-free grinding method.[13]

  • In a mortar, combine the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and the Ag/La-ZnO nanoparticle catalyst.

  • Grind the mixture using a pestle for 10-25 minutes at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, the solid mixture can be worked up by adding a suitable solvent to dissolve the product, followed by filtration to recover the nanocatalyst.

  • The filtrate is then concentrated, and the crude product can be purified by recrystallization from a suitable solvent like ethanol.[13]

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new catalysts. Below are simplified representations of the proposed mechanisms for the Knorr pyrazole synthesis and a copper-catalyzed pathway.

Knorr Pyrazole Synthesis: An Acid-Catalyzed Cascade

The Knorr synthesis proceeds via a series of acid-catalyzed condensation and cyclization steps.[2][3] The catalyst, typically a Brønsted or Lewis acid, activates a carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by hydrazine.

Knorr_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Dicarbonyl 1,3-Dicarbonyl Activation Carbonyl Activation Dicarbonyl->Activation Protonation Hydrazine Hydrazine Attack1 Nucleophilic Attack Hydrazine->Attack1 Catalyst_in Acid Catalyst (H+) Catalyst_in->Activation Activation->Attack1 Intermediate1 Hemiaminal Intermediate Attack1->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Enamine_Imine Enamine/Imine Intermediate Dehydration1->Enamine_Imine - H₂O Cyclization Intramolecular Cyclization Enamine_Imine->Cyclization Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Dehydration2 Dehydration & Aromatization Intermediate2->Dehydration2 Catalyst_out Catalyst Regeneration (H+) Dehydration2->Catalyst_out Pyrazole Pyrazole Dehydration2->Pyrazole - H₂O

Caption: Proposed mechanism for the acid-catalyzed Knorr pyrazole synthesis.

Copper-Catalyzed Pyrazole Synthesis: A Metal-Mediated Pathway

In copper-catalyzed syntheses, the metal center plays a crucial role in activating the substrates and facilitating bond formation. The exact mechanism can vary depending on the specific copper catalyst and substrates.

Copper_Mechanism cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_product Product Substrate1 1,3-Dicarbonyl/ Alkenyl Hydrazone Coordination Coordination to Cu Substrate1->Coordination Substrate2 Hydrazine Nucleophilic_Attack Nucleophilic Attack Substrate2->Nucleophilic_Attack Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Coordination Activation Substrate Activation Coordination->Activation Activation->Nucleophilic_Attack Intermediate_Complex Cu-Intermediate Complex Nucleophilic_Attack->Intermediate_Complex Cyclization_Oxidation Cyclization/ Oxidative Coupling Intermediate_Complex->Cyclization_Oxidation Product_Release Product Release Cyclization_Oxidation->Product_Release Product_Release->Cu_Catalyst Catalyst Regeneration Pyrazole_Product Pyrazole Product_Release->Pyrazole_Product

Caption: A generalized mechanism for copper-catalyzed pyrazole synthesis.

Conclusion: Selecting the Optimal Catalyst for Your Application

The choice of catalyst for pyrazole synthesis is a critical decision that depends on several factors, including the desired substrate scope, reaction conditions, cost, and environmental impact.

  • Metal-based catalysts offer high efficiency and versatility, with a broad range of applications. However, concerns about metal toxicity and the need for catalyst removal can be drawbacks.

  • Organocatalysts provide a greener, metal-free alternative, often with simple reaction setups and easy catalyst recovery. Their activity may be lower than their metal-based counterparts in some cases.

  • Nanocatalysts represent the cutting edge of catalytic technology, frequently demonstrating superior activity, selectivity, and recyclability. The synthesis and characterization of these catalysts can be more complex.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate catalytic system to advance their pyrazole synthesis endeavors, ultimately accelerating the discovery and development of novel molecules with significant scientific and therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 83, 51.
  • Chandak, H. S., Lad, N. P., & Dange, D. S. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Green Chemistry Letters and Reviews, 5(2), 135-138.
  • Comas-Barceló, J., Blanco-Ania, D., van den Broek, S. A. M. W., Nieuwland, P. J., Harrity, J. P. A., & Rutjes, F. P. J. T. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology, 6(10), 3266-3271.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from a similar URL discussing the synthesis.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazoles catalyzed by Sc(OTf)3 under solvent-free conditions.
  • RSC Publishing. (n.d.). [Ce(l-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry.
  • Wang, L., Huang, J., Gong, X., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry–A European Journal, 19(23), 7555-7560.
  • Tekale, S. U., Kauthale, S. S., Jadhav, K. M., & Pawar, R. P. (2014). Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. Journal of Chemistry, 2014, 1-7.
  • Labhade, H. S., et al. (2025). Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Advances.
  • ResearchGate. (n.d.). Recyclability potential of the catalyst in the synthesis of benzo[b]pyrans.
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  • Labhade, H. S., et al. (2025). Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Advances.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardsh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a valuable synthetic intermediate, but its classification as an α-bromo ketone places it in a category of compounds known for their reactivity and potential hazards. Improper handling and disposal can lead to safety incidents, chemical degradation, and regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Moving beyond a simple checklist, we will delve into the chemical principles that dictate these procedures, ensuring a deep understanding that fosters a culture of safety and scientific integrity in your laboratory.

Hazard Profile and Chemical Characteristics

Understanding the inherent risks of a compound is the foundation of its safe management. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is not an inert substance; it is a reactive molecule whose properties demand respect and careful handling.

The primary hazards are rooted in its structure as an α-bromo ketone . This class of compounds is known for being potent lachrymators (eye irritants that cause tearing) and skin irritants.[1] The carbon-bromine bond at the alpha position is susceptible to nucleophilic attack and elimination reactions, which drives both its synthetic utility and its hazardous nature.

Key Decomposition Pathways:

  • Dehydrobromination: In the presence of bases or even trace moisture over time, the compound can undergo an elimination reaction to form an α,β-unsaturated ketone and release hydrogen bromide (HBr) gas.[1] HBr is a corrosive acid with a sharp, acrid odor.

  • Hydrolysis: Reaction with water can substitute the bromine atom to form an α-hydroxy ketone, also releasing HBr.[1]

These decomposition pathways underscore the importance of storing the material in a cool, dry environment and ensuring its waste container is properly sealed and vented if necessary, as per institutional guidelines.

Summary of Chemical Hazards:

Hazard Category Description Supporting Sources
GHS Classification Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2][3]
Chemical Class α-Bromo Ketone [1][4][5][6]
Primary Risks Lachrymator and skin irritant. Reactive electrophile. [1]
Incompatibilities Strong oxidizing agents, strong bases, amines. [2][7][8]

| Hazardous Decomposition | Upon combustion or degradation, may release Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr). |[2][9] |

Immediate Safety & Spill Management

Before handling the compound for any purpose, including disposal, the appropriate engineering controls and Personal Protective Equipment (PPE) must be in place.

Required PPE and Handling:

  • Engineering Controls: Always handle 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, both in its pure form and as waste, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Eye Protection: Wear chemical safety goggles and a face shield for comprehensive protection.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection: Wear a lab coat. Ensure it is fully buttoned.

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: If the spill is large or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Secure the Area: Prevent access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described above.

  • Contain and Absorb: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust. For a solution, absorb with a chemical sorbent pad.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[7][9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Waste Segregation and Containment: A Foundational Step

Proper disposal begins the moment you identify a material as waste. The cardinal rule is segregation . Mixing incompatible waste streams is a significant safety hazard and a violation of environmental regulations.[10]

As a brominated organic compound, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone waste must never be mixed with non-halogenated organic waste.[11] The reason for this is logistical and environmental: halogenated waste requires specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HBr), a process that is different and more costly than the disposal of non-halogenated solvents.[12]

Operational Plan for Waste Containment:

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[13] This is a designated area, at or near the point of waste generation (e.g., a specific section of a fume hood), for collecting waste.[14] The SAA must be inspected weekly.[13]

  • Select the Correct Waste Container:

    • Compatibility: Use a container made of a material chemically compatible with the waste. For halogenated organics, glass or high-density polyethylene (HDPE) containers are typically appropriate.[15] The container must not react with or be degraded by the waste.[13]

    • Condition: The container must be in good condition, free from cracks or leaks, with a secure, screw-top lid.[13][15]

    • Labeling: The container must be pre-labeled or clearly marked as "Halogenated Organic Waste."

  • Maintain Secondary Containment: The primary waste container should be kept in a secondary container (such as a chemical-resistant tray or bin) to contain any potential leaks.[10]

Step-by-Step Disposal Protocol

This protocol outlines the direct actions for transferring the waste from its source to the SAA container.

  • Waste Identification: As soon as 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone or any material contaminated with it (e.g., reaction mixtures, contaminated silica gel, solvents) is no longer needed, it must be declared as hazardous waste.[14]

  • Transfer to Waste Container:

    • Working in a fume hood, carefully transfer the waste into the designated "Halogenated Organic Waste" container.

    • If transferring a solid, use a powder funnel to avoid spillage.

    • If transferring a liquid, use a funnel.

    • Crucially, leave at least 10% headspace (or a one-inch gap) in the container to allow for vapor expansion. [13]

  • Secure the Container: Tightly close the container lid immediately after adding waste. Waste containers must remain closed at all times except when waste is being added. [14] This is a common and critical regulatory requirement to prevent the release of fumes.

  • Update the Waste Label/Log:

    • Every hazardous waste container must have a specific label provided by your institution's EHS department.[13]

    • Accurately list the chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[13]

    • Mark the date when the first drop of waste was added to the container (the "accumulation start date").

  • Storage in SAA: Place the sealed and labeled container back in its secondary containment within the designated SAA. Ensure it is stored away from incompatible materials like acids and bases.[13]

  • Arrange for Disposal: Once the container is full, or within the time limit specified by your institution (often 6-12 months from the accumulation start date), contact your EHS office to arrange for a pickup.[14][15] EHS will then manage the final disposal through a licensed hazardous waste contractor.[10]

Prohibited Disposal Methods

To ensure safety and compliance, it is critical to understand what actions are strictly forbidden.

  • DO NOT dispose of this chemical down the drain.[15] It is not biodegradable and can harm aquatic ecosystems.

  • DO NOT throw this chemical in the regular trash.[15] This is illegal and poses a risk to sanitation workers and the environment.

  • DO NOT allow the chemical to evaporate in the fume hood as a means of disposal. While some evaporation of residual solvent may occur, intentional evaporation of bulk quantities is not a compliant disposal method.

  • DO NOT mix this waste with any other waste stream unless explicitly permitted by your EHS department. This includes non-halogenated organics, acids, bases, or aqueous waste.[10][13]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Caption: Disposal workflow for 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • American Chemical Society. Regulation of Laboratory Waste.
  • AK Scientific, Inc. Safety Data Sheet: 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Fisher Scientific. Safety Data Sheet: 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.
  • Chemtalk Science Forum. (2022, July 18). Chemical disposal.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.
  • Fisher Scientific. Safety Data Sheet: 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide.
  • Benchchem. (2025). Managing thermal instability of alpha-bromo ketones.
  • AK Scientific, Inc. Safety Data Sheet: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone.
  • AK Scientific, Inc. Product Page: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination.
  • Master Organic Chemistry. Halogenation Of Ketones via Enols.

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Handling

Mastering the Safe Handling of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: A Guide for the Drug Development Professional

For the researcher dedicated to advancing pharmaceutical discovery, the mastery of handling specialized reagents is as crucial as the innovative science they enable. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key bu...

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing pharmaceutical discovery, the mastery of handling specialized reagents is as crucial as the innovative science they enable. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key building block in the synthesis of various pharmacologically active compounds, demands a protocol built on a deep understanding of its chemical nature. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical reactivity and risk mitigation. Here, we will not only detail the necessary personal protective equipment (PPE) but also explain the scientific rationale behind each procedural step, ensuring a self-validating system of safety and efficacy in your laboratory.

Understanding the Inherent Risks: The Chemistry of an α-Bromo Ketone

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone belongs to the class of α-halo ketones, which are characterized by a halogen atom attached to the carbon adjacent to a carbonyl group. This structural feature is the primary determinant of its reactivity and associated hazards.

  • Alkylation Potential: The carbon-bromine bond is polarized due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the α-carbon an electrophilic site, rendering the molecule a potent alkylating agent [1]. Alkylating agents can react with nucleophilic sites in biological molecules, including DNA and proteins, which is the fundamental reason for treating this compound with significant respect. Uncontrolled exposure can lead to skin irritation, allergic reactions, and potential long-term health effects.

  • Lachrymatory Properties: Many α-bromo ketones are potent lachrymators, meaning they are tear-producing agents that can cause severe eye and respiratory tract irritation[2]. This is an immediate and compelling reason for the stringent use of engineering controls and personal protective equipment.

  • Hazard Profile: As outlined in safety data sheets for this compound and its analogues, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[3].

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPrecautionary Statement Codes
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362
Causes serious eye irritationEye Irrit. 2AP280, P305+P351+P338, P337+P313
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233

The Core of Protection: A Multi-layered PPE and Engineering Control Strategy

Given the identified hazards, a multi-layered approach to protection is non-negotiable. This strategy combines robust engineering controls with meticulously selected personal protective equipment.

Engineering Controls: Your First Line of Defense

The primary engineering control for handling 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a certified chemical fume hood . All manipulations of the solid compound and its solutions, including weighing, transferring, and reaction setup, must be conducted within the fume hood to minimize the risk of inhalation exposure[4]. The fume hood's constant airflow will effectively capture and exhaust any dust or vapors, protecting the user and the general laboratory environment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides the final, critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific risks posed by the compound.

PPE_Strategy Eye_Protection Eye_Protection Eye_Details Eye_Details Eye_Protection->Eye_Details Why this is critical Hand_Protection Hand_Protection Hand_Details Hand_Details Hand_Protection->Hand_Details Why this is critical Body_Protection Body_Protection Body_Details Body_Details Body_Protection->Body_Details Why this is critical

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[4]Protects eyes from dust particles and splashes. The lachrymatory nature of the compound makes robust eye protection paramount.
Hand Protection Nitrile gloves (check manufacturer's compatibility data). Double-gloving is a prudent practice.Prevents skin contact and absorption. Disposable nitrile gloves offer good protection against incidental contact.[4] Gloves must be changed immediately if contamination is suspected.
Body Protection A flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is crucial for minimizing risk at every stage of its lifecycle in the laboratory.

Handling_Workflow Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Inspect container Handling Handling & Use (in Fume Hood) Storage->Handling Transport in secondary container Waste_Collection Waste Collection (Segregated) Handling->Waste_Collection Collect all contaminated materials Decontamination Decontamination Handling->Decontamination Clean work area & equipment Waste_Collection->Decontamination Neutralize before disposal Disposal Final Disposal Decontamination->Disposal Package for approved waste vendor

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][4] The container must be kept tightly closed to prevent exposure to moisture and air. Store in a designated, clearly labeled area for reactive/irritant compounds.

Step 2: Experimental Protocol - Weighing and Dispensing

This protocol outlines the safe handling for weighing the solid compound and preparing a solution.

  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvent, waste containers) is present and organized. Don appropriate PPE.

  • Weighing: Perform all weighing operations on a balance located inside the chemical fume hood. Use smooth, deliberate motions to avoid creating airborne dust.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel within the fume hood.

  • Dissolution: Add the solvent to the solid in the reaction vessel. If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for cooling.

  • Cleanup: Immediately decontaminate the spatula and weighing area. Any contaminated weigh paper should be placed in the designated solid hazardous waste container.

Step 3: Spill Management

In the event of a spill, a prepared and calm response is critical.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.

  • Containment: For a small spill within a fume hood, contain the spill using an inert absorbent material like vermiculite or sand.

  • Neutralization: Cover the spill with a weak base such as sodium bicarbonate or sodium carbonate.[5][6] Apply the neutralizing agent slowly from the edges of the spill inward to control the reaction. The cessation of fizzing can indicate that the neutralization is complete.

  • Cleanup: Once neutralized, carefully sweep the mixture into a designated hazardous waste container. Decontaminate the spill area thoroughly.

Step 4: Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and ensure regulatory compliance. All waste is considered halogenated organic waste and must be segregated from non-halogenated waste streams.[7]

  • Equipment Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. The rinsate must be collected as hazardous waste. A subsequent wash with soap and water can then be performed.[8]

  • Waste Neutralization: For bulk quantities of waste or unreacted material, chemical neutralization before disposal is the most responsible approach. A recommended method involves reacting the α-bromo ketone with sodium bisulfite. This reaction forms a water-soluble bisulfite adduct, which is significantly less hazardous.[9][10][11]

    • Protocol: In a fume hood, slowly add the waste material (dissolved in a water-miscible solvent like THF or methanol) to a stirred, saturated aqueous solution of sodium bisulfite.[11] The reaction may be exothermic and should be cooled with an ice bath if necessary. Stir for several hours to ensure complete reaction.

  • Final Disposal: The neutralized aqueous waste and all contaminated solid materials (gloves, absorbent pads, etc.) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[3] Dispose of the chemical waste through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.[7]

By integrating this comprehensive understanding of the chemical properties of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone with a rigorous and systematic handling protocol, researchers can confidently and safely utilize this valuable reagent in the pursuit of new therapeutic discoveries.

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5089. [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • University of California San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. UCSD Blink. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]

  • Fetzner, S. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207–220. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Patil, S. B., et al. (2021). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Pharmaceutical Research International, 33(47A), 346-353. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Clark, J. (n.d.). Simple Addition Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2020, March 30). Experiment 20, Aldehydes and Ketones: Bisulfite test. [Video]. Retrieved from [Link]

  • Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References. Retrieved from [Link]

  • Reddit. (2022, February 26). How do I remove sodium bicarbonate from my reaction mixture?. r/chemistry. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone
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